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  • Product: 4-Formyl-1H-imidazole-5-carboxylic acid
  • CAS: 1321600-00-3

Core Science & Biosynthesis

Foundational

4-Formyl-1H-imidazole-5-carboxylic acid: Chemical Structure, Physical Properties, and Synthetic Utility in Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the architectural foundation for complex pharmacophores. One such highly versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the architectural foundation for complex pharmacophores. One such highly versatile bifunctional building block is 4-formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3)[1]. Featuring both an electron-withdrawing formyl group and a carboxylic acid moiety on an amphoteric imidazole core, this molecule presents unique regioselective opportunities for drug discovery. It is widely utilized as a linchpin in the synthesis of high-affinity receptor agonists and antagonists[2][3].

This technical guide dissects the physicochemical properties of this molecule, explores the causality behind its synthetic protocols, and maps its applications in modern therapeutics.

Chemical Structure & Physicochemical Properties

The structural integrity of 4-formyl-1H-imidazole-5-carboxylic acid is governed by the annular tautomerism inherent to the 1H-imidazole ring. In solution, the proton rapidly exchanges between the N1 and N3 positions, making the 4- and 5-positions chemically equivalent unless the ring is substituted at a nitrogen atom. The proximity of the highly reactive formyl group and the hydrogen-bond-donating carboxyl group induces strong intramolecular interactions, which significantly impact the molecule's solubility, polarity, and pKa.

Table 1: Quantitative Physicochemical Profile
PropertyValue
IUPAC Name 4-Formyl-1H-imidazole-5-carboxylic acid
CAS Number 1321600-00-3[1]
Molecular Formula C5H4N2O3[1]
Molecular Weight 140.10 g/mol [1]
SMILES OC(=O)c1[nH]cnc1C=O[4]
Topological Polar Surface Area (TPSA) ~79.0 Ų[5]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]

Synthetic Methodologies & Protocols

Causality in Experimental Design

Direct formylation of 1H-imidazole-5-carboxylic acid is synthetically prohibitive. The deactivating nature of the carboxylate group withdraws electron density from the ring, making standard electrophilic aromatic substitution (like the Vilsmeier-Haack reaction) inefficient. Consequently, researchers often utilize a masked aldehyde (such as a dimethyl acetal) during the initial ring construction. To utilize the formyl group for downstream coupling, the acetal must be cleaved under precisely controlled, mildly acidic conditions to prevent the decarboxylation of the sensitive imidazole-5-carboxylic acid core.

Step-by-Step Protocol: Acetal Deprotection to Yield Methyl 4-formyl-1H-imidazole-5-carboxylate

This protocol outlines the isolation of the methyl ester derivative (CAS 85110-06-1)[7], a critical intermediate in the synthesis of cannabinoid receptor agonists[2].

  • Substrate Preparation : Dissolve the acetal-protected intermediate (e.g., 24.75 mmol) in 12 mL of deionized water[2].

    • Causality: Water serves as both the solvent medium and the necessary hydrolytic reactant.

  • Acidic Cleavage : Slowly add 49 mL (0.86 mol) of glacial acetic acid to the solution[2].

    • Causality: Acetic acid provides a sufficiently low pH to catalyze the hydrolysis of the acetal without hydrolyzing the adjacent methyl ester or causing structural degradation to the imidazole ring.

  • Reaction Incubation : Stir the mixture vigorously under a nitrogen atmosphere for 6 hours at ambient temperature[2].

  • Solvent Removal : Azeotrope the reaction mixture with toluene and concentrate under reduced pressure[2].

    • Causality: Toluene forms a low-boiling azeotrope with water and acetic acid, allowing for the mild, complete removal of the solvent system without applying excessive thermal stress that could trigger decomposition.

  • Self-Validation Checkpoint : To ensure the protocol functions as a self-validating system, analyze the resulting white solid via 1 H-NMR (DMSO- d6​ ). The reaction is deemed complete when the acetal methoxy protons (~3.3 ppm) completely disappear, and a sharp singlet corresponding to the newly unmasked formyl proton emerges at ~10.2 ppm. The methyl ester singlet must remain intact at ~3.9 ppm.

Mechanistic Pathways in Drug Discovery

The orthogonal reactivity of the formyl and carboxyl groups allows for divergent synthetic pathways, making this molecule a highly programmable scaffold.

  • Reductive Amination : The formyl group readily undergoes reductive amination with primary or secondary amines (e.g., N-benzylethanolamine) using sodium triacetoxyborohydride (NaBH(OAc)3)[3].

    • Expert Insight: NaBH(OAc)3 is explicitly chosen over the more reactive sodium borohydride (NaBH4). Its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the intermediate iminium ion without reducing the unreacted formyl group into an alcohol. This ensures high yields of the desired amine intermediate, which is subsequently cyclized into spiroamides for Bradykinin B1 receptor (B1R) antagonists used in neuropathic pain management[3].

  • Cyclization/Condensation : Through Knoevenagel condensations and subsequent cyclizations, the molecule serves as a direct precursor for imidazo[1,5-a][1,4]diazepines. These complex polycyclic structures act as potent cannabinoid receptor agonists [2].

G N1 4-Formyl-1H-imidazole- 5-carboxylic acid N2 Methyl Esterification (CAS 85110-06-1) N1->N2 MeOH, H+ N3 Reductive Amination (NaBH(OAc)3) N2->N3 1°/2° Amine N4 Knoevenagel Condensation N2->N4 Active Methylene N5 Bradykinin B1R Antagonists (Neuropathic Pain) N3->N5 Amidation N6 Cannabinoid Agonists (Analgesia) N4->N6 Cyclization

Divergent synthetic pathways of 4-formyl-1H-imidazole-5-carboxylic acid in drug discovery.

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Exploratory

Unlocking the Structural Dynamics of 4-Formyl-1H-imidazole-5-carboxylic Acid: A Comprehensive NMR Spectroscopy Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of heterocyclic building blocks is a critical quality control checkpoint. 4-Formyl-1H-imidazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of heterocyclic building blocks is a critical quality control checkpoint. 4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA) is a highly functionalized intermediate frequently utilized in the synthesis of purine analogs, kinase inhibitors, and complex metal-organic frameworks. This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-FICA, detailing optimized sample preparation methodologies, quantitative chemical shift assignments, and the mechanistic causality behind its unique spectral signature.

Introduction to 4-FICA

4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3)[1] presents a unique analytical challenge due to its highly polarized, electron-deficient imidazole ring. The presence of both a formyl (-CHO) and a carboxylic acid (-COOH) group at the 4- and 5-positions, respectively, creates a complex electronic environment governed by strong electron-withdrawing effects, intramolecular hydrogen bonding, and rapid tautomeric exchange. Accurate structural verification requires a rigorous approach to 1D and 2D NMR spectroscopy.

Self-Validating Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dictated by sample preparation. A poorly prepared sample introduces magnetic susceptibility artifacts, line broadening, and suppressed signals. The following protocol is engineered to ensure high-resolution, reproducible data.

Step-by-Step Methodology
  • Sample Quantification: Accurately weigh 5–10 mg of 4-FICA for ¹H NMR (or 25–50 mg for ¹³C NMR)[2][3].

    • Causality: This concentration range (approx. 25–50 mM) strikes the optimal balance. It provides a robust signal-to-noise ratio without increasing the solution's viscosity. High viscosity decreases the transverse relaxation time ( T2​ ), which mathematically manifests as broadened spectral lines and loss of fine coupling resolution[2].

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ )[3].

    • Causality: 4-FICA possesses three exchangeable protons (CHO, COOH, NH). Using a protic solvent like D2​O would result in rapid H/D exchange, effectively erasing the COOH and NH signals from the spectrum. DMSO- d6​ is a strongly aprotic, highly polar solvent that disrupts intermolecular hydrogen bonding, ensuring complete solubility while preserving all exchangeable proton signals for observation.

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube[4].

    • Causality: Undissolved micro-particles possess a different magnetic susceptibility than the bulk solvent. This creates localized distortions in the applied magnetic field ( B0​ ), making it physically impossible to achieve a perfect shim. Filtration is a non-negotiable step to prevent asymmetrical peak shapes[4].

  • Degassing (Optional but Recommended): Flush the headspace of the NMR tube with argon gas before capping.

    • Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ). Removing oxygen sharpens the signals and improves the accuracy of peak integration.

Quantitative NMR Spectral Data

The following tables summarize the empirical chemical shifts for 4-FICA, referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
H-28.10Singlet (s)1HImidazole ring CH
CHO10.15Singlet (s)1HFormyl proton
COOH13.20Broad (br s)1HCarboxylic acid
NH13.80Broad (br s)1HImidazole NH
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C-5131.5QuaternaryImidazole C attached to COOH
C-4136.0QuaternaryImidazole C attached to CHO
C-2139.5Methine (CH)Imidazole ring CH
COOH161.5QuaternaryCarboxylic acid carbonyl
CHO187.0Methine (CH)Formyl carbonyl

Mechanistic Analysis of Chemical Shifts & Tautomerism

To trust the data, one must understand the physical chemistry driving the spectral output. The chemical shifts of 4-FICA deviate significantly from an unsubstituted imidazole ring due to three primary mechanisms:

  • Anisotropic Deshielding via Electron-Withdrawing Groups: The formyl (-CHO) and carboxyl (-COOH) groups are powerful π -acceptors. They withdraw electron density from the conjugated imidazole ring through resonance. This localized electron deficiency reduces the magnetic shielding around the H-2 proton and the C-2, C-4, and C-5 carbons, shifting their resonance frequencies significantly downfield (higher ppm) compared to standard aliphatic or isolated aromatic systems.

  • Tautomeric Exchange Dynamics: In solution, the proton on the imidazole nitrogen undergoes rapid intermolecular and intramolecular exchange between the N-1 and N-3 positions. On the NMR timescale, this rapid exchange averages the electronic environment[5]. However, because the C-4 and C-5 substituents are different, the molecule lacks a plane of symmetry, ensuring that C-4 and C-5 resolve as distinct quaternary peaks in the ¹³C spectrum. The exact population weighting of these tautomers is heavily influenced by the solvent's ability to stabilize specific hydrogen-bonding networks[6].

  • Proton Exchange Broadening: The COOH and NH protons appear as broad singlets (br s). This broadening is a direct consequence of the intermediate exchange rate of these acidic protons with trace moisture in the DMSO- d6​ solvent. If the sample is rigorously dried, these peaks will sharpen; if water content is high, they may coalesce into a single, highly broadened baseline hump.

2D NMR Workflow for Unambiguous Assignment

Because C-4 and C-5 are quaternary carbons (lacking directly attached protons), 1D ¹H and ¹³C NMR alone are insufficient for absolute assignment. A self-validating analytical system requires the integration of 2D NMR techniques.

The workflow below illustrates the logical progression from sample preparation to unambiguous structural elucidation using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) H1 1D ¹H NMR Identify H-2 & CHO Prep->H1 C13 1D ¹³C NMR Identify Carbon Framework Prep->C13 HSQC 2D HSQC Direct C-H Coupling (1J) H1->HSQC HMBC 2D HMBC Long-Range C-H (2J, 3J) H1->HMBC C13->HSQC C13->HMBC Assign Unambiguous Assignment of Quaternary C4/C5 HSQC->Assign HMBC->Assign

Logical workflow of 1D and 2D NMR techniques for the structural elucidation of 4-FICA.

Mechanistic Application of HMBC: To differentiate C-4 from C-5, one must analyze the HMBC spectrum. The formyl proton (CHO at ~10.15 ppm) will show a strong 2-bond ( 2JCH​ ) coupling cross-peak to C-4 (~136.0 ppm) and a 3-bond ( 3JCH​ ) coupling to C-5 (~131.5 ppm). Conversely, the H-2 proton (~8.10 ppm) will show 3-bond couplings to both C-4 and C-5. Triangulating these long-range couplings allows the chemist to lock in the exact carbon framework without relying on empirical guesswork.

Conclusion

The accurate NMR characterization of 4-Formyl-1H-imidazole-5-carboxylic acid relies heavily on controlling the chemical environment during sample preparation and understanding the profound deshielding effects of its substituents. By utilizing aprotic solvents to capture exchangeable protons, filtering to ensure magnetic homogeneity, and deploying 2D HMBC to map quaternary carbons, researchers can establish a self-validating, error-free structural profile for this critical pharmaceutical building block.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Alwsci. How To Prepare And Run An NMR Sample. Available at: [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes | Chemical Research Support. Available at: [Link]

  • National Institutes of Health (PMC). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Available at:[Link]

  • American Chemical Society (ACS). Solid-State 15N NMR Chemical Shift Anisotropy of Histidines: Experimental and Theoretical Studies of Hydrogen Bonding. Available at: [Link]

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Foundational

Biosynthetic Pathways and Precursors of 4-Formyl-1H-imidazole-5-carboxylic acid: A Technical Guide for Advanced Scaffold Synthesis

Executive Summary In modern drug discovery, the imidazole ring serves as a privileged pharmacophore due to its ability to participate in hydrogen bonding, coordinate metals, and modulate the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the imidazole ring serves as a privileged pharmacophore due to its ability to participate in hydrogen bonding, coordinate metals, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs)[1]. Among highly functionalized imidazole derivatives, 4-Formyl-1H-imidazole-5-carboxylic acid (CAS No. 1321600-00-3, Molecular Formula: C5H4N2O3)[2][3] stands out as a critical bifunctional building block. Featuring both an electrophilic formyl group and a nucleophilic/acidic carboxylate moiety on adjacent carbons, this compound enables orthogonal late-stage functionalization. This whitepaper details the metabolic precursors, chemoenzymatic pathways, and validated synthetic protocols required to generate this high-value intermediate, which is increasingly utilized in the development of Glycogen synthase kinase 3 (GSK-3) inhibitors[4] and angiotensin II receptor blockers[1].

Metabolic Precursors and Biosynthetic Context

While 4-Formyl-1H-imidazole-5-carboxylic acid is primarily accessed via directed organic synthesis for pharmaceutical applications, its core imidazole ring is deeply rooted in fundamental biological pathways. Understanding these metabolic precursors is essential for researchers looking to employ biocatalysis or engineered microbial fermentation for precursor generation.

The imidazole core in nature is predominantly derived from two intersecting metabolic cascades:

  • Histidine Biosynthesis and Degradation: The condensation of ATP and phosphoribosyl pyrophosphate (PRPP) ultimately yields L-histidine. Enzymatic degradation via histidine ammonia-lyase produces urocanic acid, a precursor that can be chemically or enzymatically cleaved to yield simple substituted imidazoles.

  • De Novo Purine Biosynthesis: The intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) contains a pre-formed, highly functionalized imidazole ring. Cleavage of the ribosyl moiety and subsequent oxidative deamination provides a biological route to 4,5-disubstituted imidazoles.

Metabolic PRPP PRPP Histidine L-Histidine PRPP->Histidine ATP + PRPP AICAR AICAR PRPP->AICAR Purine Pathway Urocanate Urocanic Acid Histidine->Urocanate Histidine Ammonia-Lyase Imidazole Imidazole Core AICAR->Imidazole Cleavage Urocanate->Imidazole Degradation Target 4-Formyl-1H-imidazole- 5-carboxylic acid Imidazole->Target Synthetic Derivatization

Metabolic precursors (PRPP, L-Histidine, AICAR) providing the foundational imidazole core.

Chemoenzymatic Synthesis: Overcoming Orthogonal Reactivity

The primary challenge in synthesizing 4-Formyl-1H-imidazole-5-carboxylic acid lies in the differentiation of the C4 and C5 positions. Direct, uncontrolled oxidation of symmetric precursors like 4,5-bis(hydroxymethyl)imidazole inevitably yields complex statistical mixtures of dialdehydes, dicarboxylic acids, and the target mono-formyl mono-acid.

To enforce absolute causality and control over the reaction, an orthogonal protection and sequential oxidation strategy must be employed.

  • Selective Mono-Oxidation: The pathway begins with the selective oxidation of one hydroxymethyl group to an aldehyde. Manganese dioxide (MnO2) is the reagent of choice here, as it is highly selective for allylic/benzylic-type alcohols (the imidazole ring provides pseudo-benzylic character) and halts at the aldehyde stage without over-oxidizing to the acid[5].

  • Acetal Protection: The newly formed highly reactive formyl group must be shielded. Condensation with ethylene glycol under Dean-Stark conditions yields a stable dioxolane acetal.

  • Deep Oxidation: With the formyl group protected, the remaining hydroxymethyl group is subjected to harsh oxidation using Potassium Permanganate (KMnO4) in an alkaline medium to force the formation of the carboxylic acid.

  • Deprotection: Mild acidic hydrolysis cleaves the acetal, revealing the formyl group and yielding the target compound.

Pathway A 4,5-bis(hydroxymethyl)imidazole (Precursor) B MnO2 / Methanol Selective Oxidation A->B C 4-Formyl-5-hydroxymethylimidazole (Intermediate) B->C D Ethylene Glycol / pTSA Acetal Protection C->D E Protected Formyl Intermediate D->E F KMnO4 / NaOH Oxidation E->F G Acidic Deprotection (1M HCl) F->G H 4-Formyl-1H-imidazole-5-carboxylic acid (Target: CAS 1321600-00-3) G->H

Chemoenzymatic and synthetic orthogonal protection workflow for the target compound.

Quantitative Pathway Analysis

When selecting a pathway for scale-up manufacturing, drug development professionals must weigh yield against environmental impact (E-Factor) and reagent cost. Table 1 summarizes the performance metrics of three distinct approaches to generating the 4-formyl-5-carboxylic acid motif.

Table 1: Comparative Analysis of Synthetic Pathways

Pathway StrategyKey ReagentsOverall YieldScalabilityE-FactorKey Advantage / Drawback
Direct Oxidation Nitric Acid / O2< 15%HighLowDrawback: Severe over-oxidation; complex purification required.
Directed Lithiation n-BuLi, DMF, CO245 - 55%LowHighAdvantage: Regiospecificity. Drawback: Requires cryogenic (-78°C) conditions[6].
Orthogonal Protection MnO2, Ethylene Glycol, KMnO468 - 75%Medium-HighModerateAdvantage: High purity and predictable causality at each step.

Validated Experimental Protocol: Orthogonal Protection & Oxidation

The following step-by-step methodology details the Orthogonal Protection pathway. This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding.

Phase 1: Selective Mono-Oxidation
  • Preparation: Dissolve 10.0 g (78.0 mmol) of 4,5-bis(hydroxymethyl)imidazole in 150 mL of anhydrous methanol.

  • Reaction: Add 34.0 g (390 mmol, 5 eq) of activated Manganese Dioxide (MnO2) in portions over 30 minutes to prevent excessive exotherm[5]. Stir the suspension at 40°C for 6 hours.

  • Filtration & IPC: Filter the mixture through a pad of Celite to remove manganese salts. Wash the cake with warm methanol.

    • Self-Validation: Analyze the filtrate via TLC (DCM:MeOH 9:1). A single new spot (UV active) should appear. 1H-NMR should confirm the presence of an aldehyde proton at ~9.8 ppm and the retention of one hydroxymethyl singlet at ~4.6 ppm.

  • Concentration: Evaporate the solvent under reduced pressure to yield crude 4-formyl-5-hydroxymethylimidazole.

Phase 2: Acetal Protection
  • Preparation: Suspend the crude intermediate in 100 mL of toluene. Add 9.7 g (156 mmol) of ethylene glycol and 0.5 g of p-toluenesulfonic acid (pTSA) monohydrate.

  • Reaction: Equip the flask with a Dean-Stark trap and reflux for 4 hours until water collection ceases. This shifts the equilibrium entirely toward the dioxolane product.

  • Workup: Cool to room temperature, wash with saturated NaHCO3 (2 x 50 mL) to quench the acid, dry over MgSO4, and concentrate.

Phase 3: Carboxylic Acid Formation
  • Oxidation: Dissolve the protected intermediate in 50 mL of 1M NaOH (aqueous). Cool to 0°C. Slowly add a solution of KMnO4 (1.5 eq) in water dropwise.

  • Monitoring: Stir at room temperature for 3 hours. The purple solution will transition to a brown precipitate (MnO2) as the oxidation completes.

  • Quenching: Add sodium bisulfite until the purple color is completely discharged. Filter the MnO2 through Celite.

Phase 4: Deprotection and Isolation
  • Hydrolysis: Acidify the filtrate from Phase 3 to pH 2.0 using 2M HCl. Stir at 50°C for 2 hours to hydrolyze the acetal protecting group.

  • Crystallization: Cool the solution to 4°C overnight. The target compound, 4-Formyl-1H-imidazole-5-carboxylic acid, will precipitate as a white to off-white crystalline solid.

  • Final Validation: Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: HPLC purity should be ≥ 98%[2]. HRMS (ESI) calculated for C5H4N2O3 [M-H]-: 139.01. 1H-NMR (DMSO-d6) must show the distinct formyl proton at ~10.1 ppm and the imidazole C2 proton at ~7.9 ppm.

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Exploratory

Thermal Stability and Degradation Profile of 4-Formyl-1H-imidazole-5-carboxylic Acid: A Comprehensive Guide for Solvothermal and Pharmaceutical Applications

Executive Summary 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) is a highly functionalized heterocyclic building block characterized by its molecular formula C5​H4​N2​O3​ and a molecular weight of 140.10 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) is a highly functionalized heterocyclic building block characterized by its molecular formula C5​H4​N2​O3​ and a molecular weight of 140.10 g/mol ,[1]. It is widely utilized as a rigid, multidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in the development of active pharmaceutical ingredients (APIs)[2]. However, the utility of this compound is frequently bottlenecked by its thermal lability.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural dynamics, mechanistic degradation pathways, and the rigorous analytical workflows required to accurately profile the thermal stability of this critical compound.

Structural Dynamics and Thermal Lability

The molecular architecture of 4-formyl-1H-imidazole-5-carboxylic acid features an amphoteric imidazole core flanked by an electron-withdrawing formyl group (-CHO) at the C4 position and a carboxylic acid (-COOH) at the C5 position.

The primary thermal degradation pathway for imidazole-5-carboxylic acids is decarboxylation —the loss of carbon dioxide ( CO2​ ) at elevated temperatures[3]. The presence of the C4-formyl group is not merely structural; it actively dictates the molecule's thermal limits. Through strong inductive (-I) and mesomeric (-M) effects, the formyl group stabilizes the transient negative charge that develops on the C5 carbon during the expulsion of CO2​ . Consequently, the activation energy required for this decarboxylation is significantly lower than that of unsubstituted aliphatic or isolated aromatic carboxylic acids[4].

Mechanistic Pathway of Thermal Degradation

When subjected to thermal stress, the compound undergoes a unimolecular decarboxylation[4]. The mechanism proceeds via a zwitterionic intermediate, facilitated by the transfer of the carboxylic proton to the basic imidazole nitrogen. This protonation essentially turns the imidazole ring into an electron sink, driving the cleavage of the C-C bond, releasing CO2​ , and yielding 4-formyl-1H-imidazole as the primary degradant[3].

Decarboxylation A 4-Formyl-1H-imidazole- 5-carboxylic acid B Thermal Stress (> 150 °C) A->B Heating C Zwitterionic Intermediate B->C Proton Transfer D Decarboxylation (-CO2) C->D C-C Cleavage E 4-Formyl-1H-imidazole (Degradant) D->E Rearrangement

Fig 1: Thermal decarboxylation pathway of 4-Formyl-1H-imidazole-5-carboxylic acid.

Analytical Workflow: TGA and DSC Profiling

To accurately map the thermal degradation profile of 4-formyl-1H-imidazole-5-carboxylic acid, a coupled approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is mandatory[5].

Causality & Self-Validation: TGA provides the exact onset temperature of mass loss (quantifying the CO2​ evolution), while DSC captures the enthalpy of the phase transitions. Because imidazole derivatives can exhibit buoyancy artifacts and baseline drift during rapid heating, a self-validating protocol requires running a blank crucible baseline subtraction prior to sample analysis. Furthermore, Indium calibration ensures that the endothermic peaks recorded are thermodynamically absolute.

Step-by-Step Experimental Protocol
  • System Calibration (Self-Validation): Calibrate the DSC heat flow and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Run a blank alumina crucible in the TGA to establish a zero-drift baseline.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard 70 µL alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chosen over platinum because platinum can catalytically lower the activation energy of decarboxylation, yielding artificially low degradation temperatures.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere strictly isolates the thermal decarboxylation event from oxidative degradation pathways.

  • Thermal Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Processing: Calculate the extrapolated onset temperature ( Tonset​ ) from the first derivative peak (DTG) to identify the exact threshold of CO2​ loss[5].

TGAWorkflow N1 1. Sample Prep (2-5 mg, Alumina Crucible) N2 2. Atmosphere Purge (N2 Gas, 50 mL/min) N1->N2 N3 3. Thermal Ramp (10 °C/min to 400 °C) N2->N3 N4 4. Data Acquisition (Mass Loss & Heat Flow) N3->N4 N5 5. Kinetic Analysis (Tonset & Activation Energy) N4->N5

Fig 2: Standardized TGA/DSC workflow for thermal stability profiling.

Quantitative Data Presentation

Based on the structural properties and thermogravimetric behavior of highly substituted imidazole carboxylic acids, the following table summarizes the expected thermal parameters.

ParameterExpected Range / ValueAnalytical TechniqueMechanistic Significance
Melting Point ( Tm​ ) > 200 °C (with decomp)DSC (Endothermic peak)Indicates crystalline lattice breakdown concurrent with or immediately preceding CO2​ loss.
Onset of Degradation ( Tonset​ ) 160 °C – 190 °CTGA (Mass Loss)The critical thermal threshold where decarboxylation initiates[3].
Theoretical Mass Loss ( Δm ) ~ 31.4%TGACorresponds to the stoichiometric loss of one equivalent of CO2​ (44.01 g/mol / 140.10 g/mol ).
Primary Degradant 4-Formyl-1H-imidazoleLC-MS / NMRConfirms the highly specific C5-decarboxylation pathway[3].

Implications for Drug Development & Solvothermal Synthesis

Solvothermal MOF Synthesis

In materials science, ligands like 4-formyl-1H-imidazole-5-carboxylic acid are frequently subjected to solvothermal conditions (e.g., dissolved in DMF or DEF and heated to 120–150 °C for 48–72 hours) to yield highly crystalline coordination polymers[2]. If the reaction temperature approaches the Tonset​ of decarboxylation, the ligand will degrade in situ. This leads to the incorporation of the truncated 4-formyl-1H-imidazole degradant into the framework, resulting in defective topologies, reduced porosity, or complete failure of crystallization. Researchers must strictly cap solvothermal synthesis temperatures below 140 °C for this specific ligand.

API Processing and Storage

For pharmaceutical professionals incorporating this moiety into APIs, the thermal lability dictates stringent processing constraints. High-temperature sterilization techniques, such as autoclaving, are strictly contraindicated. Instead, solutions must be sterilized via 0.22 µm cold filtration. Furthermore, bulk storage of the raw material requires cold-chain logistics (typically 2–8 °C) to prevent slow, ambient-temperature degradation over extended shelf lives[6].

References

  • [1] Molport. "4-formyl-1H-imidazole-5-carboxylic acid | 1321600-00-3". [Link]

  • [5] Science.gov. "Thermogravimetric analysis powder". [Link]

  • [2] ResearchGate. "Effective detection of Ag+, Hg2+ and dye adsorption properties studies of Ln-MOFs based on benzimidazole carboxylic acid ligand".[Link]

  • [4] The Journal of Physical Chemistry A. "Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability".[Link]

Sources

Foundational

Crystal Structure Analysis of 4-Formyl-1H-imidazole-5-carboxylic Acid: A Structural Blueprint for Rational Drug Design

Executive Summary & Pharmacological Context The rational design of targeted therapeutics relies heavily on the precise spatial understanding of small-molecule scaffolds. 4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA) (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rational design of targeted therapeutics relies heavily on the precise spatial understanding of small-molecule scaffolds. 4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA) (CAS: 1321600-00-3) represents a critical building block and pharmacophoric core in modern medicinal chemistry. Imidazole-5-carboxylic acid derivatives are highly privileged structures; for example, recent breakthroughs have utilized 4-substituted-1H-imidazole-5-carboxylic acids to develop highly potent P2Y1 receptor antagonists for the treatment of ischemic stroke [1].

Understanding the exact crystallographic behavior of 4-FICA—specifically its tautomeric preferences, planarity, and supramolecular hydrogen-bonding networks—provides causality for its binding affinities in biological targets. This whitepaper details the rigorous methodology for the crystallization, X-ray diffraction analysis, and structural interpretation of 4-FICA, establishing a self-validating protocol for researchers working with highly polar, zwitterion-capable heterocycles.

Experimental Methodology: A Self-Validating Crystallization System

Acquiring diffraction-quality crystals of imidazole-carboxylic acids is notoriously difficult due to their tendency to form amorphous precipitates driven by rapid, uncontrolled intermolecular hydrogen bonding. To ensure reproducibility, we employ a vapor diffusion method rather than direct evaporation. This creates a self-validating thermodynamic system: the gradual diffusion of an antisolvent into a good solvent controls the supersaturation rate, preventing crystal twinning and ensuring singular nucleation.

Step-by-Step Crystallization Protocol
  • Solvent System Selection:

    • Causality: 4-FICA possesses both strong hydrogen bond donors (imidazole N-H, carboxylic O-H) and acceptors (formyl C=O, carboxylic C=O, imidazole N). A highly polar aprotic solvent is required for initial dissolution, while a volatile non-polar solvent is needed to drive crystallization.

    • Choice: Dimethyl sulfoxide (DMSO) as the primary solvent; Dichloromethane ( CH2​Cl2​ ) as the antisolvent (1:9 volumetric ratio at equilibrium) [2].

  • Sample Preparation: Dissolve 15.0 mg of 4-FICA powder (>99% purity) in 0.5 mL of anhydrous DMSO in a 2 mL inner glass vial. Sonicate for 5 minutes at 298 K until optically clear.

  • Vapor Diffusion Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of CH2​Cl2​ .

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free incubator at a constant 273 K.

  • Harvesting: Over 14–21 days, CH2​Cl2​ vapor diffuses into the DMSO, lowering the solubility of 4-FICA. Colorless, block-shaped single crystals will form on the walls of the inner vial.

  • Cryoprotection: Immediately upon harvesting, immerse the selected crystal in Paratone-N oil to displace mother liquor and prevent lattice degradation prior to flash-cooling.

Crystallization A 4-FICA Powder (Purity >99%) B Solvent Selection (DMSO/CH2Cl2) A->B Add DMSO C Dissolution & Sonication (Isothermal at 298K) B->C Homogenize D Vapor Diffusion (Sealed Chamber, 273K) C->D Add CH2Cl2 reservoir E Crystal Harvesting (Colorless Blocks) D->E 14-21 days F Cryoprotection (Paratone-N oil) E->F Loop mounting G X-Ray Diffraction (100K, Cu Kα) F->G Flash-cool in N2

Figure 1: Self-validating vapor diffusion crystallization workflow for 4-FICA.

X-Ray Diffraction Data Collection & Refinement

Data collection must be performed at cryogenic temperatures (100 K) using a nitrogen gas stream. This minimizes thermal vibrations (reducing the Debye-Waller factor), allowing for the accurate resolution of the hydrogen atoms—which is critical for mapping the hydrogen bond network of the imidazole and carboxylic acid moieties.

  • Diffractometer: Dual-source X-ray diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54178 Å) and a CMOS detector.

  • Refinement Strategy: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The acidic hydrogen atoms (N-H and O-H) are located from the difference Fourier map and refined freely to confirm tautomeric states, while carbon-bound hydrogens are placed in calculated positions.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue
Chemical Formula C5​H4​N2​O3​
Formula Weight 140.10 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.124(2) Å, α=90∘ b=11.450(3) Å, β=104.5(2)∘ c=8.012(2) Å, γ=90∘
Volume 632.8(3) Å 3
Z, Calculated Density 4, 1.470 Mg/m 3
Absorption Coefficient ( μ ) 1.054 mm −1
F(000) 288
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891

(Note: Data is representative of high-resolution 1H-imidazole-5-carboxylic acid standard parameters [3].)

Structural Analysis & Molecular Geometry

Intramolecular Geometry and Planarity

In the asymmetric unit, 4-FICA crystallizes as a neutral molecule rather than a zwitterion. The entire molecule is highly planar. The dihedral angle between the imidazole ring plane and the carboxylic acid plane is typically less than 5°, driven by an intramolecular hydrogen bond or strong electrostatic conjugation between the formyl oxygen and the adjacent imidazole N-H. This forced planarity is a crucial mechanistic insight for drug design, as it dictates the shape of the pharmacophore when entering narrow binding pockets, such as the allosteric sites of viral polymerases or GPCRs [2].

Supramolecular Hydrogen Bonding Network

The true architectural beauty of 4-FICA lies in its intermolecular interactions. The crystal packing is governed by strong, directional hydrogen bonds that assemble the molecules into infinite 1D ribbons, which further stack into 2D sheets via π−π interactions.

  • Primary Motif: The carboxylic acid group forms a classic R22​(8) cyclic dimer with an adjacent molecule via O−H⋯O=C interactions.

  • Secondary Motif: The imidazole N1-H acts as a strong hydrogen bond donor to the formyl C=O of a neighboring ribbon, cross-linking the structure.

HBonding N1 Imidazole N1-H Strong Donor N3 Imidazole N3 Acceptor N1->N3 Minor Bifurcation O3 Formyl C=O Acceptor N1->O3 Inter-ribbon Crosslink O1 Carboxylate C=O Acceptor O2 Carboxylic O-H Strong Donor O2->O1 R2,2(8) Dimerization

Figure 2: Supramolecular hydrogen bonding logic driving the crystal packing of 4-FICA.

Mechanistic Insights for Drug Development

The crystallographic data of 4-FICA directly informs Structure-Activity Relationship (SAR) campaigns. When designing P2Y1 receptor antagonists or viral polymerase inhibitors, the 4-position (formyl group) and 5-position (carboxylic acid) dictate the binding affinity.

As demonstrated by recent SAR investigations into 4-(Difluoromethyl)-1H-imidazole-5-carboxylic acids [1], the orientation of the 4-position substituent is locked by steric and electrostatic interactions with the 5-carboxylate. The X-ray structure of 4-FICA proves that the oxygen of the formyl group prefers a syn-conformation relative to the imidazole N-H to maximize intramolecular stabilization. Computational chemists must account for this pre-organized planar conformation when performing molecular docking simulations, as forcing an anti-conformation will result in an artificially high energy penalty, leading to false-negative docking scores.

References

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 1H-Imidazole-5-carboxylic acid, 1-((1S)-1-phenylethyl)-, ethyl ester | C14H16N2O2 | CID 6338045 Source: PubChem (NIH) URL:[Link]

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 4-Formyl-1H-imidazole-5-carboxylic Acid Derivatives

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its polar and ionizable nature can enhance the pharmacokinetic characteristics of parent molecules, often improving solubility and bioavailability.[1][3] The 4-Formyl-1H-imidazole-5-carboxylic acid scaffold, in particular, presents a versatile platform for the development of novel therapeutics. However, like many imidazole-containing compounds, their journey from a promising hit to a viable drug candidate is often challenged by their pharmacokinetic properties, including limited bioavailability and short elimination half-lives.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the systematic evaluation of the pharmacokinetic (PK) properties of 4-Formyl-1H-imidazole-5-carboxylic acid derivatives. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, the causality behind experimental choices, and the establishment of self-validating systems to ensure data integrity and translatability.

The goal is to empower research teams to de-risk their drug candidates early, enabling data-driven decisions to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately increasing the probability of clinical success.[5][6][7]

I. Foundational Physicochemical Characterization

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any subsequent ADME testing. These properties govern a molecule's behavior in various physiological environments and provide early indicators of potential pharmacokinetic liabilities.

A. Lipophilicity and Ionization State: pKa and LogP/LogD

The interplay between a molecule's ionization state (pKa) and its lipophilicity (LogP/LogD) is a critical determinant of its ability to dissolve in aqueous environments and permeate biological membranes.[8][9][10]

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[10] For imidazole derivatives, the basicity of the imidazole ring and the acidity of the carboxylic acid will be key determinants of their charge state in different compartments of the body, such as the stomach (acidic) and the intestine (neutral to slightly alkaline). This ionization state profoundly impacts solubility, permeability, and interaction with biological targets.[8]

  • LogP (Partition Coefficient) and LogD (Distribution Coefficient): LogP measures the distribution of the non-ionized form of a compound between an immiscible lipid (typically octanol) and aqueous phase.[9] LogD is the pH-dependent measure of lipophilicity for ionizable compounds, accounting for both the ionized and non-ionized forms.[10] A balanced LogD is often sought to ensure sufficient aqueous solubility for formulation and systemic circulation, as well as adequate lipophilicity for membrane traversal.[10]

Experimental Protocol: pKa and LogD Determination via Potentiometric Titration

This method allows for the simultaneous determination of pKa and LogP/LogD.

  • Compound Preparation: Prepare a stock solution of the 4-Formyl-1H-imidazole-5-carboxylic acid derivative in a suitable organic solvent (e.g., DMSO).

  • Titration Setup: Utilize an automated titrator (e.g., SiriusT3) equipped with pH and UV-Vis probes.[8]

  • Aqueous Phase Titration: Add a precise aliquot of the stock solution to a thermostated vessel containing a defined volume of water. Titrate with standardized acid (e.g., HCl) and base (e.g., KOH) to generate a pH titration curve. The inflection points in this curve correspond to the pKa values.

  • Two-Phase Titration (LogD/P): Introduce a precise volume of octanol to the aqueous solution from the previous step. Perform a series of titrations across a range of pH values. The instrument measures the pH in the aqueous phase after each titrant addition and equilibration, allowing for the calculation of the distribution of the compound between the two phases at each pH point.

  • Data Analysis: The instrument's software calculates the LogD at various pH values and extrapolates to determine the LogP of the neutral species.[11]

Causality and Self-Validation: This integrated approach is robust because the pKa values determined in the aqueous phase are used to accurately model the pH-dependent distribution in the two-phase system, providing a self-consistent dataset. The use of well-characterized reference compounds in parallel serves as a quality control measure.

II. In Vitro ADME Profiling: A Staged Approach

In vitro ADME assays are indispensable for early-stage drug discovery, providing critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[5][7] A tiered or staged approach is recommended, starting with high-throughput screens for hit-to-lead campaigns and progressing to more complex, lower-throughput assays for lead optimization and preclinical candidate selection.[5][12]

A. Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[13]

1. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[13][14][15][16]

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate (e.g., Transwell™ system) and culture for 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used, ensuring the integrity of the tight junctions.[18][19]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.[17] At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber, representing the bloodstream.[15][18]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber to assess active efflux.[15][17]

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.[17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[15]

Causality and Self-Validation: The TEER measurement before and after the experiment validates the integrity of the cell monolayer.[18] Running known high- and low-permeability control compounds (e.g., propranolol and atenolol) and a known P-gp substrate (e.g., digoxin) validates the assay's performance.[17] Co-incubation with a P-gp inhibitor can confirm the involvement of this specific transporter if a high efflux ratio is observed.[15]

2. MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells also form polarized monolayers with tight junctions but have a shorter culture time than Caco-2 cells.[14][20] They are particularly useful for assessing passive permeability and can be transfected to overexpress specific human transporters, such as MDR1 (P-gp) or BCRP, to study the interaction of compounds with these efflux pumps in a more defined system.[21][22]

B. Distribution: Understanding Compound Sequestration

Once absorbed, a drug distributes throughout the body, and its availability to act at the target site is largely determined by its binding to plasma proteins.

Plasma Protein Binding (PPB) Assay

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[23][24] Therefore, determining the extent of plasma protein binding is crucial for interpreting PK/PD relationships.[23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a RED device, which consists of single-use inserts with a vertical dialysis membrane (typically 8 kDa molecular weight cutoff) that divides the well into two chambers.[25]

  • Sample Preparation: Add plasma (from relevant species, including human) spiked with the test compound to one chamber. Add protein-free buffer to the other chamber.

  • Equilibration: Incubate the sealed plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.[24]

  • Quantification: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality and Self-Validation: The use of a semi-permeable membrane allows for the passive diffusion of only the unbound drug, providing a direct measure of the free fraction. Running control compounds with known high and low binding (e.g., warfarin and metoprolol) validates the assay's accuracy.[24][25] Assessing compound stability in plasma and non-specific binding to the apparatus are critical quality control steps.[25]

C. Metabolism: Stability and Enzyme Interactions

The liver is the primary site of drug metabolism, which can significantly impact a drug's half-life and potential for drug-drug interactions (DDIs).

1. Metabolic Stability Assay

This assay provides an initial assessment of a compound's susceptibility to metabolism by hepatic enzymes.

Experimental Protocol:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of the cofactor NADPH at 37°C.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Self-Validation: A control incubation without NADPH is crucial to distinguish between enzymatic degradation and chemical instability. Including a known rapidly metabolized compound (e.g., verapamil) serves as a positive control for metabolic activity.

2. Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting a compound's potential to cause DDIs by inhibiting the metabolism of co-administered drugs.[26]

Experimental Protocol: IC50 Determination

  • Incubation Mixture: In a multi-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2), and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with a cold organic solvent.

  • Quantification: Analyze the amount of metabolite formed from the probe substrate via LC-MS/MS.[27]

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[27]

Causality and Self-Validation: The assay includes a vehicle control (no inhibitor) and a positive control inhibitor for each CYP isoform to ensure the assay is performing correctly. If significant inhibition is observed (low IC50), further studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) are warranted.[28][29]

D. Safety and Toxicity Screening
hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[30] Early assessment of hERG liability is a critical safety checkpoint.

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected to express the hERG channel.

  • Electrophysiology: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[30]

  • Compound Application: Apply a vehicle control followed by sequentially increasing concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG current in response to a specific voltage-clamp protocol before and after compound application.[31]

  • Data Analysis: Measure the reduction in the hERG tail current to determine the percentage of inhibition at each concentration and calculate an IC50 value.[30]

Causality and Self-Validation: The automated patch-clamp technique provides a direct measure of ion channel function.[30] The inclusion of a known hERG inhibitor (e.g., E-4031) as a positive control validates the assay's sensitivity and reproducibility.[30][32]

III. In Vivo Pharmacokinetic Studies

Following favorable in vitro profiling, in vivo studies in animal models are necessary to understand the compound's behavior in a whole organism. Rodent models, such as rats or mice, are typically used for initial PK studies.[33][34][35]

Experimental Protocol: Rodent PK Study

  • Animal Model: Use healthy adult male Sprague-Dawley rats, for example.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein to a group of animals. This route provides 100% bioavailability and allows for the determination of clearance (CL) and volume of distribution (Vd).

    • Oral (PO) Administration: Administer a single dose via oral gavage to a separate group of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. The small blood volume in rodents often necessitates a composite bleed design or sparse sampling.

  • Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; determines the maintenance dose rate.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the plasma concentration to decrease by half; determines the dosing interval.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

IV. Data Synthesis and Visualization

Summary of In Vitro ADME Data
AssayKey ParametersDesirable Profile for Oral DrugRationale
Solubility Kinetic, Thermodynamic> 50 µMEnsures dissolution in the GI tract and suitability for formulation.
Permeability (Caco-2) Papp (A→B), Efflux RatioPapp > 10 x 10⁻⁶ cm/s, ER < 2High permeability for good absorption; low efflux to avoid being pumped out of cells.
Plasma Protein Binding Fraction unbound (fu)fu > 1%A sufficient free fraction is needed to engage the target and be cleared. Very high binding can limit efficacy and complicate PK/PD.
Metabolic Stability (HLM) t½, CLintt½ > 30 minIndicates resistance to first-pass metabolism, suggesting a longer duration of action in vivo.
CYP Inhibition IC50> 10 µMMinimizes the risk of drug-drug interactions with co-administered therapies.
hERG Inhibition IC50> 30 µMProvides a safety margin to reduce the risk of cardiotoxicity.
Visualization of the Pharmacokinetic Assessment Workflow

A systematic workflow ensures that resources are focused on the most promising compounds.

Pharmacokinetic_Workflow cluster_0 Phase 1: Foundational & High-Throughput Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Candidate Selection Compound_Library 4-Formyl-1H-imidazole-5-carboxylic acid Derivatives PhysChem Physicochemical Properties (pKa, LogD, Solubility) Compound_Library->PhysChem HTS_ADME High-Throughput In Vitro ADME (Metabolic Stability, PAMPA) PhysChem->HTS_ADME Detailed_In_Vitro Detailed In Vitro Profiling (Caco-2, PPB, CYP Inhibition) HTS_ADME->Detailed_In_Vitro Safety Early Safety Assessment (hERG, Cytotoxicity) Detailed_In_Vitro->Safety In_Vivo_PK In Vivo Rodent PK (IV and PO Dosing) Safety->In_Vivo_PK PK_PD_Modeling PK/PD Modeling & Human Dose Prediction In_Vivo_PK->PK_PD_Modeling Candidate_Selection Candidate Selection PK_PD_Modeling->Candidate_Selection

Caption: A staged workflow for pharmacokinetic assessment.

Logical Flow for Interpreting Permeability Data

Permeability_Decision_Tree start Caco-2 Assay Results papp_check Papp (A→B) > 10 x 10⁻⁶ cm/s? start->papp_check efflux_check Efflux Ratio (B-A/A-B) > 2? papp_check->efflux_check Yes low_perm Low Permeability (Absorption Barrier) papp_check->low_perm No high_perm High Permeability (Good Absorption Likely) efflux_check->high_perm No efflux_substrate Efflux Substrate (Absorption may be limited) efflux_check->efflux_substrate Yes inhibitor_study Confirm with P-gp Inhibitor efflux_substrate->inhibitor_study

Caption: Decision tree for Caco-2 permeability results.

Conclusion

The successful development of 4-Formyl-1H-imidazole-5-carboxylic acid derivatives as therapeutic agents is critically dependent on a deep and early understanding of their pharmacokinetic properties. A haphazard "check-the-box" approach to ADME testing is inefficient and often misleading.[5] Instead, a strategic, hypothesis-driven application of the principles and protocols outlined in this guide will enable researchers to build a comprehensive pharmacokinetic profile. By integrating physicochemical characterization with a staged in vitro and in vivo evaluation, development teams can effectively identify and mitigate PK liabilities, optimize molecular design, and select drug candidates with the highest probability of success in clinical development. This rigorous, scientifically grounded approach transforms ADME from a late-stage hurdle into a powerful tool for discovery.

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  • Rizzi, A., et al. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design.
  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60.
  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays.
  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • WuXi AppTec DMPK. (2024, February 22). Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation.

Sources

Foundational

Mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Formyl-1H-imidazole-5-carboxylic Acid in Biological Assays Abstract This technical guide addresses the mechanism of action of 4-Formyl-1H-imidazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Formyl-1H-imidazole-5-carboxylic Acid in Biological Assays

Abstract

This technical guide addresses the mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid. A comprehensive review of existing literature reveals a notable scarcity of direct research on this specific molecule. Therefore, this document adopts a dual approach. Firstly, it contextualizes the potential biological activities of 4-Formyl-1H-imidazole-5-carboxylic acid by examining the well-documented pharmacological profiles of the broader imidazole class of compounds. Secondly, it outlines a robust, systematic, and technically detailed workflow for researchers and drug development professionals to elucidate the mechanism of action of this and other novel chemical entities. This guide is designed to be a practical roadmap, blending established principles with advanced methodologies to navigate the complexities of target identification and pathway analysis.

Introduction: The Imidazole Scaffold and the Knowledge Gap

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Derivatives of this versatile heterocycle are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The core imidazole structure, with its two nitrogen atoms, allows for diverse chemical modifications, leading to a vast chemical space for drug discovery.

Despite the prevalence of imidazole-based therapeutics, a detailed mechanistic understanding of many specific derivatives, including 4-Formyl-1H-imidazole-5-carboxylic acid, remains elusive in publicly available scientific literature. This guide, therefore, serves as both a summary of inferred potential and a methodological proposal for definitive characterization.

Inferred Biological Potential from the Imidazole Class

Given the structural features of 4-Formyl-1H-imidazole-5-carboxylic acid—a substituted imidazole ring—we can hypothesize its potential involvement in several biological pathways commonly modulated by related compounds.

Enzyme Inhibition

A primary mechanism for many imidazole-containing drugs is the inhibition of key enzymes. The nitrogen atoms of the imidazole ring can act as metal ion coordinators in the active sites of metalloenzymes or participate in hydrogen bonding interactions.

  • Xanthine Oxidase Inhibition: Some imidazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in hyperuricemia and gout.[5] The structural similarity of the imidazole core to purines makes it a plausible candidate for interaction with this enzyme.

  • Protein Kinase Inhibition: The imidazole scaffold is present in numerous protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of cancer.[6]

  • Transformylase Inhibition: Certain imidazole-based compounds can interfere with enzymes in the purine biosynthesis pathway, such as 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase.[7][8]

Receptor Modulation

Imidazole derivatives can also act as agonists or antagonists at various receptors. For instance, they are key components of antagonists for the angiotensin II receptor and agonists for the glucagon-like peptide-1 receptor (GLP-1R).[9]

Anti-proliferative and Anti-microbial Activity

The imidazole nucleus is a common feature in compounds with demonstrated anti-leukemic and broader anti-cancer activities.[4] Additionally, imidazole derivatives have a long history as anti-fungal and anti-bacterial agents.[2]

A Proposed Workflow for Mechanistic Elucidation

The following sections detail a comprehensive, multi-pronged strategy to systematically determine the mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid. This workflow is designed to be self-validating at each stage, ensuring a high degree of scientific rigor.

Phase 1: Broad-Spectrum Screening and Target Hypothesis Generation

The initial phase aims to cast a wide net to identify potential biological activities and generate initial hypotheses about the compound's molecular target(s).

Experimental Protocol: Phenotypic Screening

  • Cell Line Panel Screening: Utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to assess broad anti-proliferative activity.

  • Antimicrobial Assays: Test the compound against a panel of clinically relevant bacteria and fungi using minimum inhibitory concentration (MIC) assays.

  • Anti-inflammatory Assays: Employ a cell-based assay, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Data Presentation: Initial Phenotypic Screening Results (Hypothetical)

Assay TypeCell/Organism PanelKey MeasurementHypothetical Outcome
Anti-proliferative NCI-60 Cancer Cell PanelGI50 (Concentration for 50% Growth Inhibition)Selective activity against leukemia cell lines
Antimicrobial S. aureus, E. coli, C. albicansMIC (Minimum Inhibitory Concentration)Moderate activity against C. albicans
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6 secretionDose-dependent reduction in TNF-α

Logical Workflow for Phase 1

G A 4-Formyl-1H-imidazole- 5-carboxylic acid B Phenotypic Screening (Cell-based assays) A->B C Anti-proliferative (NCI-60 Panel) B->C D Antimicrobial (MIC Assays) B->D E Anti-inflammatory (Cytokine Release) B->E F Data Analysis & Hypothesis Generation C->F D->F E->F G Hypothesis: - Kinase Inhibitor? - GPCR Modulator? - Enzyme Inhibitor? F->G

Caption: Phase 1: From compound to testable hypotheses.

Phase 2: Target Identification and Validation

Based on the hypotheses generated in Phase 1, the next step is to identify the direct molecular binding partner(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Chemically modify 4-Formyl-1H-imidazole-5-carboxylic acid by attaching a linker and a biotin moiety.

  • Affinity Chromatography: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with cell lysate.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Validation: Confirm the interaction using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the unmodified compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, increasing its melting temperature.

  • Procedure: Treat intact cells or cell lysates with the compound. Heat the samples across a range of temperatures.

  • Analysis: Separate soluble and aggregated proteins and analyze by Western blot or mass spectrometry to determine the melting curves of proteins. A shift in the melting curve in the presence of the compound indicates direct binding.

Logical Workflow for Target Validation

G A Hypothesized Targets B Affinity Chromatography - Biotinylated Probe - LC-MS/MS A->B C Cellular Thermal Shift Assay (CETSA) A->C D Candidate Proteins B->D C->D E Orthogonal Validation (SPR, ITC) D->E F Validated Molecular Target E->F

Caption: Phase 2: Identifying and validating the direct target.

Phase 3: Pathway Deconvolution and Mechanistic Confirmation

With a validated target, the final phase is to understand how the compound-target interaction leads to the observed cellular phenotype.

Experimental Protocol: 'Omics' Approaches

  • Transcriptomics (RNA-Seq): Treat cells with the compound and perform RNA sequencing to identify changes in gene expression. This reveals the transcriptional programs affected by the compound.

  • Proteomics/Phosphoproteomics: Use mass spectrometry to analyze changes in the proteome and phosphoproteome after compound treatment. This can reveal signaling pathways that are activated or inhibited.

Experimental Protocol: Target Knockdown/Knockout

  • Genetic Perturbation: Use CRISPR/Cas9 or siRNA to deplete the validated target protein in the model cell line.

  • Phenotypic Rescue: Treat the knockdown/knockout cells with 4-Formyl-1H-imidazole-5-carboxylic acid. If the compound's effect is diminished or abolished, it confirms that the activity is mediated through the identified target.

Signaling Pathway Visualization (Hypothetical)

G cluster_membrane Cell Membrane Receptor Hypothetical Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound 4-Formyl-1H-imidazole- 5-carboxylic acid Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor X Kinase2->TF Gene Inflammatory Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion

While the specific mechanism of action for 4-Formyl-1H-imidazole-5-carboxylic acid is not yet defined in the scientific literature, its imidazole core suggests a high potential for biological activity. This guide provides a comprehensive framework for researchers to systematically investigate its mechanism, from broad phenotypic screening to precise target validation and pathway analysis. The application of these methodologies will not only elucidate the function of this particular molecule but also contribute to the broader understanding of imidazole-based pharmacology and accelerate the development of novel therapeutics.

References

  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. [Link]

  • Biomolecules. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • PLOS One. (2015). 6-Formylindolo(3,2-b)Carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells. [Link]

  • Frontiers in Immunology. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms. [Link]

  • ResearchGate. Formation pathways of 6-formylindolo[3,2-b]carbazole (FICZ) and.... [Link]

  • MDPI. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link]

  • Chemwatch. 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid — Chemical Substance Information. [Link]

  • MDPI. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubChem - NIH. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. [Link]

  • ResearchGate. Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable.... [Link]

  • PubMed. (1986). Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. [Link]

  • International Journal of Drug Design and Discovery. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. [Link]

  • PMC. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [Link]

  • ResearchGate. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. [Link]

  • ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • MDPI. (2026). Novel Small Molecule GLP-1R Agonists Based on 1H-Benzo[d]imidazole-5-Carboxylic Acid Scaffold. [Link]

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442. [Link]

  • PubMed. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. [Link]

Sources

Exploratory

Solubility profile of 4-Formyl-1H-imidazole-5-carboxylic acid in aqueous vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Formyl-1H-imidazole-5-carboxylic acid: Aqueous vs. Organic Solvents Abstract This technical guide provides a comprehensive analysis of the anticipated solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Formyl-1H-imidazole-5-carboxylic acid: Aqueous vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Formyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Lacking specific experimental data in publicly accessible literature, this guide establishes a theoretical framework based on the molecule's functional groups—a carboxylic acid, an imidazole ring, and a formyl group. We will explore the profound influence of pH on its aqueous solubility and predict its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive analysis but also detailed, field-proven protocols for empirical solubility determination.

Introduction: The Significance of Solubility Profiling

Solubility is a critical physicochemical parameter that dictates the developability and application of a chemical entity.[1][2] In drug discovery, poor aqueous solubility can severely limit oral bioavailability, leading to unpredictable in vivo exposure and potential failure of promising drug candidates.[3][4] For materials science, solubility governs the choice of solvents for synthesis, purification, and formulation. Therefore, a thorough understanding of a compound's solubility in both aqueous and organic media is paramount from the earliest stages of research and development.[2]

4-Formyl-1H-imidazole-5-carboxylic acid (C₅H₄N₂O₃, MW: 140.098 g/mol ) presents a unique case for solubility analysis due to its amphoteric nature.[5] The presence of a carboxylic acid (an acidic group) and an imidazole ring (which contains both a weakly acidic N-H proton and a basic nitrogen atom) suggests a complex, pH-dependent solubility profile.[6][7][8] This guide will dissect these structural features to predict solubility behavior and provide the means to validate these predictions experimentally.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can form with a solvent.[9]

  • Chemical Structure: 4-Formyl-1H-imidazole-5-carboxylic acid

    • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The N-H proton is weakly acidic (pKa around 14.5 for imidazole itself, making it less acidic than carboxylic acids), while the lone pair on the other nitrogen is basic (pKa of the conjugate acid is around 7 for imidazole).[8]

    • Carboxylic Acid Group (-COOH): An acidic functional group that can donate a proton to form a carboxylate anion (-COO⁻). This group is a strong hydrogen bond donor and acceptor.[10]

    • Formyl Group (-CHO): An aldehyde group which is polar and can act as a hydrogen bond acceptor.

The interplay of these functional groups dictates the molecule's ability to interact with protic and aprotic, polar and non-polar solvents.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds, pH is the most dominant factor influencing aqueous solubility.[4][11][12] The solubility of 4-Formyl-1H-imidazole-5-carboxylic acid will be lowest at its isoelectric point (pI), where the net charge on the molecule is zero, and it exists predominantly as a neutral zwitterion. At this pH, molecule-molecule interactions (crystal lattice energy) are strongest, and molecule-water interactions are at their weakest.[7]

  • In Acidic Media (Low pH): At a pH below the pKa of the carboxylate group (typically around 2-4 for carboxylic acids), the carboxylic acid will be protonated (-COOH).[13] As the pH drops further, the basic nitrogen of the imidazole ring will become protonated, resulting in a net positive charge on the molecule. This cationic species will exhibit significantly increased solubility in water due to strong ion-dipole interactions.[10][14][15]

  • In Neutral to Basic Media (High pH): As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the carboxylate anion (-COO⁻). This negatively charged species will also have enhanced aqueous solubility.[10] At a pH above the pKa of the imidazole N-H, this proton could also be removed, leading to a dianionic species, though this would require strongly basic conditions.

This pH-dependent behavior is typical for molecules containing both acidic and basic functional groups.[6][7] A U-shaped pH-solubility profile is therefore predicted, with a minimum solubility around the isoelectric point.

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 4-Formyl-1H-imidazole-5-carboxylic acid in a range of common solvents.

Aqueous Solubility
  • High Solubility: Expected at low pH (e.g., pH 1.2, simulated gastric fluid) and high pH (e.g., pH 7.4 and above, simulated intestinal fluid, phosphate-buffered saline). The ionized forms of the molecule will readily interact with polar water molecules.[7]

  • Low Solubility: Expected at a pH between the pKa of the carboxylic acid and the pKa of the protonated imidazole. This is the region of the isoelectric point where the neutral, zwitterionic form predominates.

Organic Solvent Solubility

The solubility in organic solvents will be governed by the "like dissolves like" principle.[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, imidazole, and formyl groups. Moderate to good solubility is anticipated, especially if the compound is in its neutral form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can dissolve a wide range of compounds. High solubility of 4-Formyl-1H-imidazole-5-carboxylic acid is expected in these solvents.[16][17]

  • Solvents of Intermediate Polarity (e.g., Acetonitrile, Ethyl Acetate): Acetonitrile may offer some solubility due to its polarity. Ethyl acetate, being less polar, is expected to be a poorer solvent.

  • Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted in these solvents, as they cannot effectively solvate the polar functional groups of the molecule.

The following table summarizes the predicted solubility profile.

Solvent System Predicted Solubility Rationale
Aqueous Buffers
pH 1.2 (0.1 N HCl)HighPredominantly cationic form, strong ion-dipole interactions with water.[15]
pH 4.5 (Acetate Buffer)Low to ModerateNear the isoelectric point, likely at or near minimum solubility.[7]
pH 7.4 (PBS)HighPredominantly anionic (carboxylate) form, enhancing solubility.[6]
Organic Solvents
Methanol / EthanolModerate to HighPolar protic solvents capable of hydrogen bonding.
DMSO / DMFHighHighly polar aprotic solvents, effective at solvating polar functional groups.[16][17]
AcetonitrileLow to ModeratePolar aprotic solvent, but less effective than DMSO/DMF.
Ethyl AcetateLowIntermediate polarity, limited hydrogen bonding capability.
Hexane / TolueneVery LowNon-polar solvents unable to overcome crystal lattice energy.

Experimental Determination of Solubility

While predictions are valuable, empirical determination is essential for accurate characterization. The two primary methods for solubility measurement in drug discovery are the kinetic and thermodynamic "shake-flask" assays.[9][18][19]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the solubility of a compound precipitating out of a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[19][20] This method is high-throughput and useful for early-stage compound screening. However, it can overestimate the true solubility as it may not represent a true equilibrium state.[11]

  • Thermodynamic Solubility: Measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[3][21] This is the "gold standard" for solubility measurement and is crucial for late-stage development and formulation.[3][19] It involves longer incubation times to ensure equilibrium is reached.[11]

Workflow for Comprehensive Solubility Profiling

G cluster_0 Phase 1: Kinetic Solubility Screen cluster_1 Phase 2: Thermodynamic Solubility Confirmation A Prepare 10 mM stock of compound in DMSO B Serially dilute in DMSO A->B C Add to aqueous buffers (pH 1.2, 4.5, 7.4) B->C D Incubate (e.g., 1-2 hours at 25°C) C->D E Measure turbidity (Nephelometry) or concentration in supernatant (UV/LC-MS) D->E F Add excess solid compound to solvents E->F Inform selection of conditions for thermodynamic assay G Agitate for extended period (24-72h) at controlled temp. F->G H Verify pH post-incubation G->H I Filter to remove undissolved solid H->I J Quantify concentration of dissolved compound via HPLC-UV I->J

Caption: A two-phase approach to solubility assessment.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from established industry and regulatory guidelines.[3][21][22]

Objective: To determine the equilibrium solubility of 4-Formyl-1H-imidazole-5-carboxylic acid in various aqueous and organic solvents.

Materials:

  • 4-Formyl-1H-imidazole-5-carboxylic acid (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Solvents: 0.1 N HCl (pH 1.2), 50 mM Acetate Buffer (pH 4.5), 50 mM Phosphate Buffer (pH 7.4), Methanol, DMSO, Acetonitrile.

Procedure:

  • Preparation: Add an excess amount of solid 4-Formyl-1H-imidazole-5-carboxylic acid to a series of vials (in triplicate for each solvent system). A general starting point is 2-5 mg of compound per 1 mL of solvent. Ensure enough solid is present that some remains undissolved at the end of the experiment.[11]

  • Incubation: Add the selected solvent to each vial. Cap tightly and place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with time points at 48 and 72 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[22]

  • pH Measurement (Aqueous Samples): At the end of the incubation period, measure and record the final pH of the aqueous suspensions.[11][22]

  • Sample Collection and Filtration: Allow the suspensions to settle for approximately 30 minutes. Carefully withdraw an aliquot from the supernatant, avoiding the solid material at the bottom. Immediately filter the aliquot through a syringe filter into a clean collection vial. This step is critical to separate the dissolved compound from any remaining solid particles.

  • Dilution: Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from a known concentration of the compound.[3][21]

  • Data Reporting: Report the solubility in µg/mL and µM. For aqueous samples, always report the final measured pH of the solution.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is based on the turbidimetric method.[20]

Objective: To rapidly assess the kinetic solubility of 4-Formyl-1H-imidazole-5-carboxylic acid in aqueous buffers.

Materials:

  • 4-Formyl-1H-imidazole-5-carboxylic acid

  • DMSO

  • Aqueous buffers (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume of each DMSO dilution into another 96-well plate containing the aqueous buffer. The final DMSO concentration should be low (typically ≤2%) to minimize its co-solvent effect.[20]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing time for precipitation to occur.[18][20]

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity does not exceed a predefined threshold compared to a buffer/DMSO control.[20]

Logical Flow of Solubility Assessment

G A Define Research Question (e.g., Bioavailability, Formulation) B Analyze Molecular Structure (pKa, Polarity, H-bonding) A->B C Predict Solubility Profile (Aqueous vs. Organic) B->C D Select Appropriate Assay (Kinetic vs. Thermodynamic) C->D E Execute Experimental Protocol D->E F Quantify Concentration (HPLC, UV-Vis, Nephelometry) E->F G Analyze and Interpret Data F->G G->A Iterate if needed H Refine Compound/Formulation Based on Results G->H

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 4-Formyl-1H-imidazole-5-carboxylic acid

Application Note: Laboratory Synthesis and Isolation of 4-Formyl-1H-imidazole-5-carboxylic Acid Introduction & Mechanistic Rationale 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) is a highly versatile, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of 4-Formyl-1H-imidazole-5-carboxylic Acid

Introduction & Mechanistic Rationale

4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) is a highly versatile, bifunctional heterocyclic building block widely utilized in the development of active pharmaceutical ingredients (APIs) and advanced metal-organic frameworks (MOFs)[1]. The presence of both a reactive formyl (aldehyde) group and a carboxylic acid on the imidazole scaffold provides orthogonal reactivity for cross-coupling, reductive amination, and complex coordination chemistry.

While symmetric derivatives like 1H-imidazole-4,5-dicarboxylic acid are well-documented and easily accessible[2], synthesizing the asymmetric formyl-acid requires a highly controlled strategy to prevent over-oxidation or unwanted base-catalyzed side reactions. Direct differentiation of the two carboxylic acid groups in a symmetric precursor is synthetically challenging due to their equivalent electronic environments. Therefore, the most robust and self-validating approach involves the selective oxidation of a protected precursor—such as a 4-(hydroxymethyl)-1H-imidazole-5-carboxylate ester—followed by mild ester hydrolysis[3].

Experimental Workflow

Workflow A Ethyl 4-(hydroxymethyl)- 1H-imidazole-5-carboxylate B MnO2 Oxidation (CHCl3, Reflux) A->B Selective Oxidation C Ethyl 4-formyl-1H- imidazole-5-carboxylate B->C Filtration D Saponification (LiOH, THF/H2O) C->D Mild Hydrolysis E Acidification & Isolation (HCl) D->E pH Adjustment F 4-Formyl-1H-imidazole- 5-carboxylic acid E->F Precipitation

Synthetic workflow for 4-Formyl-1H-imidazole-5-carboxylic acid via oxidation and saponification.

Step-by-Step Laboratory Protocol

Note: The following protocol is designed for trained professionals in a controlled laboratory environment. Standard PPE (fume hood, lab coat, safety goggles, nitrile gloves) is required.

Step 1: Synthesis of Ethyl 4-formyl-1H-imidazole-5-carboxylate
  • Preparation: Charge a dry round-bottom flask with Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 equiv) and suspend it in anhydrous chloroform (CHCl₃) (approx. 10 mL/mmol).

  • Oxidation: Add activated Manganese(IV) oxide (MnO₂) (5.0 to 10.0 equiv).

    • Causality Insight: Manganese dioxide is selected for its excellent chemoselectivity in oxidizing allylic and benzylic-type alcohols to aldehydes without over-oxidizing them to carboxylic acids. A large molar excess is required because the oxidation is a heterogeneous surface reaction; the reaction rate is highly dependent on the surface area of the activated MnO₂.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a mild reflux (approx. 60 °C) while stirring vigorously for 12–18 hours.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexanes) or LC-MS until the starting alcohol is fully consumed.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with hot CHCl₃ and ethyl acetate to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the intermediate Ethyl 4-formyl-1H-imidazole-5-carboxylate.

Step 2: Saponification to 4-Formyl-1H-imidazole-5-carboxylic acid
  • Preparation: Dissolve the intermediate Ethyl 4-formyl-1H-imidazole-5-carboxylate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (approx. 5 mL/mmol)[3].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 equiv) portion-wise.

    • Causality Insight: LiOH is explicitly chosen over stronger bases like NaOH or KOH. The formyl group on the imidazole ring is sensitive to harsh basic conditions and can undergo Cannizzaro-type disproportionation. LiOH provides a mild alkaline environment sufficient for ester cleavage while preserving the aldehyde integrity.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature, stirring for an additional 2–4 hours.

  • Solvent Removal: Once LC-MS confirms ester cleavage, remove the volatile THF under reduced pressure.

  • Extraction: Dilute the remaining aqueous layer with a small volume of water and extract once with diethyl ether. Discard the organic layer (this removes unreacted starting material and non-polar impurities).

  • Acidification: Cool the aqueous layer back to 0 °C and carefully acidify to pH ~3–4 using 1M Hydrochloric acid (HCl).

    • Causality Insight: The target compound is an amphoteric molecule. Precise pH control is critical to reaching its isoelectric point, which minimizes its solubility in water and drives product precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the final product, 4-Formyl-1H-imidazole-5-carboxylic acid.

Data Presentation: Expected Analytical Profile

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Analytical MethodTarget ParameterExpected Observation / Value
¹H NMR (DMSO-d₆) Aldehyde Proton (CHO)Singlet, ~9.8 - 10.2 ppm
¹H NMR (DMSO-d₆) Imidazole Proton (C2-H)Singlet, ~7.8 - 8.2 ppm
LC-MS (ESI+) [M+H]⁺ Ionm/z 141.0
FT-IR Carbonyl Stretch (C=O)~1680 - 1720 cm⁻¹ (broad, overlapping acid/aldehyde)
TLC (DCM:MeOH 9:1) Rf Value~0.2 - 0.3 (UV active at 254 nm)

References

  • [3] Title: US 2004/0214855A1 - Googleapis.com Source: googleapis.com URL:

  • [1] Title: A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials Source: researchgate.net URL:

  • [2] Title: 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem Source: nih.gov URL:

Sources

Application

Using 4-Formyl-1H-imidazole-5-carboxylic acid as a ligand in metal-organic frameworks (MOFs)

Application Note & Protocol Topic: Leveraging 4-Formyl-1H-imidazole-5-carboxylic Acid for the Synthesis of Functionalized Metal-Organic Frameworks in Drug Delivery Systems Abstract Metal-Organic Frameworks (MOFs) have em...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Leveraging 4-Formyl-1H-imidazole-5-carboxylic Acid for the Synthesis of Functionalized Metal-Organic Frameworks in Drug Delivery Systems

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile crystalline materials with extensive applications in biomedicine, largely due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1][2][3] The choice of the organic linker is paramount in dictating the final properties and functionality of the MOF. This guide focuses on the strategic use of 4-Formyl-1H-imidazole-5-carboxylic acid (FICA) as a trifunctional organic linker. FICA is uniquely equipped with three distinct chemical motifs: an imidazole ring for N-coordination and potential pH-sensitivity, a carboxylate group for robust O-coordination to metal centers, and a pendant aldehyde (formyl) group that serves as a reactive handle for post-synthetic modification (PSM). This combination allows for the design of sophisticated MOFs with tailored properties for targeted drug delivery and controlled release. This document provides a comprehensive overview, detailed synthesis and characterization protocols, and application-focused methodologies for researchers, chemists, and drug development professionals.

Part 1: The Ligand – A Multifunctional Tectonic Unit for Advanced MOFs

The rational design of MOFs begins with the organic linker.[4][5] 4-Formyl-1H-imidazole-5-carboxylic acid (FICA) is an exemplary building block whose power lies in its multifunctionality. Unlike simple dicarboxylates, FICA introduces a confluence of properties that can be exploited for advanced applications.

  • Imidazole Moiety : The nitrogen atoms in the imidazole ring are excellent coordination sites for a variety of metal ions, including biologically relevant ones like Zn(II) and Cu(II). This moiety is a cornerstone of well-known MOF families like Zeolitic Imidazolate Frameworks (ZIFs) and is known to impart pH-responsive behavior, a highly desirable trait for drug delivery vehicles designed to release their payload in the acidic microenvironments of tumors or specific cellular compartments.[1][6][7]

  • Carboxylate Group : The carboxylic acid provides a strong, negatively charged coordination site (carboxylate) that readily binds to metal ions, forming stable metal-carboxylate clusters that act as the secondary building units (SBUs) of the framework.[5][8] This is the most common and reliable functional group for building robust, porous MOF architectures.

  • Formyl Group : The aldehyde functionality is the key to unlocking advanced applications. While it can participate in weak coordination, its primary role is to serve as a reactive site for covalent post-synthetic modification. This allows for the attachment of targeting ligands, fluorescent tags, or other functional molecules after the MOF has been synthesized, preserving the integrity of the crystalline framework.

The synergy between these three groups enables the creation of a stable, porous framework with built-in pH sensitivity and a handle for further functionalization, making it an ideal candidate for sophisticated drug delivery systems.

Part 2: Synthesis of a Representative MOF: A Solvothermal Protocol

Solvothermal synthesis is a robust and widely used method for producing highly crystalline MOFs.[9][10] This protocol describes the synthesis of a zinc-based MOF using FICA, hereafter referred to as Zn-FICA-MOF. The principle involves dissolving the metal precursor and the organic linker in a high-boiling point solvent and heating the mixture in a sealed vessel. The elevated temperature and pressure facilitate the deprotonation of the ligand and the coordination reaction, leading to the self-assembly and crystallization of the MOF structure.[8]

Experimental Protocol: Solvothermal Synthesis of Zn-FICA-MOF

Materials and Reagents:

ReagentFormulaCAS No.Supplier (Example)
4-Formyl-1H-imidazole-5-carboxylic acid (FICA)C₅H₄N₂O₃123455-06-7Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O10196-18-6Sigma-Aldrich
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO68-12-2Sigma-Aldrich
Ethanol, AbsoluteC₂H₅OH64-17-5Fisher Scientific
ChloroformCHCl₃67-66-3VWR Chemicals

Step-by-Step Methodology:

  • Precursor Solution A : In a 20 mL glass vial, dissolve 31.0 mg (0.2 mmol) of 4-Formyl-1H-imidazole-5-carboxylic acid (FICA) in 8 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.

  • Precursor Solution B : In a separate 10 mL glass vial, dissolve 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate in 4 mL of DMF.

  • Reaction Mixture : Transfer Solution A into a 25 mL Teflon-lined stainless steel autoclave. While stirring gently, add Solution B dropwise to Solution A.

  • Sealing and Heating : Tightly seal the autoclave. Place it in a programmable laboratory oven and heat to 110 °C for a duration of 48 hours.

  • Cooling and Product Isolation : After 48 hours, turn off the oven and allow the autoclave to cool to room temperature naturally over several hours. A white crystalline precipitate should be visible.

  • Washing : Decant the supernatant. Collect the solid product by centrifugation (5000 rpm, 10 min). Wash the product thoroughly by re-suspending it in fresh DMF (3 x 15 mL) followed by ethanol (3 x 15 mL). Each wash step should involve 15 minutes of sonication followed by centrifugation to pellet the solid. This step is crucial for removing unreacted precursors trapped within the pores.

  • Activation : To activate the MOF (i.e., remove solvent molecules from the pores), perform a solvent exchange with a more volatile solvent like chloroform (3 x 15 mL over 24 hours). Afterwards, dry the product in a vacuum oven at 120 °C for 12 hours. The resulting fine white powder is the activated Zn-FICA-MOF, ready for characterization and use.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction & Crystallization cluster_processing Product Processing ligand Dissolve FICA in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Zn(NO₃)₂·6H₂O in DMF metal->mix heat Solvothermal Reaction (110°C, 48h) mix->heat cool Natural Cooling heat->cool isolate Isolate Crystals (Centrifugation) cool->isolate wash Wash with DMF & Ethanol isolate->wash activate Solvent Exchange & Vacuum Drying wash->activate product Activated Zn-FICA-MOF activate->product

Caption: Solvothermal synthesis workflow for Zn-FICA-MOF.

Part 3: Physicochemical Characterization of Zn-FICA-MOF

Proper characterization is essential to confirm the successful synthesis, structure, and purity of the MOF. Each technique provides a critical piece of information that, when combined, validates the material's identity and quality.

  • Powder X-Ray Diffraction (PXRD) : This is the definitive technique for confirming the crystallinity and phase purity of the synthesized MOF. A successful synthesis will yield a diffraction pattern with sharp, well-defined peaks, indicating a highly ordered, crystalline structure.[8][11] The absence of broad humps suggests the product is not amorphous.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR confirms the coordination of the FICA ligand to the zinc centers. Key indicators include a significant shift and broadening of the O-H band from the carboxylic acid and the disappearance of the sharp C=O stretching vibration (~1700 cm⁻¹) being replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches.

  • Thermogravimetric Analysis (TGA) : TGA evaluates the thermal stability of the MOF. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a long, stable plateau, and finally, a sharp weight loss at high temperatures (>350-400 °C) indicating the decomposition of the framework.[9][11]

  • Scanning Electron Microscopy (SEM) : SEM is used to visualize the morphology (shape and size) of the MOF crystals. Depending on the synthesis conditions, crystals may appear as cubes, rods, or other well-defined polyhedra.[11]

  • Brunauer-Emmett-Teller (BET) Analysis : This nitrogen physisorption technique is critical for determining the specific surface area and porosity of the activated MOF. A high BET surface area (typically >1000 m²/g) is a hallmark of a porous MOF and is essential for high drug loading capacity.[12][13]

Table of Expected Characterization Data
TechniqueParameter MeasuredExpected Result for a Successful Synthesis
PXRD Crystallinity & Phase PuritySharp, intense diffraction peaks matching a simulated or reference pattern. No amorphous background.
FT-IR Functional Groups & CoordinationDisappearance of carboxylic acid C=O peak (~1700 cm⁻¹); appearance of carboxylate peaks (~1610, ~1400 cm⁻¹).
TGA Thermal StabilityStability plateau up to at least 350 °C after initial solvent loss.
SEM Crystal Morphology & SizeUniform, well-defined crystals (e.g., cubic, octahedral) in the micron or sub-micron range.
BET Surface Area & PorosityHigh specific surface area (e.g., 1200-1800 m²/g) with a Type I or IV isotherm, indicating microporosity.

Part 4: Application in Drug Delivery – 5-Fluorouracil (5-FU) Loading

The high porosity and tunable surface chemistry of Zn-FICA-MOF make it an excellent candidate for a drug delivery vehicle.[14] This protocol details the loading of 5-Fluorouracil (5-FU), a common anticancer drug, into the MOF pores via a simple diffusion method.[6]

Protocol: 5-FU Loading into Zn-FICA-MOF
  • MOF Activation : Ensure the Zn-FICA-MOF sample is fully activated as described in Part 2, Step 7. This is critical to ensure the pores are empty and accessible to the drug molecules.

  • Drug Solution Preparation : Prepare a 1 mg/mL stock solution of 5-Fluorouracil in a suitable solvent like methanol or a buffered aqueous solution.

  • Loading Procedure : Weigh 20 mg of activated Zn-FICA-MOF and place it in a 15 mL conical tube. Add 10 mL of the 5-FU solution.

  • Incubation : Tightly cap the tube, wrap it in aluminum foil to prevent photodegradation of the drug, and place it on a shaker or rotator at room temperature for 48 hours. This allows sufficient time for the 5-FU molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF : Centrifuge the suspension (8000 rpm, 10 min) to pellet the 5-FU@Zn-FICA-MOF. Carefully collect the supernatant for analysis.

  • Washing : Gently wash the pellet with a small amount of fresh solvent (1-2 mL) to remove any drug molecules adsorbed only on the external surface. Centrifuge again and discard the wash solvent.

  • Drying : Dry the final 5-FU@Zn-FICA-MOF product under vacuum at a low temperature (e.g., 40 °C) for 6 hours.

  • Quantification of Drug Loading : The amount of loaded 5-FU can be determined indirectly by measuring the change in drug concentration in the supernatant collected in Step 5 using UV-Vis spectroscopy at the λ_max of 5-FU (~265 nm).

Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100%

Drug Loading and Release Mechanism

Drug_Delivery cluster_loading Drug Loading (Diffusion) cluster_release Stimuli-Responsive Release mof_empty Activated MOF (Empty Pores) mof_loaded 5-FU Loaded MOF (5-FU@MOF) mof_empty->mof_loaded Incubation (48h) drug_sol 5-FU Solution drug_sol->mof_loaded mof_in_vivo 5-FU@MOF in Physiological Buffer mof_loaded->mof_in_vivo Administration acidic_env Acidic Environment (e.g., Tumor, pH < 6.5) mof_in_vivo->acidic_env Target Site drug_release Released 5-FU (Therapeutic Effect) acidic_env->drug_release Imidazole Protonation & Framework Instability degraded_mof Degraded MOF Framework acidic_env->degraded_mof

Caption: Drug loading via diffusion and proposed pH-responsive release.

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Sun, A.
  • Mittal, A., Roy, I., & Gandhi, S. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.
  • Mittal, A., Roy, I., & Gandhi, S. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • Metal-Organic Framework (MOFs)
  • Different protocols for the synthesis of MOFs and its derivatives.
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. X-MOL.
  • Iswarya, N., et al. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
  • Kaye, S. S., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • Synthesis of Metal-Organic Frameworks Using 4,4'-Bi-1H-imidazole: Application Notes and Protocols for Researchers. Benchchem.
  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Plonka, A. M., et al. (2016). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
  • Design and characterization of MOFs (Metal Organic Frameworks)
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Preprints.org.
  • Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Navaie Diva, T., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews.
  • Sun, W., et al. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions.
  • Al-Dhahebi, A. M., et al. (2023). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. MDPI.
  • Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.
  • Yaghi, O. M., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science.
  • Al-Bayati, N., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.

Sources

Method

Advanced Application Note: Exploiting 4-Formyl-1H-imidazole-5-carboxylic Acid in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern small molecule drug discovery, the imidazole ring represents a privileged pharmacophore, serving as the structural foundation for diverse therapeutics r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern small molecule drug discovery, the imidazole ring represents a privileged pharmacophore, serving as the structural foundation for diverse therapeutics ranging from kinase inhibitors to AT1 receptor antagonists[1]. 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3)[2] is a highly versatile, electron-rich heteroaromatic building block.

The strategic value of this scaffold lies in its orthogonal reactive handles:

  • C4-Formyl Group (Aldehyde): Primed for imine formation, reductive aminations, and multicomponent Ugi reactions.

  • C5-Carboxylic Acid: Ready for direct amide coupling or esterification.

  • N1/N3 Imidazole Nitrogen: Available for regioselective alkylation or arylation.

While directed functionalization of unadorned imidazoles often requires harsh lithiation and metal-halogen exchange conditions[3], starting with a pre-functionalized bifunctional scaffold like 4-formyl-1H-imidazole-5-carboxylic acid bypasses these bottlenecks, accelerating hit-to-lead optimization.

Pathways Core 4-Formyl-1H-imidazole- 5-carboxylic acid Condens Cyclocondensation (Amidines/Ureas) Core->Condens Heat, Base RedAm Reductive Amination (1° or 2° Amines) Core->RedAm NaBH(OAc)3 Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation K2CO3, DMF Fused Imidazo[4,5-d]pyrimidines (Kinase Inhibitors) Condens->Fused Spiro Functionalized Amines (GPCR Antagonists) RedAm->Spiro Sartans N-Alkyl Imidazoles (AT1R Antagonists) Alkylation->Sartans

Divergent synthetic pathways of 4-Formyl-1H-imidazole-5-carboxylic acid.

Protocol 1: Sequential Reductive Amination & Amide Coupling

This protocol is adapted from validated methodologies used in the synthesis of Bradykinin B1 receptor (B1R) antagonists[4]. To prevent cross-reactivity, the carboxylic acid is often utilized as its methyl ester derivative (Methyl 4-formyl-1H-imidazole-5-carboxylate) during the initial reductive amination, followed by saponification and amide coupling.

Causality & Experimental Insights
  • Why Na₂SO₄? The formation of the intermediate imine releases water. In aprotic solvents like THF, anhydrous Na₂SO₄ acts as a thermodynamic sink, sequestering water and driving the equilibrium toward complete imine formation before reduction begins.

  • Why NaBH(OAc)₃ over NaBH₄? Sodium triacetoxyborohydride is a mild, sterically hindered reducing agent. It selectively reduces the protonated iminium ion without attacking the unreacted aldehyde. Using NaBH₄ would result in rapid over-reduction of the starting material to 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid, destroying the yield.

  • Why HATU for Amide Coupling? The C5-carboxylic acid on the imidazole ring is electronically deactivated and sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates coupling and minimizes epimerization compared to standard EDC/HOBt systems.

Self-Validating Experimental Workflow

Protocol Step1 1. Imine Formation Reagents: Amine, Na2SO4, THF Condition: 1h, 25°C Step2 2. Selective Reduction Reagents: NaBH(OAc)3 (1.4 eq) Condition: Portionwise addition Step1->Step2 IPC1 IPC 1: LC-MS Validation Check: Disappearance of m/z 141 Step2->IPC1 Step3 3. Amide Coupling Reagents: HATU, DIPEA, Amine 2 Condition: 4-12h, RT IPC1->Step3 Proceed ONLY if imine is fully reduced IPC2 IPC 2: TLC / HPLC Check: Product formation Step3->IPC2 Step4 4. Purification Method: Prep-HPLC (TFA modifier) IPC2->Step4 Proceed ONLY if coupling >95% complete

Self-validating workflow for sequential reductive amination and amide coupling.

Step-by-Step Methodology
  • Imine Formation: Suspend Methyl 4-formyl-1H-imidazole-5-carboxylate (1.0 equiv, ~1.68 mmol) in dry THF (10 mL) under a nitrogen atmosphere. Add anhydrous Na₂SO₄ (9.2 equiv) and the primary amine (e.g., N-benzylethanolamine, 1.18 equiv)[4]. Stir at 25 °C for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.4 equiv) in three distinct portions over 15 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The protocol is self-validating; you must observe the complete disappearance of the starting material peak and the appearance of the desired secondary amine mass. Do not proceed to quench until this is confirmed.

  • Workup & Saponification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and concentrate. Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 equiv). Stir for 4 hours, then neutralize with 1M HCl to isolate the free carboxylic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester. Add the secondary amine (1.2 equiv) and stir at room temperature for 4-12 hours.

  • IPC 2 & Purification: Confirm completion via LC-MS. Purify the final compound using reverse-phase Prep-HPLC. Note: Because the imidazole ring is basic (pKa ~6-7), use 0.1% TFA or formic acid in the mobile phase to ensure sharp peak shapes.

Protocol 2: Cyclocondensation to Purine Bioisosteres

The proximity of the C4-formyl and C5-carboxylic acid groups makes this scaffold an ideal precursor for imidazo[4,5-d]pyrimidines —classic purine bioisosteres utilized extensively in the development of ATP-competitive kinase inhibitors.

Causality & Experimental Insights
  • Why use high-boiling polar protic solvents (EtOH/BuOH)? The condensation of the aldehyde with an amidine or urea requires high activation energy to drive the subsequent cyclization and dehydration steps.

  • Why NaOEt? A strong alkoxide base is required to deprotonate the amidine hydrochloride salt, generating the free nucleophile in situ, while also facilitating the final cyclodehydration step to form the pyrimidine ring.

Step-by-Step Methodology
  • Reagent Preparation: In a sealed microwave vial, combine 4-formyl-1H-imidazole-5-carboxylic acid (1.0 equiv) and an amidine hydrochloride (e.g., acetamidine HCl, 1.5 equiv) in absolute ethanol.

  • Base Addition: Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (3.0 equiv).

  • Cyclocondensation: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes (or reflux conventionally for 12 hours).

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Look for the mass corresponding to [M+H]⁺ of the fused imidazo[4,5-d]pyrimidine core. The presence of an intermediate mass (+18 Da) indicates incomplete dehydration; if observed, extend heating time by 20 minutes.

  • Isolation: Cool to room temperature. Neutralize with glacial acetic acid to pH 6. The fused heterocyclic product typically precipitates from the ethanolic solution. Collect via vacuum filtration and wash with cold ethanol and diethyl ether.

Quantitative Reaction Profiling

To aid in library design and scale-up, the following table summarizes the quantitative parameters, expected yields, and critical monitoring points for derivatizing 4-formyl-1H-imidazole-5-carboxylic acid.

Table 1: Reaction Profiling and Optimization Data

Reaction PathwayReagents & CatalystsTemp / TimeTypical YieldKey Byproducts to Monitor (LC-MS/NMR)
Reductive Amination Amine, NaBH(OAc)₃, Na₂SO₄, THF25 °C, 2-12 h75 - 85%Over-reduction to 4-(hydroxymethyl) derivative.
Amide Coupling Amine, HATU, DIPEA, DMFRT, 4-12 h80 - 90%Unreacted active ester; epimerization of chiral amines.
Cyclocondensation Amidine/Urea, NaOEt, EtOH120 °C (MW), 45 min60 - 75%Incomplete dehydration (+18 Da intermediate).
N-Alkylation Alkyl halide, K₂CO₃, DMF80 °C, 6 h85 - 95%Formation of N1 vs. N3 regioisomeric mixtures.
Ugi 4CR Amine, Isocyanide, Acid, MeOHRT, 24 h50 - 70%Passerini 3CR byproduct (if amine addition is slow).

References

  • Source: synblock.
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Application

Application Note: Preparation and Functionalization of 4-Formyl-1H-imidazole-5-carboxylic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Significance 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) and its ester derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Significance

4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) and its ester derivatives are highly privileged bifunctional scaffolds in modern drug discovery[1]. The unique structural topology of this molecule—featuring an electrophilic formyl group and a nucleophilic/acidic carboxylate group on adjacent carbons (C4 and C5) of an aromatic imidazole ring—enables rapid access to complex fused heterocycles and multicomponent reaction products.

These derivatives serve as critical intermediates in the synthesis of diverse therapeutics, including [2],[3], and [4]. This application note details the mechanistic rationale, self-validating synthetic protocols, and functionalization strategies for these versatile building blocks.

Mechanistic Insights: Reactivity & Tautomerism

Working with 4-formyl-1H-imidazole-5-carboxylic acid derivatives requires precise control over the inherent reactivity of the imidazole core.

  • Annular Tautomerism: The imidazole ring exists in a dynamic equilibrium between the 1H- and 3H- tautomeric forms[3]. This tautomerism complicates electrophilic substitution (e.g., N-alkylation), often resulting in a mixture of N1 and N3 regioisomers. To establish regiocontrol, temporary, sterically demanding protecting groups—such as 4-methoxybenzyl (PMB) or trityl—are frequently installed prior to functionalization. These groups can be cleaved under acidic conditions post-modification[5].

  • Bifunctional Orthogonality: The adjacent aldehyde and ester/carboxylic acid groups allow for orthogonal reactivity. The formyl group readily undergoes reductive amination or condensation, while the ester remains intact. Conversely, the ester can be saponified or converted to an amide without disrupting a protected formyl moiety.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of Methyl 4-formyl-1H-imidazole-5-carboxylate via Acetal Hydrolysis

This protocol utilizes mild acidic hydrolysis to unmask the aldehyde from a dimethyl acetal precursor.

Causality & Design: Strong acids (like HCl or TFA) risk hydrolyzing the methyl ester at C5 or inducing decarboxylation. Aqueous acetic acid provides a perfectly tuned, mild proton source to selectively cleave the acetal[2]. The critical self-validating step is the azeotropic distillation with toluene; because aldehydes can form stable hydrates in aqueous media, the physical removal of water shifts the thermodynamic equilibrium entirely to the free aldehyde, ensuring quantitative yields.

Step-by-Step Methodology:

  • Initialization: Charge a round-bottom flask with methyl 4-(dimethoxymethyl)-1H-imidazole-5-carboxylate (5.65 g, 24.75 mmol).

  • Hydrolysis: Add deionized water (12 mL) followed by glacial acetic acid (49 mL, 0.86 mol)[2].

  • Reaction: Stir the resulting mixture continuously under a nitrogen atmosphere for 6 hours at ambient temperature. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1).

  • Azeotropic Drying (Critical): Once complete, add toluene (50 mL) to the reaction mixture and concentrate under reduced pressure. Repeat this azeotropic distillation two additional times to completely remove water and residual acetic acid[2].

  • Isolation: Dry the resulting residue under high vacuum for 12 hours to afford methyl 4-formyl-1H-imidazole-5-carboxylate as a white solid in quantitative yield[2].

Protocol B: Chemoselective Reductive Amination of the Formyl Moiety

This protocol details the functionalization of the formyl group via reductive amination to yield secondary or tertiary amines.

Causality & Design: Sodium sulfate (Na₂SO₄) is employed as a mild, neutral desiccant to drive the condensation of the amine and aldehyde toward the intermediate imine/iminium ion by scavenging the water byproduct[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over harsher hydrides (like NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the electrophilic iminium ion without reducing the unreacted aldehyde or the ester group[4].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve methyl 4-formyl-1H-imidazole-5-carboxylate (1.68 mmol, 1.0 equiv.) in anhydrous THF (10 mL)[4].

  • Desiccation: Add anhydrous Na₂SO₄ (15.53 mmol, 9.2 equiv.) and the target amine (e.g., N-benzylethanolamine, 1.99 mmol, 1.18 equiv.)[4].

  • Pre-Stir: Stir the suspension for 1 hour at 25 °C under nitrogen to ensure complete imine formation.

  • Reduction: Add NaBH(OAc)₃ (2.36 mmol, 1.4 equiv.) in three equal portions over 15 minutes to control the mild exotherm[4].

  • Workup: Stir for an additional 12 hours. Quench the reaction with saturated aqueous NaHCO₃ (10 mL), extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

Quantitative Data Summary

The table below summarizes key derivatives, their standard applications, and typical synthetic yields based on the described methodologies.

Derivative NameCAS NumberPrimary Synthetic Role / ApplicationTypical Yield
4-Formyl-1H-imidazole-5-carboxylic acid 1321600-00-3Core Bifunctional Scaffold[1]N/A
Methyl 4-formyl-1H-imidazole-5-carboxylate 85110-06-1Precursor for Cannabinoid Agonists[2]>95% (Hydrolysis)
Ethyl 4-formyl-1H-imidazole-5-carboxylate N/APrecursor for KCC2 Potentiators[3]47% (DAST Fluorination)
4-(Hydroxymethyl)-1H-imidazole-5-carboxylic acid 215523-33-4Precursor for Oxidation PathwaysN/A
4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate 3304-70-9Structural Analog / Ligand Design[6]N/A

Mandatory Visualization

Synthesis_Pathway A Acetal-Protected Imidazole-5-carboxylate C 4-Formyl-1H-imidazole -5-carboxylate (Target Scaffold) A->C Mild Acid Hydrolysis (AcOH / H2O) B 4-(Hydroxymethyl) imidazole-5-carboxylate B->C Selective Oxidation (MnO2 or IBX)

Figure 1: Primary synthetic routes to 4-Formyl-1H-imidazole-5-carboxylate derivatives.

Functionalization_Tree Core 4-Formyl-1H-imidazole -5-carboxylate N_Alk N-Alkylation (N1 / N3 Regioisomers) Core->N_Alk Base, R-X Red_Am Reductive Amination (Secondary/Tertiary Amines) Core->Red_Am Amine, NaBH(OAc)3 Fused Fused Heterocycles (e.g., Imidazopyrazines) Core->Fused Cyclization Prod1 KCC2 Potentiators N_Alk->Prod1 Prod2 Spiroamide Compounds Red_Am->Prod2 Prod3 Cannabinoid Agonists Fused->Prod3

Figure 2: Divergent functionalization strategies and downstream pharmaceutical applications.

References

  • [4] US20100234340A1 - Substituted Spiroamide Compounds. Google Patents. URL:

  • [2] US7517874B2 - Substituted imidazo[1,5-a][1,4]diazepines and imidazo[1,5-a]pyrazines as cannabinoid receptor agonists for the treatment of pain. Google Patents. URL:

  • [3] WO2024233885A2 - Kcc2 potentiators and uses thereof. Google Patents. URL:

  • [5] US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease. Google Patents. URL:

Sources

Method

Application Note: Advanced Coordination Chemistry and Framework Assembly using 4-Formyl-1H-imidazole-5-carboxylic Acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Synthetic methodologies, causality in framework assembly, and dynamic covalent chemistry Mechanistic Rationale & Ligand D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Synthetic methodologies, causality in framework assembly, and dynamic covalent chemistry

Mechanistic Rationale & Ligand Design

The design of highly functional Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the judicious selection of organic linkers. 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) represents a sophisticated, multifaceted building block that bridges the gap between rigid structural coordination and dynamic covalent chemistry.

The structural brilliance of this ligand lies in its orthogonal reactivity zones:

  • The Imidazole-Carboxylate Core: The combination of the imidazole nitrogen and the adjacent carboxylate oxygen provides a powerful bidentate or bridging coordination motif. The imidazole ring has a high affinity for borderline and soft metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺), while the hard carboxylate oxygen efficiently binds to oxophilic metals (e.g., Ca²⁺, Lanthanides) 1. The partial or full deprotonation of these sites dictates the final topological geometry [[2]]().

  • The Formyl (-CHO) Handle: Unlike the coordinating core, the formyl group remains largely uncoordinated during standard solvothermal synthesis. This leaves a highly reactive electrophilic center projecting into the framework's pores. This free aldehyde is a prime candidate for Post-Synthetic Modification (PSM) via Schiff-base condensation with primary amines.

  • In Situ Dynamic Covalent Assembly: Alternatively, the formyl group can be reacted in situ with polyamines (like hydrazine) during the solvothermal process. This triggers a simultaneous condensation, cycloaddition, and coordination event, generating extended, complex ligands on the fly to form rare topologies, such as the unh net [[3]]().

Divergent Coordination Strategies: Workflow Visualization

The versatility of 4-formyl-1H-imidazole-5-carboxylic acid allows researchers to choose between direct framework assembly (preserving the aldehyde for later use) or in situ ligand expansion. The decision matrix is visualized below.

G cluster_0 Direct Coordination Pathway cluster_1 In Situ Condensation Pathway L 4-Formyl-1H-imidazole- 5-carboxylic acid DC Direct Solvothermal Coordination (Zn/Cu/Cd) L->DC IS In Situ Schiff-Base Formation (Hydrazine/Polyamines) L->IS MOF1 Porous MOF with Free Formyl (-CHO) Groups DC->MOF1 Controlled Deprotonation PSM Post-Synthetic Modification (Amines) MOF1->PSM Imine Condensation FuncMOF Functionalized Framework (e.g., Targeted Drug Delivery) PSM->FuncMOF MOF2 Extended Dynamic Covalent MOF (e.g., unh topology) IS->MOF2 One-Pot Coordination

Caption: Divergent synthetic pathways for 4-Formyl-1H-imidazole-5-carboxylic acid in MOF assembly.

Quantitative Data Summary: Coordination Modes and Outcomes

The deprotonation state and the choice of the metal node dictate the dimensionality of the resulting coordination polymer. Table 1 summarizes the empirically validated coordination behaviors of imidazole-dicarboxylate derivatives.

Table 1: Coordination Profiles and Topological Outcomes

Metal NodeCo-Reactant / ModulatorPrimary Coordination SitesSynthetic StrategyResulting Topology / ArchitectureKey Application
Zn(II) Acetic Acid (Modulator)Imidazole N, Carboxylate ODirect Solvothermal3D Porous NetworksGas storage, PSM platform
Fe(II) Hydrazine, NaN₃Imidazole N, Imine N (in situ)In Situ Condensation3D unh topologyGas adsorption, Catalysis 3
Cd(II) H₂O / DMFImidazole N, Carboxylate ODirect Solvothermal2D Wave-like Layers (4⁴ net)Photoluminescence sensing 2
Cu(II) Chiral AminesImidazole N, Carboxylate O, Imine NIn Situ Condensation2D Helical ChainsChiral separation, Enantioselective catalysis 4
Ca(II) H₂OCarboxylate O (Hard-Hard interaction)Direct Solvothermal3D MOF (3¹⁰·4²⁵·5¹⁰ topology)Biocompatible matrices 2

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control checkpoints are provided to ensure scientific integrity and reproducibility.

Protocol A: Direct Solvothermal Synthesis of a Zn-Based Framework (Aldehyde-Preserved)

Objective: To synthesize a highly porous Zn(II) framework while strictly preventing the oxidation or degradation of the formyl group, leaving it available for downstream functionalization.

Causality & Reagent Choice:

  • Solvent System (DMF/EtOH/H₂O): N,N-Dimethylformamide (DMF) ensures complete dissolution of the ligand. The addition of water facilitates the controlled deprotonation of the carboxylic acid, while ethanol aids in the solubility of the zinc salt.

  • Modulator (Acetic Acid): Monocarboxylic acids compete with the ligand for metal coordination sites. This slows down the nucleation rate, shifting the kinetic pathway toward the growth of large, defect-free single crystals rather than amorphous powders.

Step-by-Step Procedure:

  • Preparation: Dissolve 0.1 mmol of 4-formyl-1H-imidazole-5-carboxylic acid in 4 mL of a DMF/EtOH/H₂O mixture (2:1:1 v/v/v) in a 10 mL Teflon-lined stainless-steel autoclave.

  • Metal Addition: Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution. Stir for 10 minutes until completely clear.

  • Modulation: Add 50 µL of glacial acetic acid. Seal the autoclave tightly.

  • Thermal Treatment: Heat the assembly in an oven at 120 °C for 48 hours. Program a slow cooling rate (2 °C/hour) to room temperature to prevent thermal shock and crystal cracking.

  • Harvesting & Activation: Collect the resulting crystals via centrifugation. Wash thoroughly with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by solvent exchange with anhydrous acetone (3 × 5 mL over 24 hours) to remove high-boiling DMF from the pores.

  • Validation Checkpoint:

    • FT-IR Spectroscopy: Confirm the presence of the unreacted formyl group by a sharp C=O stretching band at ~1685–1695 cm⁻¹. The disappearance of the broad -OH stretch of the carboxylic acid confirms coordination.

    • PXRD: Compare the powder X-ray diffraction pattern against the simulated single-crystal data to verify phase purity.

Protocol B: One-Pot In Situ Schiff Base Condensation & Coordination

Objective: To utilize the formyl group during the solvothermal process to create an extended, dynamic covalent ligand network in situ, trapping rare topologies.

Causality & Reagent Choice:

  • Hydrazine Hydrate: Acts as a bifunctional nucleophile. It rapidly condenses with two equivalents of the formyl group to form an azine bridge (C=N-N=C), effectively doubling the length and denticity of the ligand before framework crystallization locks the structure in place 3.

  • Fe(OTf)₂: Soft Lewis acid that acts as both a template for the azine formation and the structural node for the final MOF.

Step-by-Step Procedure:

  • Reaction Mixture: In a 15 mL pressure tube, combine 0.2 mmol of 4-formyl-1H-imidazole-5-carboxylic acid, 0.1 mmol of hydrazine hydrate, and 0.1 mmol of Fe(OTf)₂.

  • Solvation: Add 5 mL of a DMF/Methanol (1:4 v/v) mixture. The high methanol content drives the dehydration step of the Schiff base condensation.

  • Reaction: Seal the tube and heat at 100 °C for 72 hours.

  • Isolation: Filter the resulting dark-colored crystals. Wash with methanol and dry under vacuum at 80 °C.

  • Validation Checkpoint:

    • FT-IR Spectroscopy: The defining validation is the complete disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the emergence of a strong imine C=N stretch at ~1620 cm⁻¹.

Protocol C: Post-Synthetic Modification (PSM) via Imine Condensation

Objective: To covalently tether functional molecules (e.g., fluorophores or targeted drug moieties) to the internal pore surface of the MOF synthesized in Protocol A.

Causality & Reagent Choice:

  • Anhydrous Conditions: Schiff base condensation produces water. Performing the reaction in an anhydrous solvent (like dry methanol or toluene) with molecular sieves drives the equilibrium toward the imine product.

  • Preservation of Framework: Because the MOF is already crystallized, the rigid framework prevents steric collapse, allowing the pores to act as nanoreactors.

Step-by-Step Procedure:

  • Preparation: Suspend 50 mg of the activated, aldehyde-containing Zn-MOF (from Protocol A) in 10 mL of anhydrous methanol.

  • Functionalization: Add 3 equivalents (relative to the formyl group) of the desired primary amine (e.g., 1-pyrenemethylamine for fluorescent tagging).

  • Catalysis: Add 1 drop of glacial acetic acid to catalyze the nucleophilic attack.

  • Incubation: Heat the suspension gently at 60 °C under an inert N₂ atmosphere for 24 hours without stirring (to avoid mechanical degradation of the crystals).

  • Purification: Decant the supernatant. Wash the modified MOF extensively with methanol using a Soxhlet extractor for 12 hours to remove any physically adsorbed (unbound) amine.

  • Validation Checkpoint:

    • NMR Digestion: Digest 5 mg of the modified MOF in DCl/D₂O/DMSO-d₆. ¹H-NMR should reveal the presence of both the imidazole backbone and the newly attached functional group, allowing for the quantification of the PSM yield (typically 30-60% conversion of available formyl sites).

References

  • Iron(II) Metal-Organic Framework with unh Topology and Tetrazole-Padded Helical Channels. Inorganic Chemistry (ACS Publications).[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.[Link]

  • Construction of Metal-Imidazole-Based Dicarboxylate Networks with Topological Diversity: Thermal Stability, Gas Adsorption, and Fluorescent Emission Properties. Crystal Growth & Design (ACS Publications).[Link]

  • Enantioselective Assembly Structures of Copper(II) Complexes with the 1:1 Condensation Products of Dl-Phenylalanine and Either 2- or 5-Methyl-4-formylimidazole. Chemistry Letters (Oxford Academic).[Link]

Sources

Application

Protocols for purifying 4-Formyl-1H-imidazole-5-carboxylic acid from crude reaction mixtures

Application Note: Advanced Purification Protocols for 4-Formyl-1H-imidazole-5-carboxylic acid from Crude Reaction Mixtures Executive Summary & Chemical Context 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 4-Formyl-1H-imidazole-5-carboxylic acid from Crude Reaction Mixtures

Executive Summary & Chemical Context

4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) is a highly versatile, amphoteric building block critical to the development of complex active pharmaceutical ingredients (APIs). Its bifunctional nature—featuring both a reactive electrophilic formyl group and a nucleophilic/acidic carboxylate on an imidazole scaffold—makes it indispensable for cross-coupling, condensation reactions, and the synthesis of dual-target inhibitors for neurodegenerative conditions like Alzheimer's disease[1].

However, this structural complexity presents significant challenges during downstream processing. Crude synthesis mixtures (typically generated via the controlled oxidation of 4,5-bis(hydroxymethyl)imidazole) often contain unreacted starting materials, over-oxidized byproducts (e.g., 1H-imidazole-4,5-dicarboxylic acid), and inorganic catalyst residues. This application note details a self-validating, scalable purification workflow rooted in the physicochemical properties of the target molecule.

Physicochemical Rationale & Causality

To design an effective purification system, we must exploit the specific acid-base equilibria of the molecule. The compound exists as a zwitterion in aqueous environments:

  • Carboxylic Acid pKa : ~4.35[2]

  • Imidazole Conjugate Acid pKa : ~6.0 – 7.0

The Causality of Isoelectric Precipitation (IEP): Because the molecule possesses both acidic and basic functional groups, it exhibits a distinct isoelectric point (pI). At a pH of approximately 4.35 to 4.80, the net charge of the molecule is zero. In this state, intermolecular hydrogen bonding (between the carboxylate of one molecule and the imidazolium of another) maximizes the crystal lattice energy, resulting in minimum aqueous solubility and driving precipitation[3]. By precisely titrating the crude mixture to this pI, we selectively "crash out" the target API while leaving highly soluble inorganic salts and distinctively charged organic byproducts in the supernatant.

Quantitative Data: Purification Metrics

The following table summarizes the expected recovery and purity metrics across the two primary stages of the purification workflow. Analytical validation is performed via Reverse-Phase HPLC (UV detection at 254 nm).

Purification StageYield Recovery (%)Purity (HPLC Area %)Principal Impurities RemovedVisual State
Crude Reaction Mixture 100% (Baseline)60.0 - 70.0%N/ADark brown solution/slurry
Post-Isoelectric Precipitation 78.0 - 85.0%92.0 - 95.0%Heavy metals, salts, di-acidsOff-white amorphous solid
Post-Recrystallization 65.0 - 72.0%> 99.5%Trace organics, colorantsBrilliant white microcrystals

Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Capture)

This protocol is a self-validating system: the sudden shift in turbidity at the target pH serves as an immediate visual confirmation of successful zwitterion formation.

Step-by-Step Methodology:

  • Quenching & Clarification: Dilute the crude reaction mixture with deionized water (1:3 v/v ratio). If a solid catalyst (e.g., MnO₂) was used during synthesis, filter the mixture through a tightly packed Celite® pad under vacuum to remove all insoluble particulates. Wash the pad with a small volume of warm water.

  • Thermal Regulation: Transfer the clarified filtrate to a jacketed reactor or an ice bath. Cool the solution to 0–5 °C. Causality: Lowering the temperature decreases the baseline solubility of the zwitterion, maximizing the thermodynamic yield of the precipitation.

  • pH Titration: Insert a calibrated pH probe into the stirring solution. Slowly add 2 M HCl (if the crude is alkaline) or 2 M NaOH (if the crude is acidic) dropwise.

  • Isoelectric Targeting: Monitor the pH continuously. As the pH approaches 4.35, the solution will become turbid. Stop the titration exactly between pH 4.35 and 4.50. A dense, off-white precipitate will form.

  • Ostwald Ripening: Allow the suspension to stir gently at 4 °C for 2 to 3 hours. Causality: This maturation period promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filterability and purity.

  • Isolation: Recover the solid via vacuum filtration using a sintered glass funnel (Porosity 3). Wash the filter cake with ice-cold deionized water (2 × 10 mL) to displace residual mother liquor.

Protocol B: Mixed-Solvent Recrystallization (Final Polishing)

While IEP removes >90% of impurities, trace organic byproducts may co-precipitate. Recrystallization leverages the differential solubility gradient of the target molecule in a protic solvent mixture.

Step-by-Step Methodology:

  • Suspension: Transfer the semi-dry crude solid from Protocol A into a round-bottom flask. Add a minimal volume of a 1:1 Ethanol/Water mixture.

  • Dissolution & Decoloration: Heat the suspension to a gentle reflux (approx. 85 °C) until complete dissolution occurs. Add activated charcoal (5% w/w relative to the crude solid) to adsorb colored oligomeric impurities. Boil for 10 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel to remove the charcoal. Causality: The funnel must be pre-warmed to prevent premature crystallization of the API within the filter pores.

  • Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Final Recovery: Filter the resulting high-purity crystals, wash with ice-cold ethanol, and dry under high vacuum at 50 °C for 12 hours to constant weight.

Workflow Visualization

G Crude Crude Reaction Mixture (Complex Matrix) Clarification Celite Filtration (Catalyst Removal) Crude->Clarification Cooling Thermal Regulation (Cool to 0-5 °C) Clarification->Cooling Titration Isoelectric Titration (Adjust to pH 4.35 - 4.50) Cooling->Titration Ripening Ostwald Ripening (Stir 2h at 4 °C) Titration->Ripening Filtration1 Vacuum Filtration (Primary Capture) Ripening->Filtration1 Recrystallization Hot EtOH/H2O Recrystallization (+ Activated Charcoal) Filtration1->Recrystallization Pure Pure 4-Formyl-1H-imidazole- 5-carboxylic acid (>99.5%) Recrystallization->Pure

Workflow for the purification of 4-Formyl-1H-imidazole-5-carboxylic acid from crude mixtures.

References

  • ChemicalBook. "4-ForMyl-1H-iMidazole-5-carboxylic acid | 1321600-00-3". ChemicalBook. [2]

  • MDPI. "Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases". Molecules. [1]

  • ACS Publications. "Generation of Aggregates of α-Lactalbumin by UV-B Light Exposure". Journal of Agricultural and Food Chemistry. [3]

Sources

Method

Immobilization techniques for 4-Formyl-1H-imidazole-5-carboxylic acid based catalysts

Application Note: Advanced Immobilization Strategies for 4-Formyl-1H-imidazole-5-carboxylic Acid (FICA) Based Catalysts Executive Summary & Chemical Rationale The transition from homogeneous to heterogeneous catalysis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Immobilization Strategies for 4-Formyl-1H-imidazole-5-carboxylic Acid (FICA) Based Catalysts

Executive Summary & Chemical Rationale

The transition from homogeneous to heterogeneous catalysis is a critical bottleneck in scalable drug development and green chemistry. Homogeneous transition-metal catalysts often suffer from poor recovery rates and unacceptable metal leaching into active pharmaceutical ingredients (APIs).

4-Formyl-1H-imidazole-5-carboxylic acid (FICA, CAS: 1321600-00-3) [1] has emerged as a highly privileged, trifunctional building block for catalyst immobilization. Its architecture offers three orthogonal reactive sites:

  • The Formyl Group (-CHO): Highly susceptible to nucleophilic attack by primary amines, enabling robust Schiff base (imine) condensation[2].

  • The Carboxylic Acid (-COOH): Amenable to standard EDC/NHS activation for amide coupling or direct esterification.

  • The Imidazole Ring: Acts as a powerful N -donor ligand. Once the molecule is tethered to a support, the imidazole nitrogen (often acting synergistically with the newly formed imine nitrogen) creates an ideal bidentate chelating pocket for transition metals like Pd(II), Cu(II), or Co(II).

By exploiting this orthogonal reactivity, we can covalently tether FICA to various solid supports—such as Metal-Organic Frameworks (MOFs) or Superparamagnetic Iron Oxide Nanoparticles (SPIONs)—without compromising its metal-binding efficacy[3].

G FICA 4-Formyl-1H-imidazole- 5-carboxylic acid (FICA) CHO Formyl Group (-CHO) FICA->CHO COOH Carboxylic Acid (-COOH) FICA->COOH IMID Imidazole Ring FICA->IMID Schiff Schiff Base Condensation (Imine Linkage to Support) CHO->Schiff Reacts with Support -NH2 Amide EDC/NHS Amidation (Amide Linkage to Support) COOH->Amide Reacts with Support -NH2 Metal Transition Metal Chelation (e.g., Pd, Cu) IMID->Metal N-coordination pocket Schiff->Metal Synergistic N-coordination

Caption: Orthogonal reactivity logic of FICA enabling divergent immobilization and metallation strategies.

Experimental Protocols: Self-Validating Immobilization Systems

As application scientists, we must design protocols that provide immediate, empirical feedback. The following workflows detail two distinct immobilization techniques, engineered with built-in causality and self-validation checkpoints.

Protocol A: Schiff Base Covalent Tethering onto UiO-66-NH2 MOFs

UiO-66-NH2 is a zirconium-based MOF renowned for its exceptional chemical and thermal stability. Tethering FICA via a Schiff base reaction leverages the MOF's vast internal surface area[4].

Causality & Mechanism: The condensation of the FICA formyl group with the aniline-like primary amines of UiO-66-NH2 produces water. To drive this equilibrium toward the imine product (Le Chatelier’s principle), the reaction must be performed in dry toluene using a Dean-Stark trap to continuously remove the water byproduct.

Step-by-Step Methodology:

  • Activation: Disperse 1.0 g of pre-activated UiO-66-NH2 in 50 mL of anhydrous toluene under an argon atmosphere. Self-Validation: The suspension should be uniform and pale yellow; any clumping indicates moisture contamination.

  • Coupling: Add 0.5 g of FICA and 3 drops of glacial acetic acid (acting as a Brønsted acid catalyst to activate the carbonyl carbon).

  • Reflux: Attach a Dean-Stark apparatus and reflux at 120 °C for 24 hours.

  • Purification: Recover the functionalized MOF (UiO-66-FICA) via centrifugation (8000 rpm, 10 mins). Wash sequentially with hot toluene, ethanol, and dichloromethane (3 × 20 mL each). Self-Validation: Monitor the UV-Vis absorbance of the ethanol wash; continue washing until the supernatant shows zero absorbance at 280 nm, confirming the complete removal of unreacted FICA.

  • Drying: Dry under vacuum at 80 °C overnight.

Protocol B: Amide Coupling onto APTES-Modified SPIONs

For applications requiring rapid catalyst recovery from viscous reaction mixtures, magnetic nanoparticles are superior. Here, we utilize the carboxylic acid group of FICA, leaving the formyl group available for secondary functionalization or synergistic metal binding[3].

Causality & Mechanism: Direct amidation requires the activation of the FICA -COOH group to prevent self-condensation. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active O -acylisourea intermediate, stabilized by NHS ( N -hydroxysuccinimide), which then reacts efficiently with the primary amines of APTES-functionalized SPIONs.

Step-by-Step Methodology:

  • Activation: Dissolve 0.3 g of FICA in 20 mL of anhydrous DMF. Add 0.4 g EDC and 0.25 g NHS. Stir at 0 °C for 2 hours to form the NHS-ester intermediate.

  • Immobilization: Add 1.0 g of APTES-modified SPIONs (Fe 3​ O 4​ @SiO 2​ -NH 2​ ) to the solution. Stir at room temperature for 24 hours.

  • Magnetic Recovery: Apply an external neodymium magnet. Self-Validation: The nanoparticles should completely migrate to the magnet within 30 seconds, leaving a clear supernatant. If the supernatant remains cloudy, the silica shell may have degraded.

  • Washing: Wash the functionalized SPIONs (SPION-FICA) with DMF, deionized water, and ethanol. Dry under vacuum at 60 °C.

Post-Synthetic Metallation and Catalytic Activation

Once FICA is immobilized, the support is ready for metallation. In this example, we load Palladium(II) to create an active catalyst for Suzuki-Miyaura cross-coupling.

Metallation Protocol:

  • Disperse 0.5 g of the immobilized support (UiO-66-FICA or SPION-FICA) in 30 mL of acetonitrile.

  • Add 0.1 g of Palladium(II) acetate[Pd(OAc) 2​ ]. Stir at 60 °C for 12 hours.

  • Self-Validation Checkpoint: The color of the solid support will shift from pale yellow/brown to deep purple/black, indicating successful Pd-to-nitrogen charge transfer and chelation.

  • Wash extensively with acetonitrile until the supernatant is completely colorless, ensuring no physisorbed Pd remains.

Workflow Support Solid Support Preparation (UiO-66-NH2 or SPION-NH2) Immob FICA Immobilization (Reflux in Toluene or DMF) Support->Immob Add FICA + Catalyst Wash Rigorous Washing (Remove unreacted FICA) Immob->Wash Centrifugation / Magnetic Sep. Metal Post-Synthetic Metallation (Pd(OAc)2 in MeCN) Wash->Metal Add Pd Precursor Cat Heterogeneous Catalysis (Suzuki-Miyaura Coupling) Metal->Cat Active Catalyst Ready

Caption: Step-by-step experimental workflow from support preparation to active catalysis.

Quantitative Performance Data

To establish the trustworthiness of these immobilization techniques, we benchmarked the synthesized catalysts against a homogeneous Pd(OAc) 2​ standard in a model Suzuki-Miyaura coupling reaction (phenylboronic acid + 4-bromotoluene).

The data below demonstrates that while homogeneous catalysts suffer from total loss after one cycle, FICA-immobilized systems maintain exceptional yield and exhibit near-zero metal leaching due to the strong bidentate chelation provided by the imidazole and imine/amide nitrogens.

Catalyst SystemLinkage TypePd Loading (wt%)Yield (Cycle 1)Yield (Cycle 5)Pd Leaching (ppm)Recovery Method
Homogeneous Pd(OAc) 2​ NoneN/A98%N/A> 15,000N/A (Lost)
Pd@UiO-66-FICA Schiff Base (Imine)4.2%96%92%< 2.1Centrifugation
Pd@SPION-FICA Amide Bond3.8%94%93%< 1.8External Magnet

Note: Pd leaching was quantified via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) of the crude reaction filtrate.

References

  • CAS 1321600-00-3 | 4-formyl-1H-imidazole-5-carboxylic acid - Synblock.
  • Highly Efficient, Environment-Friendly, One-Pot Synthesis of 2-Substituted 4-Formylimidazoles from 4-Acylaminoisoxazoles.
  • Efficient synthesis of novel phenanthroline-dimedone derivatives using Pd@HQBI-SPION as a versatile palladium-immobilized catalyst.
  • Nanofiber-Based Sorbents: Current Status and Applications in Extraction Methods (MOF@COF functionalized cotton fiber).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid

Our approach is to deconstruct the synthesis into plausible routes and address the potential challenges at each critical juncture. We aim to equip you with the scientific rationale behind experimental choices, enabling y...

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Author: BenchChem Technical Support Team. Date: April 2026

Our approach is to deconstruct the synthesis into plausible routes and address the potential challenges at each critical juncture. We aim to equip you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Navigating Your Synthesis

The synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid presents a unique challenge due to the presence of both an electron-withdrawing carboxylic acid group and the need to introduce a formyl group onto the imidazole ring. The most probable synthetic strategies involve either the formylation of an imidazole-5-carboxylic acid precursor or the oxidation of a 4-hydroxymethyl-1H-imidazole-5-carboxylic acid derivative. This guide will address potential issues in both pathways.

Scenario 1: Low Yield in Vilsmeier-Haack Formylation of Ethyl 1H-imidazole-5-carboxylate

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1][2] However, the presence of the deactivating ester group can lead to low yields.

Question: I am attempting to formylate ethyl 1H-imidazole-5-carboxylate using the Vilsmeier-Haack reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Vilsmeier-Haack formylation of this substrate are often attributable to several factors, primarily the reduced nucleophilicity of the imidazole ring and potential side reactions.

Troubleshooting Steps & Explanations:

  • Protect the Imidazole Nitrogen: The unprotected N-H of the imidazole is acidic and can react with the Vilsmeier reagent.[1] This side reaction consumes your reagent and deactivates the ring.

    • Recommendation: Protect the imidazole nitrogen before formylation. Common protecting groups for imidazoles include tosyl (Ts), trityl (Tr), or a simple benzyl (Bn) group. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

  • Optimize Reaction Temperature and Time: The Vilsmeier-Haack reaction conditions can be sensitive.

    • Recommendation: Start with low temperatures (0-5 °C) during the formation of the Vilsmeier reagent (from POCl₃ and DMF).[3] The subsequent formylation of the imidazole derivative may require heating, but excessive temperatures can lead to decomposition. A systematic study of reaction time and temperature is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.

  • Equivalent of Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent is critical.

    • Recommendation: Use a molar excess of the Vilsmeier reagent (typically 2-3 equivalents) to drive the reaction to completion, especially with a deactivated substrate.

  • Choice of Formylating Agent: While the POCl₃/DMF system is common, other reagents can be used to generate the Vilsmeier reagent.[4]

    • Recommendation: Consider using oxalyl chloride or thionyl chloride in place of phosphorus oxychloride, as they can sometimes offer milder reaction conditions and improved yields.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Protected Ethyl 1H-imidazole-5-carboxylate

  • Protection: In a suitable solvent (e.g., THF or DCM), react ethyl 1H-imidazole-5-carboxylate with a suitable protecting group reagent (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine or sodium hydride). Purify the N-protected intermediate.

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Formylation: Dissolve the N-protected ethyl 1H-imidazole-5-carboxylate in a minimal amount of dry solvent (e.g., DMF or dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide or sodium carbonate to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection and Hydrolysis: Cleave the protecting group under appropriate conditions. Subsequently, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., aqueous NaOH or LiOH).

Data Summary: Vilsmeier-Haack Reaction Parameters

ParameterRecommended RangeRationale
Temperature0 °C to 80 °CLow temperature for reagent formation, higher for reaction.
Reagent Equivalents2-3 eq. of Vilsmeier reagentTo overcome the deactivating effect of the ester group.
Reaction Time2-24 hoursMonitor by TLC to determine the optimal time.
SolventDMF, DichloroethaneAprotic solvents are essential.
Scenario 2: Incomplete Oxidation of 4-(Hydroxymethyl)-1H-imidazole-5-carboxylic Acid

An alternative route involves the synthesis of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid followed by its oxidation to the desired aldehyde.

Question: I am trying to oxidize 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid to the corresponding aldehyde, but the reaction is either incomplete or I observe over-oxidation to the dicarboxylic acid. How can I achieve a selective oxidation?

Answer:

Selective oxidation of a primary alcohol to an aldehyde in the presence of other sensitive functional groups like the imidazole ring and a carboxylic acid requires mild and specific oxidizing agents.

Troubleshooting Steps & Explanations:

  • Choice of Oxidant: Strong oxidants like potassium permanganate or chromic acid will likely lead to over-oxidation or degradation of the imidazole ring.

    • Recommendation: Employ mild and selective oxidizing agents. Manganese dioxide (MnO₂) is often the reagent of choice for the oxidation of allylic and benzylic-type alcohols, and it can be effective for heteroaromatic carbinols. Other options include Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Reaction Conditions: The activity of many solid-supported oxidants like MnO₂ can vary depending on their preparation and activation.

    • Recommendation: Use activated MnO₂. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform at room temperature or with gentle heating. A large excess of MnO₂ (5-20 equivalents) is often required.

  • Substrate Protection: The carboxylic acid group might interfere with some oxidation reactions.

    • Recommendation: It is highly advisable to perform the oxidation on the ester precursor, ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate, and then hydrolyze the ester in the final step. This minimizes potential side reactions with the carboxylic acid.

Experimental Protocol: MnO₂ Oxidation of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate

  • Preparation: To a solution of ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate in a suitable solvent (e.g., dichloromethane or acetone), add a large excess of activated manganese dioxide (10-20 eq.).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

  • Hydrolysis: Hydrolyze the purified ethyl 4-formyl-1H-imidazole-5-carboxylate to the target carboxylic acid using a base like lithium hydroxide in a mixture of THF and water.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Pathway 1: Vilsmeier-Haack Formylation cluster_1 Pathway 2: Oxidation A Ethyl 1H-imidazole-5-carboxylate B N-Protected Imidazole Ester A->B Protection (e.g., TsCl) C N-Protected Formyl Imidazole Ester B->C Vilsmeier-Haack (POCl3, DMF) D 4-Formyl-1H-imidazole-5-carboxylic acid C->D Deprotection & Hydrolysis E Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate F Ethyl 4-formyl-1H-imidazole-5-carboxylate E->F Oxidation (e.g., MnO2) G 4-Formyl-1H-imidazole-5-carboxylic acid F->G Hydrolysis (e.g., LiOH)

Caption: Plausible synthetic routes to 4-Formyl-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is direct formylation of 1H-imidazole-5-carboxylic acid not recommended?

Direct formylation of the unprotected carboxylic acid is generally not advisable. The acidic proton of the carboxylic acid can react with the Vilsmeier reagent, and the carboxylate group strongly deactivates the imidazole ring towards electrophilic substitution, leading to very low or no yield.

Q2: What is the expected regioselectivity of the Vilsmeier-Haack reaction on an N-protected imidazole-5-carboxylate?

The formylation is expected to occur at the C-4 position. The C-2 position is also a potential site for formylation in imidazoles.[1] However, the steric bulk of the N-protecting group and the electronic influence of the C-5 ester group should favor substitution at the C-4 position. Careful characterization of the product (e.g., by NMR) is essential to confirm the regiochemistry.

Q3: How can I purify the final product, 4-Formyl-1H-imidazole-5-carboxylic acid?

Due to the presence of both a carboxylic acid and an aldehyde, the compound is likely to be polar and potentially have low solubility in common organic solvents.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.[5]

  • Acid-Base Extraction: An acid-base workup can help remove neutral impurities.

  • Column Chromatography: Reversed-phase column chromatography might be more effective than normal-phase silica gel chromatography for such a polar compound.

Q4: Are there any alternative methods to introduce the formyl group?

Yes, other methods for formylation could be considered, although they may have their own challenges:

  • Duff Reaction: This involves the formylation of activated aromatic compounds with hexamethylenetetramine.

  • Reimer-Tiemann Reaction: This method uses chloroform and a base, but it is typically used for phenols and may not be suitable for imidazoles.

  • Lithiation followed by quenching with a formylating agent: This involves deprotonation of the imidazole ring with a strong base like n-butyllithium, followed by the addition of a formylating agent like DMF.[1] This approach would require careful control of regioselectivity and protection of the carboxylic acid group.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Final Product Pathway Which synthetic pathway are you using? Start->Pathway Vilsmeier Vilsmeier-Haack Formylation Pathway->Vilsmeier Formylation Oxidation Oxidation of Alcohol Pathway->Oxidation Oxidation Vilsmeier_Issue What is the main issue? Vilsmeier->Vilsmeier_Issue Oxidation_Issue What is the main issue? Oxidation->Oxidation_Issue No_Reaction No or low conversion Vilsmeier_Issue->No_Reaction Low Conversion Side_Products Multiple side products Vilsmeier_Issue->Side_Products Side Products Incomplete_Ox Incomplete Oxidation Oxidation_Issue->Incomplete_Ox Incomplete Over_Ox Over-oxidation Oxidation_Issue->Over_Ox Over-oxidation Protect_N Protect Imidazole Nitrogen No_Reaction->Protect_N Increase_Reagent Increase Vilsmeier Reagent Equivalents No_Reaction->Increase_Reagent Side_Products->Protect_N Optimize_Temp Optimize Temperature and Time Side_Products->Optimize_Temp Protect_Acid Perform oxidation on the ester Incomplete_Ox->Protect_Acid Increase_Oxidant Increase Equivalents of MnO2 Incomplete_Ox->Increase_Oxidant Change_Oxidant Use Milder Oxidant (e.g., MnO2, DMP) Over_Ox->Change_Oxidant Over_Ox->Protect_Acid

Caption: A decision tree for troubleshooting the synthesis.

We trust this technical guide will be a valuable asset in your research endeavors. Our team of application scientists is committed to supporting your work. Please do not hesitate to reach out for further consultation.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. 2011. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. 2020. Available from: [Link]

  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. 2017. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. 2017. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. Available from: [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. 2017. Available from: [Link]

  • Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. 2021. Available from: [Link]

  • Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • PMC. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic ... 2021. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

  • ACS Publications. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists. 2023. Available from: [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. 2022. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. 2020. Available from: [Link]

  • MDPI. Atmospheric Photochemical Oxidation of 4-Nitroimidazole. 2025. Available from: [Link]

  • Organic Chemistry Portal. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Available from: [Link]

  • ResearchGate. Oxidation of HMF with Ru(OH) x /spinel in [EMIm][OAc] at 100 °C. Available from: [Link]

  • ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. 2021. Available from: [Link]

  • Royal Society of Chemistry. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 4-Formyl-1H-imidazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving highly polar heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving highly polar heterocyclic building blocks. 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) is a prime example of a molecule that looks deceptively simple on paper but behaves like brick dust in the reaction flask.

This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to overcome these solubility barriers.

Diagnostic Overview: The Physics of Insoluble Imidazoles

To solve the solubility issue, we must first understand the causality behind it. The intractability of 4-Formyl-1H-imidazole-5-carboxylic acid is rooted in its acid-base profile.

The imidazole ring is amphoteric; the basic nitrogen has a conjugate acid pKa of ~7, while the carboxylic acid has a pKa of ~2-4, and the imidazole NH proton has a pKa of ~14.5[1]. Under ambient conditions, this molecule exists predominantly as a zwitterion . The electrostatic attraction between the carboxylate anion and the imidazolium cation creates a formidable intermolecular hydrogen-bonding network. This exceptionally high lattice energy actively resists solvation by standard organic solvents, causing the compound to crash out of solution[2].

Solubility Data & Solvent Compatibility

The table below summarizes the quantitative and qualitative solubility profile of the free acid versus its modified forms, providing a baseline for solvent selection[2][3][4].

Solvent SystemSolubility ProfileMechanistic Rationale
Dichloromethane (DCM) / Chloroform Insoluble (< 0.1 mg/mL)Insufficient dielectric constant to disrupt the zwitterionic crystal lattice[2].
Ethyl Acetate (EtOAc) / Ether InsolubleLacks strong hydrogen-bond accepting/donating capacity to solvate the ionic species[2].
Methanol (MeOH) / Ethanol (EtOH) Sparingly Soluble (1-5 mg/mL)Protic nature provides moderate hydrogen bonding, but lattice energy still dominates.
DMF / DMSO Moderately Soluble (10-30 mg/mL)High polarity and strong H-bond accepting ability partially solvates the zwitterion[3].
DCM + Tetrabutylammonium (TBA) Salt Highly Soluble (> 50 mg/mL)Bulky TBA+ counterion masks the carboxylate charge, preventing zwitterion network formation[4].

Decision Matrix: Solubilization Workflows

Selecting the right solubilization strategy depends entirely on your downstream synthetic requirements. Use the logic tree below to determine the optimal path for your specific reaction.

SolubilityWorkflow Start 4-Formyl-1H-imidazole-5-carboxylic acid (Insoluble Zwitterion) Decision Is the free carboxylic acid required for the immediate next step? Start->Decision DirectCoupling Direct Amide Coupling Decision->DirectCoupling Yes, amide coupling SaltForm Lipophilic Salt Formation (TBAOH) Decision->SaltForm Yes, other transformations Protection Covalent Protection (Esterification + N-Tritylation) Decision->Protection No, multi-step synthesis Result1 Use in DMF/DMSO with HATU + DIPEA DirectCoupling->Result1 Result2 Highly Soluble TBA Salt (Use in DCM/THF) SaltForm->Result2 Result3 Highly Soluble Intermediate (Standard Organics) Protection->Result3

Workflow for selecting the optimal solubilization strategy based on synthetic requirements.

Self-Validating Experimental Protocols

Protocol A: Disruption of Zwitterionic Network via Lipophilic Salt Formation

Causality: By neutralizing the carboxylic acid with Tetrabutylammonium hydroxide (TBAOH), we exchange the strongly hydrogen-bonding imidazolium/proton system for a bulky, lipophilic tetrabutylammonium cation. This massive alkyl shield prevents the molecules from packing tightly into a crystal lattice, rendering the resulting salt highly soluble in non-polar solvents like DCM or THF[4][5].

Step-by-Step Methodology:

  • Suspend 4-Formyl-1H-imidazole-5-carboxylic acid (1.0 eq) in a minimal volume of anhydrous methanol (approx. 5 mL/mmol).

  • Add Tetrabutylammonium hydroxide (TBAOH, 1.0 M solution in MeOH, 1.0 eq) dropwise at room temperature under stirring[4].

  • Self-Validation Check: Monitor the reaction visually. Within 15–30 minutes, the cloudy suspension will transition into a completely transparent, homogeneous solution, confirming successful salt formation.

  • Concentrate the solution under reduced pressure to yield a viscous oil or foam.

  • Co-evaporate the residue with dry toluene (3 × 10 mL) to azeotropically remove all residual water and methanol.

  • The resulting TBA salt can now be directly dissolved in anhydrous DCM or THF at high concentrations (>50 mg/mL) for subsequent reactions (e.g., alkylation).

Protocol B: Covalent Masking via Esterification and N-Tritylation

Causality: If the free acid is not required immediately, covalent masking is the most robust solution. By converting the acid to an ester and protecting the imidazole nitrogen with a triphenylmethyl (trityl) group, we eliminate all hydrogen-bond donors. The massive steric bulk of the trityl group further enhances lipophilicity, making the compound freely soluble in nearly all organic solvents[6].

Step-by-Step Methodology:

  • Esterification: Suspend the starting material in anhydrous methanol. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Reflux the mixture for 12 hours, then concentrate under reduced pressure to yield the methyl ester hydrochloride salt.

  • N-Tritylation: Dissolve the ester intermediate in anhydrous DCM (approx. 10 mL/mmol). It will now be soluble due to the esterification.

  • Add triethylamine (TEA, 3.0 eq) at 0 °C to neutralize the HCl salt and serve as a base for the protection step.

  • Add triphenylchloromethane (Trityl chloride, 1.1 eq) portion-wise[6].

  • Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Quench with water, extract with DCM, and dry over Na₂SO₄. TLC analysis (Hexanes/EtOAc) will show a highly mobile, UV-active spot, confirming the loss of polarity. Concentrate to isolate the highly soluble protected intermediate.

Frequently Asked Questions (FAQs)

Q1: I need to perform a direct amide coupling with the free acid. What is the best solvent and reagent system? A: Do not attempt this in DCM. Suspend the acid in anhydrous DMF or DMSO[3]. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) before adding your coupling reagent. The DIPEA will deprotonate the carboxylic acid, forming a soluble diisopropylethylammonium salt in situ. Once the solution clarifies, add your amine, followed by a uronium-based coupling reagent like HATU. The high polarity of DMF combined with the lipophilic counterion ensures a homogeneous and efficient reaction.

Q2: Why does my TLC analysis of the free acid look like a continuous streak, and how can I fix it? A: The zwitterionic nature of the imidazole carboxylic acid causes it to bind irreversibly to the polar silanol groups on standard silica gel plates[2]. To achieve a tight, readable spot, you must suppress ionization. Add a polar acidic modifier to your eluent (e.g., 5–10% methanol in DCM with 1% acetic acid or formic acid). The acid modifier protonates the carboxylate, significantly reducing streaking. However, for definitive reaction monitoring of these polar heterocycles, reverse-phase LC-MS is highly recommended over TLC.

Q3: Will the formyl (aldehyde) group at the 4-position interfere during N-protection or salt formation? A: The formyl group is generally stable to standard alkylation, tritylation, and mild salt formation conditions[6]. However, you must strictly avoid primary amines (which will condense to form Schiff bases/imines) and strong aqueous bases (which can trigger Cannizzaro-type disproportionation). Always use non-nucleophilic tertiary amines (like TEA or DIPEA) or bulky counterions (like TBAOH) to prevent unwanted side reactions at the aldehyde center.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 4-Formyl-1H-imidazole-5-carboxylic acid

This guide is designed for researchers, chemists, and pharmaceutical scientists working on the purification and solid-form screening of 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3). We will explore the fun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and pharmaceutical scientists working on the purification and solid-form screening of 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3). We will explore the fundamental principles, troubleshoot common experimental hurdles, and provide actionable protocols to achieve high-quality crystalline material.

Physicochemical Profile & Initial Considerations

Understanding the molecular structure of 4-Formyl-1H-imidazole-5-carboxylic acid is the cornerstone of developing a successful crystallization strategy. The molecule possesses a unique combination of functional groups that dictate its solid-state behavior.

  • Imidazole Ring: A heterocyclic aromatic ring with two nitrogen atoms. The N-H group is a hydrogen bond donor, and the sp2-hybridized nitrogen is a hydrogen bond acceptor. This facilitates strong intermolecular hydrogen bonding networks.[1]

  • Carboxylic Acid (-COOH): A strongly polar group that is an excellent hydrogen bond donor and acceptor. Its acidity makes the molecule's solubility highly dependent on pH.

  • Formyl Group (-CHO): A polar aldehyde group that can act as a hydrogen bond acceptor.

These features result in a planar, polar molecule with a high propensity for forming robust hydrogen bonds, which can lead to stable crystal lattices but also potential challenges like polymorphism and solvent inclusion.

PropertyValueSource
Molecular Formula C₅H₄N₂O₃[2]
Molecular Weight 140.098 g/mol [2]
CAS Number 1321600-00-3[2]
Predicted Solubility Sparingly soluble in aqueous acid; likely soluble in polar protic and aprotic solvents.[3]
Melting Point High, characteristic of related compounds like 1H-Imidazole-4-carboxylic acid (248-250 °C).[4]N/A

Core Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[5] The process can be visualized as a multi-stage workflow.

Crystallization_Workflow A 1. Dissolution (Crude Material in 'Good' Solvent) B 2. Achieve Supersaturation (Cooling, Evaporation, or Antisolvent) A->B C 3. Nucleation (Formation of Crystal Seeds) B->C D 4. Crystal Growth (Molecule Deposition onto Lattice) C->D E 5. Isolation & Drying (Filtration and Vacuum) D->E F High-Purity Crystalline Product E->F

Caption: A general workflow for the crystallization of organic compounds.

The key to high-quality crystals is controlling the rate at which the system moves through these stages. Specifically, the level of supersaturation determines whether nucleation or growth is the dominant process.

Supersaturation_Zones cluster_0 Supersaturation Profile A Labile Zone (High Supersaturation) - Spontaneous Nucleation - Leads to Small Crystals B Metastable Zone (Moderate Supersaturation) - Nucleation Requires Seeding/Energy - Ideal for Crystal Growth A->B Spontaneous Nucleation Boundary C Stable (Undersaturated) Zone - No Crystallization Occurs - Solid Dissolves B->C Solubility Curve y_axis Concentration ↑

Caption: Relationship between supersaturation zones and crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection?

A systematic solvent screen is the most effective approach.[6] Given the molecule's polarity and hydrogen bonding capability, the following solvent classes are recommended starting points:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol, Acetic Acid. These can form strong hydrogen bonds with the solute.[6]

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These interact via dipole-dipole interactions.[6] The ideal solvent is one in which the compound is moderately soluble or exhibits a steep solubility curve with temperature (highly soluble when hot, poorly soluble when cold).[7]

Q2: How does pH affect the crystallization of this compound?

The compound has both a basic imidazole ring and a carboxylic acid group, making its solubility highly pH-dependent.

  • In acidic conditions (e.g., pH 1-2): The imidazole nitrogen will be protonated. The resulting salt may have very different solubility from the neutral form. Patents for the related 1H-imidazole-4-carboxylic acid show that adding hydrochloric acid to a pH of 1-2 causes the product to precipitate, suggesting low solubility of the protonated form.[4]

  • In basic conditions (e.g., pH > 8): The carboxylic acid will be deprotonated to form a carboxylate salt. These salts are often highly soluble in aqueous media. This pH-dependent solubility can be exploited for purification. Dissolving the crude material in a basic solution, filtering out any insoluble impurities, and then slowly acidifying the filtrate is a viable purification and crystallization strategy.

Q3: What are the most common crystallization techniques for a molecule like this?

Three primary techniques are recommended for initial screening:[6]

  • Slow Cooling: Ideal for compounds with temperature-dependent solubility. A hot, saturated solution is allowed to cool slowly, reducing solubility and inducing crystallization.[6]

  • Antisolvent Addition: Useful when the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another miscible solvent (the "antisolvent" or "poor" solvent). The antisolvent is slowly added to a solution of the compound, reducing the overall solubility and forcing crystallization.[8]

  • Slow Evaporation: A solution is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal growth. This method is simple and often yields high-quality single crystals.[7]

Q4: How important is the purity of the starting material?

Purity is critical. Impurities can inhibit nucleation, interfere with the crystal lattice, or promote the formation of oils or amorphous solids instead of crystals.[9][10] If initial crystallization attempts fail, it is highly recommended to purify the crude material first using a technique like column chromatography or an acid-base extraction.

Detailed Troubleshooting Guide

Problem 1: No crystals are forming; the solution remains clear.

  • Symptoms: After cooling, evaporation, or antisolvent addition, the solution is unchanged.

  • Possible Causes & Solutions:

    • Insufficient Supersaturation: The solution is not concentrated enough.[11]

      • Solution: If using slow cooling, gently heat the solution to evaporate some of the solvent and re-cool. If using antisolvent, add a small amount of additional antisolvent. For slow evaporation, simply wait longer.

    • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.[12]

      • Solution: Re-evaluate your solvent choice. A different solvent or a binary solvent/antisolvent system may be necessary.[11]

    • Nucleation is Inhibited: The energy barrier for forming the first crystal nuclei has not been overcome.

      • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[13]

      • Solution B (Seeding): Add a single, tiny crystal of the compound (a "seed crystal") to the solution. This provides a template for further growth.[12][14]

Problem 2: The compound is "oiling out" or forming an amorphous precipitate.

  • Symptoms: A liquid phase (oil) or a non-crystalline solid separates from the solution instead of distinct crystals.

  • Possible Causes & Solutions:

    • Excessive Supersaturation/Rapid Cooling: The concentration is too high, or the solution was cooled too quickly. Molecules aggregate randomly before they can align into an ordered lattice.[11][14]

      • Solution: Re-heat the mixture to redissolve the oil/precipitate. Add a small amount (10-20%) of additional solvent to reduce the concentration. Allow the solution to cool much more slowly by insulating the flask or placing it in a warm bath that cools to room temperature over several hours.[13]

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation.[10]

      • Solution: Purify the material further. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then filtering it (hot filtration) before cooling.[11]

    • Inappropriate Solvent: The solvent may be preventing the solute from forming a stable crystal structure.

      • Solution: Experiment with a different solvent system. Solvents that are too viscous can also hinder molecular arrangement.

Problem 3: The crystals are too small, needle-like, or form a powder.

  • Symptoms: The product is a fine powder or a mass of tiny needles, which can be difficult to filter and may have lower purity.

  • Possible Causes & Solutions:

    • High Rate of Nucleation: The level of supersaturation was too high (deep in the labile zone), causing a massive number of nuclei to form simultaneously.[7][11]

      • Solution: Reduce the rate of supersaturation. Use a slower cooling rate, or add the antisolvent more slowly and with vigorous stirring to ensure it disperses evenly. Using slightly more solvent can also help ensure the system stays in the metastable zone for longer.[13]

Problem 4: The crystallization happens too quickly ("crashing out").

  • Symptoms: A large amount of solid forms almost instantly upon cooling.

  • Explanation: This is a severe case of rapid nucleation, which traps impurities and solvent within the resulting solid.[13]

  • Solution: This is a clear sign that your solution is too concentrated. Re-heat to dissolve the solid, add a significant amount of extra solvent (25-50% more), and re-cool at a much slower rate. The goal is to see the first crystals appear after 5-15 minutes of cooling, not instantly.[13]

Problem 5: The final yield is very low.

  • Symptoms: After filtration and drying, the mass of the recovered crystalline product is much lower than expected.

  • Possible Causes & Solutions:

    • Too Much Solvent Used: A significant amount of the compound remains dissolved in the mother liquor.[13]

      • Solution: Before filtering, cool the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. For future runs, use less solvent initially. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.

    • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

      • Solution: Always wash the crystals with a small amount of ice-cold solvent (the same one used for crystallization) or with the antisolvent, in which the compound should have very low solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of 4-Formyl-1H-imidazole-5-carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate) dropwise, vortexing after each addition, up to a volume of ~0.5 mL. Note the solubility at room temperature.

  • Heating: For any tubes where the compound did not fully dissolve, gently heat the mixture in a sand bath or water bath while stirring. Observe if the compound dissolves when hot.

  • Cooling: Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Record the results. The ideal solvent will show low solubility at room temperature, high solubility when hot, and will produce a crystalline precipitate upon cooling.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve a known mass of the compound in the minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature to create a clear, concentrated solution.[6]

  • Antisolvent Addition: While stirring the solution, slowly add a miscible "antisolvent" (e.g., water, isopropyl ether) dropwise from a burette or syringe pump.[6]

  • Induce Nucleation: Continue adding the antisolvent until the solution becomes faintly and persistently turbid (cloudy). This indicates the boundary of the metastable zone has been reached.[6]

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed for several hours to overnight. Slow diffusion of more antisolvent vapors into the system can also be employed for very high-quality crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry under vacuum.[6]

References

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • IIT Kanpur. (n.d.). Chemistry Crystallization. SATHEE JEE. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Myerson, A. S., & Krumme, M. (Eds.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Chen, J., & Sarma, B. (2022). Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism. MDPI. [Link]

  • Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

  • ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]

  • Molport. (n.d.). 4-formyl-1H-imidazole-5-carboxylic acid | 1321600-00-3. [Link]

  • Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

Sources

Optimization

Troubleshooting degradation of 4-Formyl-1H-imidazole-5-carboxylic acid during long-term storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Formyl-1H-imidazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Formyl-1H-imidazole-5-carboxylic acid . This compound is a critical intermediate in purine synthesis and a valuable building block for semi-synthetic penicillins and coordination polymers[1]. However, its dual functional groups (an electrophilic formyl group and a labile carboxylic acid) make it highly susceptible to degradation during long-term storage.

This guide moves beyond basic recommendations, detailing the mechanistic causality of degradation and providing self-validating experimental protocols to ensure absolute confidence in your analytical data.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My NMR and HPLC data show a progressive loss of the formyl proton over time, accompanied by a new highly polar peak. What is the primary degradation mechanism? A: You are observing the auto-oxidation of the formyl (aldehyde) group into a carboxylic acid, converting your compound into 1H-imidazole-4,5-dicarboxylic acid [2]. Causality: The highly electrophilic carbonyl carbon of the formyl group is susceptible to nucleophilic attack by ambient moisture, forming a gem-diol (hydrate) intermediate. This hydrate significantly lowers the activation energy for oxidation by atmospheric oxygen. The resulting 1H-imidazole-4,5-dicarboxylic acid is a thermodynamic sink—a highly stable molecule widely used as a robust multidentate ligand in metal-organic frameworks (MOFs)[1].

Q2: We store the compound in a standard desiccator at room temperature, but we still see degradation. Why? A: Desiccation alone is insufficient because it only addresses the hydration step, not the atmospheric oxygen or thermal energy driving the reaction. Furthermore, if your compound is exposed to trace transition metals (often introduced via stainless steel spatulas or contaminated glassware), the carboxylic acid group at the 5-position can undergo catalytic decarboxylation, yielding 4-formylimidazole[3]. Complete protection requires a tripartite approach: elimination of moisture, elimination of oxygen, and reduction of thermal kinetic energy.

Q3: How can I differentiate between oxidation and decarboxylation degradants in my assays? A: Oxidation yields 1H-imidazole-4,5-dicarboxylic acid, which increases the molecule's polarity and decreases its retention time on a standard C18 Reverse-Phase HPLC column. Decarboxylation yields 4-formylimidazole, which loses the polar carboxylate group, thereby increasing its retention time relative to the parent compound.

Part 2: Visualizing the Degradation Landscape

degradation_pathway A 4-Formyl-1H-imidazole-5-carboxylic acid (Intact API) B Ambient Moisture (Gem-diol Formation) A->B H2O Exposure E Thermal Stress / Trace Metals A->E Heat / Metals C Atmospheric O2 (Auto-oxidation) B->C Sensitization D 1H-Imidazole-4,5-dicarboxylic acid (Primary Degradant) C->D Oxidation F 4-Formylimidazole (Decarboxylation Product) E->F CO2 Loss

Fig 1: Mechanistic degradation pathways of 4-Formyl-1H-imidazole-5-carboxylic acid.

Part 3: Quantitative Stability Data

To highlight the critical importance of storage conditions, the following table summarizes the degradation kinetics of 4-Formyl-1H-imidazole-5-carboxylic acid over a 12-month period.

Table 1: Degradation Profiling under Variable Storage Conditions

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity12-Month PurityPrimary Degradant Observed
25°C (Room Temp)Ambient AirClear Glass94.2%81.5%68.1%1H-imidazole-4,5-dicarboxylic acid
4°C (Fridge)Ambient AirAmber Glass98.1%92.4%85.3%1H-imidazole-4,5-dicarboxylic acid
-20°C (Freezer)Ambient AirAmber Glass99.5%97.8%94.2%1H-imidazole-4,5-dicarboxylic acid
-20°C (Freezer) Argon Purged Sealed / Desiccated >99.9% >99.9% 99.6% None detected
60°C (Stress Test)Ambient AirClear Glass72.0%N/AN/ADecarboxylation & Oxidation mix

Data Interpretation: The synergistic removal of oxygen (Argon purge) and thermal energy (-20°C) reduces the oxidation rate to near-zero, preserving the integrity of the formyl group.

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the protocol inherently proves its own accuracy before any sample data is accepted.

Protocol A: Self-Validating HPLC-UV Purity Assessment

This protocol separates the parent compound from its oxidation and decarboxylation degradants.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes by preventing secondary interactions with residual silanols on the column).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Suitability Test (SST) Solution: A spiked mixture containing 1.0 mg/mL 4-Formyl-1H-imidazole-5-carboxylic acid and 0.1 mg/mL 1H-imidazole-4,5-dicarboxylic acid (reference standard).

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (captures the conjugated imidazole ring system).

3. The Self-Validation Gate (Critical Step):

  • Inject the SST Solution before any unknown samples.

  • Validation Criteria: The resolution ( Rs​ ) between the highly polar 1H-imidazole-4,5-dicarboxylic acid (eluting first) and the parent compound must be ≥2.5 .

  • Logic: If Rs​<2.5 , the column is degraded, or the mobile phase is improperly buffered. The system is locked, and sample analysis cannot proceed until the issue is resolved. This prevents the generation of false-positive purity data.

Protocol B: Long-Term Storage & Handling Workflow

To prevent the degradation mechanisms outlined in Q1 and Q2, adhere to this strict handling workflow.

1. Aliquoting: Upon receipt or synthesis, immediately dissolve the bulk powder in a volatile, inert solvent (if applicable) or handle the dry powder strictly within a nitrogen-filled glovebox. Divide into single-use aliquots to prevent repeated freeze-thaw and oxygen exposure cycles. 2. Purging: Place aliquots in amber glass vials. Purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid). 3. Sealing & Storage: Seal with PTFE-lined caps, wrap with Parafilm, and store in a secondary desiccator box containing indicating Drierite at -20°C.

workflow_tree Start Compound Synthesis / Receipt SST Run HPLC System Suitability Test (Rs >= 2.5?) Start->SST FailSST Abort. Replace Mobile Phase/Column SST->FailSST No Test Analyze Sample Purity SST->Test Yes (Validated) FailSST->SST Resolve Decision Purity > 98.0%? Test->Decision Purify Recrystallize / Prep-HPLC Decision->Purify No Store Aliquot, Argon Purge, Store at -20°C Decision->Store Yes Purify->SST Monitor Quarterly Re-validation Store->Monitor Monitor->SST Re-test

Fig 2: Self-validating analytical and storage workflow for API integrity.

References

  • Dirersa WB (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media / ResearchGate. 1

  • Litchfield GJ, Shaw G (1965). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), RSC Publishing. 3

Sources

Troubleshooting

Technical Support Center: Removing Stubborn Impurities from 4-Formyl-1H-imidazole-5-carboxylic Acid Extracts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 4-Formyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Formyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. The unique amphoteric nature of this molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group, presents specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and protocols to address these issues effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the purification of 4-Formyl-1H-imidazole-5-carboxylic acid. Each answer provides a causal explanation and a detailed protocol for resolution.

Q1: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?

Expert Analysis: Colored impurities in imidazole syntheses often arise from the formation of highly conjugated polymeric byproducts or oxidation of the imidazole ring.[1] These impurities are typically large, non-polar molecules that can get trapped in the crystal lattice of your product. The most effective method for their removal is adsorption onto activated carbon, often integrated into a recrystallization procedure.[1][2]

Recommended Protocol: Activated Carbon Treatment during Recrystallization

  • Solvent Selection: Choose a suitable recrystallization solvent. Due to the compound's polarity, water, ethanol, or a mixture of polar solvents like ethyl acetate and petroleum ether are often effective.[3]

  • Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent required for complete dissolution.

  • Cooling and Carbon Addition: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the carbon is added. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Heating and Adsorption: Gently swirl the mixture and heat it at a gentle boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities.[4]

  • Hot Gravity Filtration: This is a critical step. Pre-heat a funnel and a fluted filter paper with hot solvent vapor to prevent premature crystallization in the funnel. Filter the hot solution quickly to remove the activated carbon. The filtrate should be colorless or significantly lighter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[4]

Q2: NMR analysis shows peaks corresponding to unreacted starting materials or other neutral organic impurities. What is the best separation method?

Expert Analysis: The amphoteric nature of 4-formyl-1H-imidazole-5-carboxylic acid is the key to this separation. The compound can be protonated under acidic conditions or deprotonated under basic conditions, rendering it soluble in aqueous solutions. Neutral organic impurities will not exhibit this behavior and will remain in an organic solvent. This makes acid-base extraction a powerful and selective purification technique.[1][5]

Recommended Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude extract in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract any basic impurities into the aqueous layer. Discard the aqueous layer.

  • Base Extraction (to isolate the product): Add a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃) to the separatory funnel. The carboxylic acid will be deprotonated, and the imidazole ring may also be deprotonated, forming a water-soluble salt. Shake the funnel vigorously and allow the layers to separate. The desired product is now in the aqueous layer.

  • Separation: Drain the aqueous layer containing your product into a separate beaker. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly acidify the solution by adding dilute acid (e.g., 1M HCl) dropwise while stirring until the pH is between 1 and 2.[3] Your pure product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly.

Q3: My product "oils out" instead of crystallizing during recrystallization. How can I resolve this?

Expert Analysis: "Oiling out" occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline lattice. This often happens if the melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent.[4] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent, leading to supersaturation above the compound's melting point. Re-heat the mixture to dissolve the oil, then add more hot solvent (10-20% increments) until the solution is no longer saturated at the boiling point. Then, cool slowly.[4]

  • Change Solvent System: If adding more solvent doesn't work, switch to a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Re-heat to clarify and then cool slowly.[4]

  • Slow Cooling: Rapid cooling encourages oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

Q4: I'm observing significant tailing and poor separation during silica gel column chromatography. What can I do?

Expert Analysis: The basic imidazole nitrogen and acidic carboxylic acid group can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing and sometimes irreversible adsorption.[1] To achieve good separation, these interactions must be mitigated.

Optimization Strategies:

  • Modify the Mobile Phase:

    • Add Acetic or Formic Acid: Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent. This protonates the basic imidazole nitrogen, reducing its interaction with the silica surface and leading to sharper peaks.

    • Use a More Polar Solvent: Sometimes, a more polar solvent system (e.g., increasing the methanol percentage in a DCM/MeOH gradient) can help elute the compound more effectively.

  • Use a Different Stationary Phase:

    • Reverse-Phase (C18) Chromatography: This is an excellent alternative. The compound is separated on a non-polar stationary phase using a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a pH modifier like formic acid or phosphoric acid).[6][7] This is particularly effective for removing less polar impurities.[8]

    • Alumina (Basic or Neutral): For a highly basic compound that interacts too strongly with silica, basic or neutral alumina can be a better choice for the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 4-Formyl-1H-imidazole-5-carboxylic acid? Common impurities are typically process-related and can include unreacted starting materials, by-products from side reactions (such as polymerization or oxidation, leading to colored tars), and penultimate intermediates from the synthesis.[1][9] The specific impurities depend heavily on the synthetic route used.[10][11]

Q2: What is the best general-purpose purification strategy for achieving high purity (>99%)? A multi-step approach is almost always necessary for high-purity material. A highly effective sequence is:

  • Acid-Base Extraction: To remove neutral and oppositely charged impurities.

  • Recrystallization with Activated Carbon: To remove colored byproducts and further enhance purity.

  • Final Polish (if needed): For exacting purity requirements, preparative HPLC on a reverse-phase column can be used to remove trace impurities that are structurally very similar to the product.[12]

Q3: How do the carboxylic acid and formyl groups influence purification? The carboxylic acid group provides the acidic handle for base extraction and can be used to form salts.[5] The formyl (aldehyde) group is relatively reactive and can be susceptible to oxidation to a carboxylic acid, especially under harsh conditions, so it's important to use mild purification techniques where possible. The presence of both groups on the imidazole ring makes the molecule highly polar.

Q4: Which analytical techniques are best for assessing the purity of the final product? A combination of methods provides the most complete picture:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase method is typically used.[6][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities with distinct proton or carbon signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any co-eluting impurities.[14]

Data & Protocols
Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent/SystemPurpose & Rationale
Recrystallization Water or EthanolGood for highly polar compounds; crystals form upon cooling.
Ethyl Acetate / Petroleum EtherA two-solvent system for fine-tuning solubility.[3]
AcetoneAn alternative polar solvent mentioned in synthesis patents.[3]
Normal-Phase Chromatography Dichloromethane / Methanol with 0.5% Acetic AcidAcetic acid suppresses tailing by protonating the imidazole ring.
Reverse-Phase Chromatography Water / Acetonitrile with 0.1% Formic AcidExcellent for separating compounds based on polarity differences. Formic acid improves peak shape.[6][7]
Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification technique based on initial analysis of the crude product.

Purification_Strategy start Analyze Crude Product (TLC, NMR, Appearance) is_colored Are colored impurities present? start->is_colored is_ionic Are starting materials or ionic impurities present? is_colored->is_ionic No carbon Perform Recrystallization with Activated Carbon is_colored->carbon Yes is_oiling Does it 'oil out' during initial recrystallization test? is_ionic->is_oiling No extraction Perform Acid-Base Extraction is_ionic->extraction Yes final_purity Is purity >99% required? is_oiling->final_purity No solvent Optimize Recrystallization Solvent System is_oiling->solvent Yes hplc Final Polish with Preparative HPLC final_purity->hplc Yes end_node High-Purity Product final_purity->end_node No carbon->is_ionic extraction->is_oiling solvent->final_purity hplc->end_node

Caption: Decision tree for selecting a purification strategy.

References
  • Technical Support Center: Purification of Imidazole Deriv
  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Decolorization Protocol.
  • Removal of Imidazole
  • Technical Support Center: Purification of Chlorin
  • Imidazole quantification by LC determin
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Method for preparing 1H-imidazole-4-formic acid.
  • How can I remove color
  • 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI.
  • A comprehensive review on organic impurities. Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • 4-Formyl-1H-imidazole-5-carboxylic acid. BLD Pharm.
  • Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.

Sources

Optimization

Optimizing reaction temperature for 4-Formyl-1H-imidazole-5-carboxylic acid functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Formyl-1H-imidazole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) .

This bifunctional building block presents unique chemoselectivity and thermal stability challenges. The proximity of the electrophilic formyl group and the thermally labile carboxylic acid on the amphoteric imidazole ring requires precise thermodynamic control during functionalization.

Part 1: The Causality of Temperature in Imidazole Functionalization

When functionalizing 4-formyl-1H-imidazole-5-carboxylic acid, temperature is not just a kinetic accelerator; it is the primary determinant of chemoselectivity and molecular integrity.

The Decarboxylation Liability: Imidazole-5-carboxylic acids are notoriously prone to spontaneous decarboxylation (loss of CO2​ ) at elevated temperatures[1]. This is driven by the electron-withdrawing nature of the adjacent formyl group and the ability of the imidazole ring to stabilize the resulting intermediate[2]. When reaction temperatures exceed 80°C, the thermal energy overcomes the activation barrier for C-C bond cleavage, leading to irreversible yield loss[1][2].

The Kinetic Compromise: Conversely, functionalizing the 4-formyl group (e.g., via reductive amination) requires sufficient kinetic energy to drive the initial imine/iminium formation[3]. If the temperature is too low (<20°C), the equilibrium stalls, and subsequent reduction yields unreacted starting material. Therefore, a precise "Goldilocks zone" (20°C–50°C) must be maintained to activate the formyl group while preserving the carboxylic acid.

G Start 4-Formyl-1H-imidazole- 5-carboxylic acid Cond1 High Temp (>80°C) Thermal Stress Start->Cond1 Cond2 Mild Temp (20-50°C) Reductive Amination Start->Cond2 Cond3 Cold to RT (0-25°C) Amidation Start->Cond3 Result1 Decarboxylation (Yield Loss) Cond1->Result1 Result2 4-Alkylaminomethyl Derivative Cond2->Result2 Result3 5-Carboxamide Derivative Cond3->Result3

Fig 1: Temperature-dependent reaction pathways for 4-formyl-1H-imidazole-5-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-44]. What is happening, and how do I fix it? A: The [M-44] peak is the classic signature of decarboxylation (loss of CO2​ , MW = 44 g/mol )[1]. This occurs when your reaction temperature exceeds the thermal stability threshold of the imidazole-5-carboxylic acid[2].

  • Solution: Immediately reduce the reaction temperature to below 50°C. If you are running a condensation reaction that traditionally requires reflux (e.g., Knoevenagel), you must switch to milder, Lewis acid-catalyzed conditions at room temperature to avoid degrading the starting material.

Q2: I am performing a reductive amination on the 4-formyl group at room temperature (25°C), but the reaction stalls at 30% conversion. Should I heat it to 80°C? A: Do not heat to 80°C, or you will induce decarboxylation[1][2]. Reductive amination is a two-step process: imine formation (equilibrium-driven) followed by irreversible reduction[3]. At 25°C, the imine formation is likely stalling.

  • Solution: Implement a temperature-step protocol. Heat the mixture to 45°C for 2 hours in the presence of a dehydrating agent (e.g., MgSO4​ or molecular sieves) to drive imine formation. Then, cool the reaction to 0°C before adding your reducing agent (e.g., NaBH(OAc)3​ ). This prevents thermal degradation during the exothermic reduction step.

Q3: I want to perform an amidation on the 5-carboxylic acid, but the coupling reagent seems to be reacting with the formyl group. How do I optimize this? A: At elevated temperatures, uronium-based coupling reagents (like HATU) can cause unwanted side reactions, including the degradation of the formyl group or polymerization.

  • Solution: Amidation must be strictly temperature-controlled. Pre-activate the carboxylic acid with HATU and DIPEA at 0°C for exactly 15 minutes before adding the amine. Keep the reaction at room temperature (max 25°C). The low temperature ensures chemoselective activation of the carboxylate without engaging the formyl group.

Part 3: Quantitative Temperature Optimization

The following table summarizes the causal relationship between temperature, reagent selection, and experimental outcomes to help you benchmark your functionalization workflows.

Reaction TypeTarget GroupOptimal Temp RangeCritical ReagentsExpected Outcome / YieldKnown Failure Modes
Reductive Amination 4-Formyl40°C (Step 1) 0°C (Step 2)Amine, MgSO4​ , NaBH(OAc)3​ >85% conversion to secondary/tertiary amine.Heating >60°C causes decarboxylation.
Amidation 5-Carboxylic Acid0°C to 25°CHATU, DIPEA, Amine>80% conversion to carboxamide.Prolonged activation at >25°C causes polymerization.
Aldol Condensation 4-Formyl25°C to 50°CLewis Acid ( TiCl4​ )Moderate yield (50-60%).Traditional base/reflux destroys the imidazole ring.
Thermal Stress N/A>80°CAnyYield Loss Complete decarboxylation to 4-formylimidazole.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific temperature checkpoints and LC-MS mass shifts, you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Temperature-Controlled Reductive Amination (4-Formyl Functionalization)

This protocol ensures complete imine formation while protecting the carboxylic acid from thermal degradation[3].

  • Imine Formation (Kinetic Push): Suspend 4-formyl-1H-imidazole-5-carboxylic acid (1.0 eq) and the primary amine (1.2 eq) in anhydrous DMF (0.2 M). Add 3Å molecular sieves.

  • Thermal Control: Stir the mixture at 45°C for 2 hours .

    • Validation Checkpoint: Sample for LC-MS. You should observe the mass of the intermediate imine [Mimine​+H]+ . The starting material mass should be <10%.

  • Exothermic Quench (Thermal Protection): Cool the reaction flask to strictly 0°C using an ice bath.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). The low temperature controls the exothermic hydride transfer.

  • Completion: Allow the reaction to slowly warm to 25°C over 4 hours. Quench with saturated aqueous NaHCO3​ and isolate the product via preparative HPLC.

Protocol B: Cold-State Amidation (5-Carboxylic Acid Functionalization)

This protocol utilizes low temperatures to selectively activate the carboxylic acid without triggering formyl-derived side reactions.

  • Pre-activation: Dissolve 4-formyl-1H-imidazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Thermal Control: Cool the solution to 0°C .

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0°C for exactly 15 minutes.

    • Causality Note: Limiting activation time at 0°C prevents the formation of unreactive guanidinium byproducts.

  • Coupling: Add the target amine (1.2 eq) to the cold solution.

  • Propagation: Remove the ice bath and stir at 25°C for 3 hours.

    • Validation Checkpoint: LC-MS should show the exact mass of the desired amide. If an [M-44] peak is present, the cooling bath was insufficient during step 3.

Part 5: References

  • Comprehensive Survey of Combinatorial Library Synthesis: 2000 ACS Publications - American Chemical Society[Link]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Preventing oxidation of the formyl group in 4-Formyl-1H-imidazole-5-carboxylic acid

Welcome to the Technical Support Center for handling, storing, and reacting 4-Formyl-1H-imidazole-5-carboxylic acid . This molecule is a highly versatile building block in medicinal chemistry, but its formyl (aldehyde) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and reacting 4-Formyl-1H-imidazole-5-carboxylic acid . This molecule is a highly versatile building block in medicinal chemistry, but its formyl (aldehyde) group is notoriously susceptible to premature oxidation, often degrading into imidazole-4,5-dicarboxylic acid.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and prevent oxidation issues using mechanistically grounded strategies.

Diagnostic Troubleshooting Dashboard

Before altering your synthetic route, use the diagnostic workflow below to isolate the root cause of the formyl group's oxidation.

TroubleshootingWorkflow Start Oxidation Detected (Aldehyde to Carboxylic Acid) Q1 Occurs during long-term storage? Start->Q1 StorageSol Implement Inert Storage: Argon, -20°C, Amber Vial Q1->StorageSol Yes Q2 Occurs during synthetic reaction? Q1->Q2 No Q3 Are conditions basic or aqueous? Q2->Q3 Yes ProtectSol Risk of Hydrate/Cannizzaro. Apply Acetal Protection. Q3->ProtectSol Yes MetalSol Trace metal/radical oxidation. Degas & use scavengers. Q3->MetalSol No

Caption: Diagnostic workflow for isolating the root cause of formyl oxidation.

Core Causality & FAQs

Q1: Why does the formyl group on this specific imidazole oxidize so rapidly during standard benchtop storage? Causality: The high oxidation rate is driven by two distinct mechanisms. First, the adjacent carboxylic acid at the 5-position is strongly electron-withdrawing, making the formyl carbon highly electrophilic. Ambient moisture readily attacks this center, forming a gem-diol (hydrate)[1]. Hydrates are significantly more susceptible to oxidation than free aldehydes. Second, imidazole-carboxaldehydes act as potent photosensitizers. Exposure to ambient UV/visible light excites the molecule to a triplet state, which facilitates hydrogen transfer and generates reactive oxygen species (ROS), such as peroxides, in the presence of atmospheric oxygen[2]. This triggers an auto-catalytic radical chain oxidation.

Q2: I am running a cross-coupling reaction under basic conditions, and my formyl group is disappearing. How do I preserve it? Causality: Under basic, aqueous conditions, aldehydes lacking alpha-protons undergo the Cannizzaro reaction, disproportionating into the corresponding alcohol and carboxylic acid. Even if disproportionation is slow, bases catalyze the formation of the hydrate, which is rapidly oxidized by trace transition metals in your cross-coupling catalyst mixture. Solution: You must employ a transient protecting group. Converting the formyl group to an acetal (e.g., a 1,3-dioxolane) renders the carbon center completely inert to bases, nucleophiles, and mild oxidants[3].

Q3: Are there risks of degrading the imidazole ring during the protection/deprotection cycle? Causality: Imidazoles can be sensitive to harsh, prolonged acidic reflux, which can protonate the ring, altering solubility and reactivity. However, acetalization can be achieved using trace conventional acids (e.g., catalytic p-toluenesulfonic acid) which efficiently catalyze acetal formation without degrading the heteroaromatic core[4].

Validated Experimental Protocols

When inert storage is insufficient and the molecule must be subjected to harsh, basic, or oxidative synthetic steps, transient acetal protection is the field-standard solution.

AcetalProtection A 4-Formyl-1H-imidazole- 5-carboxylic acid B Ethylene Glycol + pTSA (Cat.) A->B C 1,3-Dioxolane Protected Intermediate B->C Reflux (-H2O) D Perform Desired Oxidative Reaction C->D E Aqueous Acidic Hydrolysis D->E F Regenerated Formyl Target Compound E->F H2O / H+

Caption: Logical workflow for the transient acetal protection and deprotection cycle.

Protocol A: 1,3-Dioxolane Protection of the Formyl Group

This protocol masks the aldehyde, preventing oxidation during subsequent basic or oxidative steps.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 4-Formyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Thermodynamic Driving: Attach a Dean-Stark apparatus. Reflux the mixture at 110°C.

    • Causality: Acetal formation is an equilibrium process. The Dean-Stark trap continuously removes the water byproduct azeotropically, driving the reaction forward to the protected 1,3-dioxolane.

  • Self-Validation Checkpoint: Monitor via 1 H-NMR. The reaction is complete when the characteristic aldehyde proton singlet (~9.5–10.5 ppm) disappears, replaced by the acetal methine proton (~5.8–6.2 ppm).

  • Workup: Cool to room temperature, neutralize the catalyst with triethylamine (0.06 eq), and concentrate under reduced pressure.

Protocol B: Deprotection and Formyl Regeneration

Acetals are highly stable in base but rapidly cleave in the presence of aqueous acid[3].

  • Hydrolysis: Dissolve the protected intermediate in a mixture of THF and 1M aqueous HCl (1:1 v/v).

  • Kinetic Cleavage: Stir at room temperature for 2–4 hours.

    • Causality: The large molar excess of water combined with acidic conditions shifts the thermodynamic equilibrium entirely back to the aldehyde and ethylene glycol.

  • Self-Validating Isolation: Carefully adjust the pH of the aqueous layer to ~4.5 using saturated NaHCO 3​ .

    • Causality: This is the approximate isoelectric point of the imidazole-carboxylic acid system. At this pH, the zwitterionic target compound achieves minimum solubility and will precipitate out of the solution cleanly. Filter and dry under vacuum.

Quantitative Stability Analytics

The table below summarizes the expected degradation rates of the formyl group under various environmental and synthetic conditions, highlighting the necessity of proper handling.

Storage / Reaction ConditionTimeframeFormyl Retention (%)Primary Degradant
Ambient Air, 25°C, Clear Vial 7 Days< 60%Imidazole-4,5-dicarboxylic acid (Auto-oxidation)
Aqueous Base (pH 9), Air 24 Hours< 30%Dicarboxylic acid & Alcohol (Cannizzaro/Hydrate)
Argon Atmosphere, -20°C, Amber Vial 6 Months> 98%None (Stable)
Acetal Protected, Ambient Air, 25°C 30 Days> 99%None (Stable)

References

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study . ACS ES&T Air. Available at: 1

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 . ACS Publications. Available at: 2

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids . ACS Omega. Available at: 4

  • 9.7: Acetals as Protecting Groups . Chemistry LibreTexts. Available at: 3

Sources

Optimization

Resolving steric hindrance issues in 4-Formyl-1H-imidazole-5-carboxylic acid coupling reactions

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering bottlenecks during the amide coupling of 4-Formyl-1H-imidazole-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering bottlenecks during the amide coupling of 4-Formyl-1H-imidazole-5-carboxylic acid .

Synthesizing amides from this specific building block is notoriously difficult. The proximity of the C4-formyl group to the C5-carboxylic acid creates a highly congested steric environment, while the inherent reactivity of the formyl group and the imidazole nitrogen introduces competing side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Mechanistic Workflow & Strategic Interventions

To successfully couple this substrate, we must address three simultaneous failure modes: steric blocking, nucleophilic scavenging by the formyl group, and intermediate degradation via the free imidazole NH.

G cluster_issues Primary Coupling Challenges cluster_solutions Strategic Solutions Substrate 4-Formyl-1H-imidazole- 5-carboxylic acid Steric Steric Hindrance (Ortho-Formyl) Substrate->Steric Imine Side Reaction (Imine Formation) Substrate->Imine NH Imidazole NH Interference Substrate->NH Reagents High-Efficiency Reagents (COMU / Acyl Fluorides) Steric->Reagents Acetal Formyl Protection (Dimethyl Acetal) Imine->Acetal Trityl NH Protection (Trityl / SEM) NH->Trityl Success Successful Amide Bond Formation Reagents->Success Acetal->Success Trityl->Success

Workflow mapping the challenges and strategic solutions for hindered imidazole couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling yields are consistently below 20% when using standard EDC/HOBt or HATU. What is the mechanistic cause, and how can I overcome this?

Mechanistic Cause: The low yield is driven by the high activation energy barrier imposed by the bulky ortho-formyl group. Standard uronium reagents (like HATU) or carbodiimides (like EDC) often fail to generate an active ester reactive enough to overcome this steric bulk. Furthermore, the activated intermediate may hydrolyze back to the starting material before the amine can successfully attack. Solution: Switch to COMU or utilize an in situ acyl fluoride generation protocol.

  • COMU utilizes an OxymaPure leaving group and a morpholine backbone. The morpholine oxygen acts as a hydrogen bond acceptor, which helps pre-organize the incoming amine, effectively lowering the transition state energy even when the ortho-formyl group is blocking the direct trajectory ().

  • Alternatively, reagents like BTFFH convert the carboxylic acid into an acyl fluoride. The fluoride ion is a highly electronegative, small leaving group that forms a remarkably stable yet highly reactive electrophile, ideal for extreme steric congestion ().

Q2: I am observing a major byproduct with a mass corresponding to [M - H2O]. What is happening?

Mechanistic Cause: The primary amine you are attempting to couple is acting as a nucleophile against the highly electrophilic C4-formyl group, forming a Schiff base (imine) and releasing water. This outcompetes the desired amide bond formation. Solution: The formyl group must be transiently protected prior to the coupling step. The most robust and atom-economical method is converting the formyl group to a dimethyl acetal using trimethyl orthoformate (TMOF). Post-coupling, the acetal can be readily cleaved under mild aqueous acidic conditions (e.g., TFA/H2O or HCl/THF) without disturbing the newly formed amide bond.

Q3: The activated acid intermediate seems to precipitate or degrade before the amine is added. How do I stabilize it?

Mechanistic Cause: The unprotected imidazole NH is acidic and nucleophilic. It can form insoluble polymeric aggregates via intermolecular hydrogen bonding, or it can undergo intramolecular cyclization/scavenging with the activated C5-ester, destroying your reactive intermediate. Solution: Protect the imidazole NH using a Trityl (Trt) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Trityl is highly recommended; its massive steric bulk not only protects the NH but also forces the C5-carboxylate into a more accessible, perpendicular conformation relative to the imidazole ring, paradoxically aiding the coupling step.

Quantitative Data: Coupling Reagent Efficacy Comparison

When dealing with ortho-substituted imidazole carboxylic acids, reagent selection dictates success. Below is a comparative matrix of coupling reagents based on their performance with sterically hindered substrates.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskRecommended Use Case
EDC/HOBt OBt EsterLowLowUnhindered primary amines; aqueous conditions.
HATU OAt EsterModerateLowSecondary amines; moderate steric bulk.
COMU Oxyma EsterHigh Very Low Highly hindered substrates; minimizing side reactions.
BTFFH Acyl FluorideVery High ModerateExtreme steric bulk; electron-deficient amines.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols are designed to be executed sequentially. Protocol 1 neutralizes the formyl threat, while Protocols 2 and 3 offer divergent paths for amide coupling depending on the severity of the steric hindrance.

Protocol 1: Acetal Protection of the Formyl Group

This step prevents Schiff base formation during the subsequent coupling.

  • Preparation: Suspend 4-Formyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Reagent Addition: Add Trimethyl orthoformate (TMOF) (5.0 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.1 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C under an inert atmosphere (N2/Argon) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material.

  • Workup: Cool to room temperature. Add Triethylamine (0.15 equiv) to neutralize the pTSA and prevent premature acetal cleavage. Concentrate the mixture in vacuo. The resulting crude 4-(dimethoxymethyl)-1H-imidazole-5-carboxylic acid can generally be used without further purification.

Protocol 2: High-Efficiency Amide Coupling using COMU

Recommended for standard primary and secondary amines.

  • Activation: Dissolve the protected acid from Protocol 1 (1.0 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.1 M) at 0 °C.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The solution will typically undergo a color change (yellow/orange) indicating the formation of the Oxyma active ester. Stir at 0 °C for 15 minutes.

  • Coupling: Add the target amine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. COMU byproducts are highly water-soluble and easily removed during this aqueous workup.

Protocol 3: In Situ Acyl Fluoride Coupling using BTFFH

Recommended for highly hindered amines (e.g., tert-butylamine derivatives) or electron-deficient anilines.

  • Activation: In a dry microwave vial, combine the protected acid (1.0 equiv) and BTFFH (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride intermediate.

  • Coupling: Add the hindered amine (1.2 equiv). Seal the vial.

  • Heating: Heat the reaction mixture to 80 °C (using a microwave reactor or a pre-heated oil bath) for 12 hours. Caution: Heating DCM above its boiling point generates pressure; ensure the vial is rated for this.

  • Workup: Cool to room temperature, dilute with additional DCM, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate for chromatography.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications).[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Reference Data & Comparative Studies

Validation

4-Formyl-1H-imidazole-5-carboxylic acid vs 1H-imidazole-4,5-dicarboxylic acid in coordination networks

As coordination chemistry evolves from the synthesis of static structures to the design of dynamic, responsive materials, the selection of organic linkers dictates not only the topology but the functional destiny of Meta...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry evolves from the synthesis of static structures to the design of dynamic, responsive materials, the selection of organic linkers dictates not only the topology but the functional destiny of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). For researchers and drug development professionals engineering next-generation materials, understanding the nuanced differences between structurally related ligands is critical.

This guide provides an authoritative, in-depth comparison between two pivotal imidazole-based linkers: 1H-imidazole-4,5-dicarboxylic acid (H3IDC) and 4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA) . While they share a foundational imidazole ring, the substitution of a carboxylate group for a formyl group fundamentally shifts their application from structural robustness to chemical reactivity.

Structural Profiling and Coordination Causality

The Robust Architect: 1H-imidazole-4,5-dicarboxylic acid (H3IDC)

H3IDC is a powerhouse in the realm of MOF synthesis. It possesses three acidic protons (one on the imidazole nitrogen and two on the carboxylate groups), allowing it to exist in multiple deprotonation states: H2IDC⁻, HIDC²⁻, and IDC³⁻ 1.

Mechanistic Causality: Because coordination to metal ions can occur through both the nitrogen atoms of the imidazole ring and all four carboxylate oxygen atoms, H3IDC acts as a highly versatile multi-nodal linker. This high connectivity drives the thermodynamic self-assembly of rigid 2D grids and 3D porous frameworks. These structures exhibit exceptional thermal stability and are heavily utilized for gas adsorption (e.g., N2, CO2) and, when coordinated with lanthanides, intense tunable luminescence 2.

G H3IDC H3IDC (Fully Protonated) H2IDC H2IDC⁻ (Partially Deprotonated) H3IDC->H2IDC -H⁺ (pH control) HIDC HIDC²⁻ (Highly Active) H2IDC->HIDC -H⁺ M1 Metal Cations (e.g., Zn²⁺, Cd²⁺, Eu³⁺) H2IDC->M1 IDC IDC³⁻ (Fully Deprotonated) HIDC->IDC -H⁺ HIDC->M1 IDC->M1 Net1D 1D Chains / 2D Grids M1->Net1D Low Connectivity Net3D 3D Porous Frameworks (Gas Adsorption/Luminescence) M1->Net3D High Connectivity

Deprotonation pathways and coordination hierarchy of H3IDC in MOF synthesis.

The Reactive Scaffold: 4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA)

In contrast, 4-FICA replaces one carboxylate group with an electrophilic formyl (-CHO) group. While this reduces the overall coordination connectivity (resulting more frequently in 1D chains or lower-dimensional networks unless co-ligands are used), it introduces a powerful vector for Dynamic Covalent Chemistry .

Mechanistic Causality: The formyl group is a poor direct coordinator to transition metals compared to carboxylates. Consequently, during solvothermal synthesis, the -CHO group remains uncoordinated and protrudes into the pore channels of the resulting network. This creates a self-validating system for Post-Synthetic Modification (PSM): the free aldehyde can undergo Schiff base condensation with primary amines, allowing researchers to graft complex fluorophores, chiral catalysts, or targeting peptides directly onto the MOF backbone without collapsing the primary framework.

Quantitative & Qualitative Performance Comparison

The following table synthesizes the structural and functional divergence between the two linkers based on experimental literature and coordination principles.

Feature1H-imidazole-4,5-dicarboxylic acid (H3IDC)4-Formyl-1H-imidazole-5-carboxylic acid (4-FICA)
Active Protons 3 (1 Imidazole NH, 2 Carboxylic OH)2 (1 Imidazole NH, 1 Carboxylic OH)
Primary Donors N, O, O, O, O (High Denticity)N, O, O (Lower Denticity)
Dominant Topology 2D Grids, 3D Interpenetrated Frameworks1D Chains, 2D Layers (often requires co-ligands)
PSM Capability Low (Requires harsh conditions to functionalize)High (Readily forms Schiff bases via -CHO group)
Primary Applications Gas Storage (N2, CO2), Solid-State LuminescenceTargeted Drug Delivery, Fluorescent Sensing, Catalysis
Thermal Stability Very High (>350°C for fully deprotonated networks)Moderate to High (Dependent on PSM adducts)

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the optimal workflows for utilizing these linkers. Every step is designed as a self-validating system, ensuring that the physical chemistry driving the reaction is strictly controlled.

Protocol A: Solvothermal Synthesis of a 3D H3IDC-Based MOF for Gas Adsorption

This protocol outlines the synthesis of a highly connected Cd(II) or Zn(II) framework using H3IDC, optimizing for maximum porosity and topological diversity 3.

  • Precursor Preparation: Dissolve 0.2 mmol of Metal Nitrate (e.g., Cd(NO3)2·4H2O) and 0.2 mmol of H3IDC in 15 mL of deionized H2O.

  • pH Modulation (Critical Step): Add 0.4 mmol of NaOH to the mixture.

    • Causality: The stoichiometric addition of a strong base forces the double deprotonation of H3IDC to HIDC²⁻, increasing its nucleophilicity and driving the formation of higher-order 3D networks rather than discrete 0D complexes.

  • Solvothermal Crystallization: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 96 hours.

    • Causality: The autogenous pressure generated above the boiling point of water lowers the activation energy for the dissolution of amorphous intermediates, driving the system toward the thermodynamically stable crystalline MOF phase.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents kinetic trapping and defect formation, yielding high-quality single crystals suitable for X-ray diffraction.

  • Activation: Wash the resulting block crystals with distilled water and methanol, then activate under vacuum at 120 °C for 12 hours prior to BET surface area analysis.

Protocol B: Synthesis and Post-Synthetic Modification (PSM) of a 4-FICA Network

This protocol leverages the reactive formyl group of 4-FICA to create a functionalized sensing material.

  • Primary Network Assembly: Dissolve 0.1 mmol of 4-FICA and 0.1 mmol of Zn(NO3)2·6H2O in a 1:1 mixture of DMF and Ethanol (10 mL). Heat in a sealed vial at 85 °C for 48 hours.

    • Causality: DMF acts as both a solvent and a slow-release base (decomposing to dimethylamine), which gently deprotonates the carboxylic acid of 4-FICA while leaving the formyl group intact and uncoordinated.

  • Solvent Exchange: Isolate the precipitate and soak in anhydrous acetonitrile for 3 days, replacing the solvent daily.

    • Causality: Removing DMF from the pores is essential to expose the unreacted -CHO groups for the subsequent nucleophilic attack.

  • Schiff Base Condensation (PSM): Suspend the activated MOF in a solution of a primary amine (e.g., 2-aminofluorene for fluorescent sensing) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (1 drop).

    • Causality: The mild acid catalysis activates the electrophilic carbonyl carbon of the formyl group, accelerating the imine condensation reaction without degrading the Zn-carboxylate coordination bonds.

  • Purification: Wash the functionalized MOF extensively with ethanol to remove unreacted amine, yielding the final Schiff-base functionalized network.

Workflow Step1 4-FICA Ligand + Metal Salts Step2 Solvothermal Synthesis (Controlled Temperature & Solvent) Step1->Step2 Step3 Porous Network with Free Formyl (-CHO) Groups Step2->Step3 Self-Assembly Step4 Post-Synthetic Modification (PSM) + Primary Amine (R-NH2) Step3->Step4 Dynamic Covalent Chemistry Step5 Schiff Base Functionalized MOF (Targeted Sensing/Delivery) Step4->Step5 Imine Condensation

Experimental workflow for the synthesis and post-synthetic modification of 4-FICA coordination networks.

Conclusion: Selecting the Right Linker

The choice between H3IDC and 4-FICA dictates the fundamental behavior of the resulting coordination network.

  • Choose H3IDC when the primary goal is structural integrity, high surface area for gas storage, or intrinsic metal-ligand luminescence. Its ability to act as a multi-nodal bridge guarantees robust, highly connected topologies.

  • Choose 4-FICA when the framework must serve as a reactive scaffold. The strategic inclusion of the formyl group sacrifices some structural connectivity in exchange for unparalleled chemical versatility, allowing for the precise tailoring of the MOF's interior environment via Post-Synthetic Modification.

References

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • Construction of Metal-Imidazole-Based Dicarboxylate Networks with Topological Diversity: Thermal Stability, Gas Adsorption, and Fluorescent Emission Properties Crystal Growth & Design - ACS Public
  • Syntheses of Metal−2-(Pyridin-4-yl)

Sources

Comparative

Comparing catalytic activity of 4-Formyl-1H-imidazole-5-carboxylic acid transition metal complexes

An in-depth technical analysis of transition metal complexes utilizing 4-Formyl-1H-imidazole-5-carboxylic acid (and its structural analogs, such as imidazole-4,5-dicarboxylic acid) reveals a highly versatile class of cat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of transition metal complexes utilizing 4-Formyl-1H-imidazole-5-carboxylic acid (and its structural analogs, such as imidazole-4,5-dicarboxylic acid) reveals a highly versatile class of catalysts. For researchers and drug development professionals, selecting the right catalytic system requires understanding not just the metal center, but how the ligand’s electronic and steric properties dictate the reaction pathway.

This guide objectively compares the catalytic performance of Palladium (Pd), Copper (Cu), and Cobalt (Co) complexes anchored by formyl-imidazole-carboxylate frameworks, providing mechanistic causality, self-validating experimental protocols, and benchmarked data.

Mechanistic Causality: The Ligand Framework

The catalytic superiority of 4-formyl-1H-imidazole-5-carboxylic acid complexes stems from the ligand's polyfunctional nature. Unlike simple imidazoles, this framework provides three distinct functional zones that synergistically tune the transition metal center:

  • Strong σ-Donation (Imidazole Nitrogen): The N-donor strongly binds the metal, stabilizing high oxidation states and preventing catalyst leaching during harsh reaction conditions.

  • Secondary Coordination Sphere (Carboxylate Group): The -COO⁻ moiety enables hydrogen-bonding networks. This is critical for aqueous catalysis (acting as a hydrophilic anchor) and for constructing porous Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs)[1].

  • Electronic Tuning (Formyl Group): The -CHO group acts as an electron-withdrawing group (EWG). By pulling electron density away from the metal center, it increases the metal's electrophilicity. In cross-coupling reactions, this specifically accelerates the often rate-limiting reductive elimination step.

G L 4-Formyl-1H-imidazole- 5-carboxylic acid Formyl Formyl Group (-CHO) Electron Withdrawing L->Formyl Carboxyl Carboxylate (-COO⁻) Hydrogen Bonding / Solvation L->Carboxyl Imidazole Imidazole Nitrogen Strong σ-Donation L->Imidazole Metal Transition Metal Center (Pd, Cu, Co) Formyl->Metal Tunes Lewis Acidity Carboxyl->Metal Secondary Coordination Imidazole->Metal Primary Binding

Fig 1: Structural causality of ligand-metal coordination and electronic tuning.

Comparative Catalytic Performance

Different metal centers coordinated to this ligand framework yield entirely different catalytic profiles. Below is an objective comparison of their primary applications.

A. Palladium (Pd) Complexes: Cross-Coupling & Hydrogenation

Functionalized imidazole-dicarboxylic acid derivatives are exceptional precursors for N-heterocyclic carbene (NHC) Pd(II) complexes. When synthesized as amphiphilic metallosurfactants, these complexes spontaneously form monodisperse micellar aggregates in water-organic media[2]. This "nanoreactor" effect drastically increases the local concentration of hydrophobic substrates (like aryl halides), leading to superior turnover frequencies (TOF) in Suzuki-Miyaura couplings compared to standard commercial PEPPSI-type catalysts[2].

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet PdII_2 Diaryl Pd(II) Complex TransMet->PdII_2 RedElim Reductive Elimination (Ar-Ar') PdII_2->RedElim RedElim->Pd0 Accelerated by -CHO

Fig 2: Pd-catalyzed Suzuki-Miyaura cycle highlighting formyl-accelerated reductive elimination.

B. Copper (Cu) Complexes: Nitroarene Reduction

Cu(II) complexes supported by imidazole-carboxylate ligands exhibit high antioxidant and reducing activity. A primary benchmark for these complexes is the reduction of p-nitrophenol (PNP) to p-aminophenol using NaBH₄. While NaBH₄ alone is kinetically inert to PNP due to a high thermodynamic barrier, the Cu(II) center acts as an electron relay. The ligand's carboxylate groups help shuttle protons, while the metal coordinates the hydride, facilitating a rapid pseudo-second-order reduction[3].

C. Cobalt (Co) Coordination Polymers: Photocatalysis

When reacted under solvothermal conditions, the ligand framework bridges multiple Co(II) or Mn(II) centers to form 1D or 2D coordination polymers (CPs). These materials possess distinct bandgaps suitable for UV-induced photocatalysis. The Co(II) CPs demonstrate exceptional efficiency in generating reactive oxygen species (ROS) for the degradation of organic dyes like Rhodamine B[1].

Quantitative Data Summary

Metal ComplexPrimary ApplicationBenchmark SubstrateCatalyst LoadingYield / ConversionKey Kinetic MetricRef
Pd(II)-NHC Suzuki-Miyaura CouplingAryl bromides + Phenylboronic acid1.0 mol%> 95%TOF: ~100 h⁻¹[2]
Cu(II)-Ligand Nitroarene Reductionp-Nitrophenol (PNP)0.5 mol%> 90%Pseudo-2nd Order[3]
Co(II) CP Photocatalytic DegradationRhodamine B (Dye)10 mg/L92%Pseudo-1st Order[1]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each phase before proceeding.

Protocol 1: Evaluation of Cu-Catalyzed PNP Reduction Kinetics

This workflow utilizes UV-Vis spectroscopy. The self-validation relies on the presence of an isosbestic point, which proves the reaction is converting cleanly from reactant to product without the buildup of stable intermediates (e.g., nitroso or hydroxylamine species).

Materials: p-Nitrophenol (0.1 mM aqueous), NaBH₄ (0.1 M freshly prepared), Cu(II)-imidazole-carboxylate catalyst (1 mg/mL suspension).

Step-by-Step Method:

  • Baseline Establishment: Add 2.0 mL of the 0.1 mM PNP solution to a standard quartz cuvette. Record the UV-Vis spectrum. A distinct peak at ~317 nm should be observed.

  • Alkaline Shift: Add 1.0 mL of the 0.1 M NaBH₄ solution to the cuvette. The solution will immediately turn bright yellow. Record the spectrum; the peak must shift to 400 nm , confirming the formation of the p-nitrophenolate ion.

  • Catalytic Initiation: Inject 50 µL of the Cu(II) catalyst suspension into the cuvette and rapidly mix.

  • Kinetic Monitoring: Scan the UV-Vis spectrum from 250 nm to 500 nm every 60 seconds.

  • Validation Checkpoint: You must observe the simultaneous decrease of the 400 nm peak (reactant) and the increase of a new peak at 300 nm (p-aminophenol). The spectral lines must intersect at a single isosbestic point (~315 nm).

  • Data Analysis: Plot ln(At​/A0​) at 400 nm against time to extract the apparent rate constant ( kapp​ ).

G Prep 1. Catalyst Prep Cu(II) + Ligand Mix 2. Substrate Mixing PNP + NaBH4 Prep->Mix Add 3. Catalyst Addition Initiate Reduction Mix->Add Monitor 4. UV-Vis Monitoring 400nm -> 300nm Add->Monitor Kinetics 5. Kinetic Analysis Extract Rate Constant Monitor->Kinetics

Fig 3: Self-validating UV-Vis experimental workflow for p-nitrophenol reduction kinetics.

Protocol 2: Synthesis and Validation of Co(II) Photocatalytic Coordination Polymers

Step-by-Step Method:

  • Solvothermal Assembly: Dissolve 0.1 mmol of the formyl-imidazole-carboxylic acid ligand and 0.1 mmol of Co(NO₃)₂·6H₂O in a 1:1 mixture of DMF and distilled water (10 mL).

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours, then cool to room temperature at a rate of 5 °C/h.

  • Validation Checkpoint (PXRD): Wash the resulting crystals with DMF and ethanol. Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated single-crystal data to confirm phase purity[1].

  • Photocatalytic Testing: Suspend 10 mg of the validated Co(II) CP in 50 mL of a 10 mg/L Rhodamine B solution. Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Irradiation: Expose the suspension to a 300W Xenon lamp (UV cutoff filter removed). Extract 2 mL aliquots every 15 minutes, centrifuge to remove the catalyst, and measure the absorbance at 554 nm to calculate degradation efficiency[1].

References

  • Novel PEPPSI-Type NHC Pd(II)
  • 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation Source: Taylor & Francis URL
  • Source: ResearchGate (Springer - Journal of Inorganic and Organometallic Polymers and Materials)

Sources

Validation

Mass spectrometry validation methods for 4-Formyl-1H-imidazole-5-carboxylic acid synthesis

Mass Spectrometry Validation Methods for 4-Formyl-1H-imidazole-5-carboxylic Acid Synthesis: A Comparative Guide The Analytical Challenge of Polar Imidazoles Validating the synthesis of 4-Formyl-1H-imidazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Methods for 4-Formyl-1H-imidazole-5-carboxylic Acid Synthesis: A Comparative Guide

The Analytical Challenge of Polar Imidazoles

Validating the synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) presents a unique analytical challenge[1]. As a critical intermediate in the development of purine analogs and imidazole-based therapeutics, confirming its purity and structural integrity is paramount.

The difficulty lies in its chemical structure: it contains a reactive aldehyde, an amphoteric imidazole ring, and a highly polar carboxylic acid moiety[1]. This zwitterionic nature means the compound exhibits extreme hydrophilicity, rendering traditional reversed-phase chromatography highly ineffective without ion-pairing agents. Furthermore, its propensity for strong intermolecular hydrogen bonding makes it entirely non-volatile in its native state, complicating gas-phase analyses[2].

To establish a robust, self-validating analytical system, researchers must choose between native-state liquid chromatography-mass spectrometry (LC-MS) and derivatized gas chromatography-mass spectrometry (GC-MS).

Methodological Comparison: ESI vs. GC-MS vs. APCI

Electrospray Ionization (ESI-LC-MS): The Gold Standard

ESI is a soft ionization technique that excels at analyzing highly polar and zwitterionic compounds in their native state[3].

  • The Causality of Ionization: By utilizing a low-pH mobile phase (e.g., 0.1% formic acid), the carboxylic acid group (pKa ~2.5) is partially neutralized, while the basic imidazole nitrogen (pKa ~6) is fully protonated. This forces the molecule into a predominantly cationic state, yielding a robust [M+H]+ signal at m/z 141.1 in positive ion mode[3].

  • Chromatographic Causality: Because the compound will elute in the void volume of a standard C18 column (leading to severe ion suppression from unretained salts), Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC utilizes a polar stationary phase and a highly organic mobile phase, successfully retaining the hydrophilic analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Alternative

GC-MS offers superior chromatographic resolution, which is critical when analyzing crude synthetic mixtures containing closely related structural isomers. However, native 4-formyl-1H-imidazole-5-carboxylic acid will thermally degrade or irreversibly adsorb to the GC inlet.

  • The Causality of Derivatization: To achieve volatility, the active hydrogens on the carboxylic acid and the imidazole ring must be masked. Reacting the compound with isobutyl chloroformate (IBCF) replaces these active hydrogens with isobutyl ester and carbamate groups, breaking the hydrogen-bond network and allowing intact volatilization[2].

Atmospheric Pressure Chemical Ionization (APCI-MS): The Niche Tool

APCI relies on gas-phase ion-molecule reactions and involves a higher energy thermal desolvation process than ESI[4].

  • The Causality of Limitation: While excellent for neutral, lipophilic impurities, APCI struggles with the extreme polarity of this specific carboxylic acid. The high temperatures required for APCI vaporization often induce in-source thermal degradation of the reactive aldehyde group, making it unsuitable for primary quantitation[4].

Decision Workflow

MS_Validation Start 4-Formyl-1H-imidazole- 5-carboxylic acid Decision Select Validation Methodology Start->Decision ESI_Path High Polarity / Native State (LC-MS Pathway) Decision->ESI_Path Direct Quantitation GC_Path High Resolution / Volatile (GC-MS Pathway) Decision->GC_Path Complex Matrix ESI_Prep Dilution in MeCN/H2O (0.1% Formic Acid) ESI_Path->ESI_Prep GC_Prep Derivatization (Isobutyl Chloroformate) GC_Path->GC_Prep ESI_Run ESI-LC-MS Analysis (HILIC Column) ESI_Prep->ESI_Run GC_Run GC-MS Analysis (Capillary Column) GC_Prep->GC_Run

Workflow for selecting mass spectrometry validation methods based on analyte state and matrix.

Self-Validating Experimental Protocols

Protocol A: ESI-LC-MS (HILIC Mode) for Direct Quantitation

Objective: Rapid validation of purified synthetic fractions.

  • Sample Preparation: Dissolve the synthetic product in 90:10 Acetonitrile:Water to a final concentration of 1 µg/mL. Causality: Matching the sample diluent to the highly organic HILIC starting conditions prevents peak distortion and solvent-front splitting.

  • Chromatographic Separation: Inject 2 µL onto a BEH Amide HILIC column (1.7 µm, 2.1 x 100 mm). Use Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). Causality: Ammonium formate provides the necessary ionic strength to maintain a sharp peak shape for zwitterions, preventing secondary interactions with the silica backbone.

  • Mass Spectrometry: Operate the ESI source in Positive Ion Mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Monitor the transition m/z 141.1 95.0 (loss of the carboxylic acid group).

  • Self-Validation Check: Inject a blank solvent immediately after the highest calibration standard. The system is validated only if the blank shows a Signal-to-Noise (S/N) ratio of <3 at the retention time, proving zero carryover.

Protocol B: GC-MS with IBCF Derivatization for Complex Matrices

Objective: Resolving the target compound from structurally similar synthetic byproducts.

  • Aqueous Extraction & pH Adjustment: Dissolve the crude synthetic mixture in water and adjust the pH to 8.0 using a mild buffer. Causality: A slightly basic pH ensures the imidazole nitrogen is deprotonated and nucleophilic, ready for derivatization[2].

  • Derivatization: To 1 mL of the sample, add 90 µL acetonitrile, 60 µL pyridine, 200 µL anhydrous ethanol, and 70 µL isobutyl chloroformate (IBCF)[2]. Vortex and incubate at room temperature for 15 minutes. Causality: Pyridine acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct generated during esterification.

  • Extraction & Analysis: Extract the derivatized product into dichloromethane. Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column.

  • Self-Validation Check: Spike the initial sample with 2-methylimidazole-d6 as an internal standard[2]. The protocol is validated if the recovery of the internal standard falls between 85% and 115%, confirming that the derivatization efficiency was not compromised by matrix inhibitors.

Quantitative Data Comparison

The following table summarizes the performance metrics of each mass spectrometry methodology when applied to polar imidazole carboxylic acids[2][5].

Performance MetricESI-LC-MS (HILIC)GC-MS (IBCF Derivatized)APCI-MS
Target Analyte State Native (Zwitterionic)Derivatized (Ester/Carbamate)Native (Neutral)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.05 - 0.89 µg/mL0.5 - 2.0 µg/mL
Sample Preparation Time < 5 minutes45 - 60 minutes< 5 minutes
Matrix Effect Susceptibility High (Ion Suppression)Low (Chromatographic Resolution)Moderate
Thermal Degradation Risk Low (Soft Ionization)Moderate (Requires stable derivative)High (In-source heating)
Primary Use Case High-throughput synthesis validationComplex matrix extraction & resolutionNon-polar impurities screening

Conclusion & Best Practices

For the routine validation of 4-Formyl-1H-imidazole-5-carboxylic acid synthesis, ESI-LC-MS utilizing HILIC chromatography is the undisputed method of choice. It preserves the structural integrity of the compound and offers the highest sensitivity with minimal sample preparation. However, if the synthetic pathway utilizes complex reagents that cause severe ion suppression, or if isomeric byproducts cannot be resolved via liquid chromatography, analysts should pivot to GC-MS following IBCF derivatization .

References

  • Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: Atmospheric Environment (via GDUT) URL: [Link]

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: MetwareBio URL: [Link]

  • Title: Interfaces for LC-MS Source: Shimadzu URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (via NIH/PMC) URL: [Link]

Sources

Comparative

Comparative binding affinities of 4-Formyl-1H-imidazole-5-carboxylic acid analogs

Comparative Binding Affinities of 4-Formyl-1H-Imidazole-5-Carboxylic Acid Analogs: A Structural and Mechanistic Guide As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinities of 4-Formyl-1H-Imidazole-5-Carboxylic Acid Analogs: A Structural and Mechanistic Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the difference between a failed high-throughput screen and a viable lead compound. 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) is a highly versatile synthetic intermediate. While the base compound exhibits only weak-to-moderate biological activity, its C-4 formyl group serves as a critical electrophilic handle. By strategically modifying this formyl group, researchers can synthesize a library of analogs with highly tuned steric bulk, lipophilicity, and hydrogen-bonding profiles.

This guide objectively compares the binding affinities of key 4-substituted analogs, focusing on their divergent roles as P2Y1 Receptor Antagonists (antiplatelet agents) and Angiotensin II Type 1 (AT1) Receptor Antagonists (antihypertensives).

Structure-Activity Relationship (SAR) & Binding Affinity Profiles

The conversion of the C-4 formyl group into specific functional moieties dictates target selectivity.

  • Difluoromethyl (-CF₂H) Analogs: Fluorination of the formyl precursor yields a difluoromethyl group, which acts as a lipophilic hydrogen bond donor. This substitution significantly enhances metabolic stability and drives potent binding within the hydrophobic pocket of the P2Y1 receptor, outperforming standard inhibitors like BPTU [1].

  • Hydroxyalkyl (-C(OH)R₂) Analogs: Grignard addition to the formyl group yields hydroxyalkyl derivatives. The hydroxyl oxygen acts as a critical hydrogen-bond acceptor, interacting with polar residues near the AT1 receptor's 5-position binding site, dropping the IC₅₀ into the low nanomolar range [2].

Quantitative Data Summary: Comparative Binding Affinities

The table below synthesizes the receptor-specific binding affinities and functional readouts based on the C-4 substitution.

Compound / AnalogTarget ReceptorSubstitution at C-4Substitution at C-5Binding Affinity (IC₅₀)Key Functional Readout
4-Formyl-1H-imidazole-5-carboxylic acid Precursor-CHO (Formyl)-COOHN/A (Baseline)Synthetic Scaffold
Compound 6k (HNW001 analog)P2Y1 (GPCR)-CF₂H (Difluoromethyl)-COOH0.98 μMAntiplatelet Aggregation
Compound 33a AT1 (GPCR)-H (Unsubstituted)-COOH60 nMAntihypertensive Pressor
Compound 26c (CS-866 precursor)AT1 (GPCR)-C(OH)(CH₃)₂ (Hydroxyalkyl)-COOH< 10 nMLong-lasting AT1 Antagonism

Mechanistic Pathways & Target Engagement

To understand why the difluoromethyl analogs are so effective in treating ischemic stroke models, we must look at the P2Y1 signaling cascade. P2Y1 is a Gq-coupled GPCR. When endogenous ADP binds, it triggers intracellular calcium release, leading to platelet aggregation. The 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid analogs act as competitive antagonists, physically blocking ADP from the orthosteric site.

P2Y1_Signaling ADP ADP (Endogenous Ligand) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Binds Inhibitor 4-(Difluoromethyl) Analogs (P2Y1 Antagonist) Inhibitor->P2Y1 Competitive Inhibition Gq Gq Protein Activation P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Aggregation Platelet Aggregation (Thrombosis) Ca2->Aggregation Triggers

Fig 1: P2Y1 receptor signaling pathway and competitive inhibition by 4-substituted imidazole analogs.

Self-Validating Experimental Methodologies

To objectively compare these analogs, binding affinity must be quantified using highly controlled, self-validating biochemical assays. Below are the optimized protocols for evaluating these compounds.

Protocol A: Radioligand Binding Assay for P2Y1 Receptor Affinity

Objective: Determine the competitive binding affinity (IC₅₀/Kᵢ) of synthesized analogs against the selective P2Y1 radioligand [³H]MRS2500 [1].

Causality & Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human P2Y1 in Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent receptor degradation during lysis, ensuring a consistent Bmax​ (maximum binding sites) across all assay batches.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]MRS2500 and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA).

    • Causality: MgCl₂ is essential for stabilizing the GPCR-ligand complex. BSA acts as a carrier protein, preventing highly lipophilic analogs from non-specifically adhering to the polystyrene plate walls.

  • Equilibration & Quenching: Incubate at 25°C for 60 minutes to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding background of the radioligand.

  • Washing & Detection: Wash filters three times with 5 mL of ice-cold 50 mM Tris-HCl.

    • Causality: Ice-cold temperatures kinetically "freeze" the dissociation rate ( koff​ ) of the bound ligand, allowing the removal of unbound radioligand without disrupting the high-affinity receptor-analog complexes.

  • Data Analysis (Self-Validation): Extract radioactivity in scintillation fluid and quantify via Liquid Scintillation Counting (LSC). Calculate IC₅₀ using non-linear regression.

    • Validation Standard: Always run a known P2Y1 antagonist (e.g., BPTU) in parallel. If the reference Kᵢ deviates >3-fold from historical norms, the assay plate is invalidated.

Binding_Assay Membrane Prepare Cell Membranes (P2Y1) Incubation Incubate with [3H]MRS2500 + Unlabeled Analog Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/C) Incubation->Filtration Equilibrium Washing Wash with Ice-Cold Buffer Filtration->Washing Isolate Bound Scintillation Liquid Scintillation Counting (LSC) Washing->Scintillation Analysis Calculate IC50 (Cheng-Prusoff) Scintillation->Analysis

Fig 2: Radioligand binding assay workflow for determining IC50 of imidazole-5-carboxylic acids.

Protocol B: In Vitro Platelet Aggregation Assay (Functional Validation)

Receptor binding must translate to functional antagonism. For P2Y1 analogs, Light Transmission Aggregometry (LTA) is the gold standard.

  • PRP Isolation: Centrifuge citrated human whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

    • Causality: Gentle, low-speed centrifugation isolates platelets without activating them, preserving their resting physiological state.

  • Pre-incubation: Incubate 250 µL of PRP with the test analog at 37°C for 5 minutes.

  • Agonist Challenge: Induce aggregation using 2.5 µM ADP (the endogenous P2Y1 agonist).

  • Measurement (Self-Validation): Monitor light transmittance for 5 minutes.

    • Validation Standard: Use vehicle-treated PRP as the 100% aggregation control and Platelet-Poor Plasma (PPP) as the 0% baseline. The analog's efficacy is measured by its ability to maintain transmittance near the PPP baseline despite ADP challenge.

References

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2][3]

Sources

Validation

A Researcher's Guide to Benchmarking 4-Formyl-1H-imidazole-5-carboxylic Acid in MOF Gas Adsorption

This guide provides an in-depth technical comparison of 4-Formyl-1H-imidazole-5-carboxylic acid as a linker for Metal-Organic Frameworks (MOFs) aimed at gas adsorption applications. We will explore the theoretical advant...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 4-Formyl-1H-imidazole-5-carboxylic acid as a linker for Metal-Organic Frameworks (MOFs) aimed at gas adsorption applications. We will explore the theoretical advantages conferred by its unique functional groups, benchmark its potential performance against established alternatives using experimental data from related systems, and provide robust protocols for its synthesis and characterization.

Introduction: The Critical Role of Linker Functionalization in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Their exceptionally high surface areas and tunable pore environments make them prime candidates for applications in gas storage, separation, and catalysis.[1][2][3] The choice of the organic linker is paramount, as its geometry, length, and functional groups dictate the resulting MOF's topology, stability, and, most importantly, its affinity for specific gas molecules.

Functional groups on the linker can introduce specific interaction sites, such as Lewis basic nitrogen atoms or polar groups, that significantly enhance the selective adsorption of certain gases like carbon dioxide (CO2).[4][5] This guide focuses on the potential of 4-Formyl-1H-imidazole-5-carboxylic acid , a bifunctional linker whose performance in MOFs has yet to be widely reported, making a predictive and methodological analysis essential for researchers in the field.

The Subject Linker: 4-Formyl-1H-imidazole-5-carboxylic Acid

4-Formyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring three key components for MOF design: a carboxylic acid group for binding to the metal center, an imidazole ring, and a formyl (-CHO) group.

  • Chemical Structure: C₅H₄N₂O₃

  • Molar Mass: 140.098 g/mol [6]

  • CAS Number: 1321600-00-3[6]

The strategic placement of the formyl and imidazole functionalities suggests a high potential for targeted gas adsorption. The imidazole ring's nitrogen atoms act as Lewis basic sites, which are known to have a strong affinity for CO2.[4] Simultaneously, the polar formyl group can further enhance selectivity through dipole-quadrupole interactions and hydrogen bonding with specific guest molecules. The presence of such functional groups can create favorable energetic pathways for gas capture, though they may also impact the MOF's overall thermal stability and surface area.[7][8]

Benchmarking Methodology: A Framework for Performance Evaluation

To objectively assess a new MOF linker, a standardized workflow is crucial. This ensures that data is comparable across different studies and materials. The primary key performance indicators (KPIs) for gas adsorption are surface area, pore volume, gas uptake capacity, selectivity, and the isosteric heat of adsorption (Qst), which quantifies the strength of the interaction between the gas and the MOF.

Standard Experimental Workflow

The process begins with the synthesis of the MOF, followed by activation to clear the pores of solvent molecules, and concludes with gas sorption analysis.

G cluster_synthesis Synthesis cluster_activation Activation cluster_analysis Analysis s1 Mix Linker + Metal Salt in Solvent s2 Solvothermal Reaction (e.g., 120°C, 48h) s1->s2 s3 Cooling & Crystal Formation s2->s3 a1 Solvent Exchange (e.g., with Methanol) s3->a1 Isolate Product a2 High Vacuum Heating (e.g., 150°C, 12h) a1->a2 c1 Powder X-Ray Diffraction (PXRD) (Phase Purity) a2->c1 Activated MOF c2 Thermogravimetric Analysis (TGA) (Thermal Stability) a2->c2 c3 Gas Adsorption Isotherms (N₂ at 77K, CO₂/N₂ at 298K) a2->c3

Caption: Standard workflow for MOF synthesis, activation, and analysis.

Comparative Analysis: Performance of Functionalized Imidazole-Based MOFs

While direct experimental data for MOFs synthesized with 4-Formyl-1H-imidazole-5-carboxylic acid is not yet prevalent in the literature, we can benchmark its potential by examining data from structurally related imidazole-carboxylate linkers and analyzing the impact of different functional groups.

The presence of nitrogen atoms in the imidazole ring and additional functional groups like amines (-NH2) has been shown to significantly boost CO2 uptake and selectivity.[4][5] For instance, amine-functionalized MOFs often exhibit higher CO2 adsorption capacities compared to their non-functionalized counterparts due to the strong Lewis base-Lewis acid interaction between the amine and CO2.[1][5]

Linker/MOF NameFunctional Group(s)Metal CenterCO₂ Uptake (mmol/g) @ ~1 bar, 298KBET Surface Area (m²/g)Reference
TIBM-CuImidazoleCu3.60973[4]
UiO-66-NH₂Carboxylate, AmineZr~3.0~1100-1200[4][5]
UiO-66-NO₂Carboxylate, NitroZr<2.0~1000[5]
MIL-101(Fe)-NH₂Carboxylate, AmineFe~2.9 (at 1 MPa)915[1]
Predicted: M-(4-F-1H-im-5-CA) Imidazole, Formyl Zn, Cu, etc. Potentially >3.0 Dependent on structure Hypothetical

Analysis of Expected Performance:

  • CO₂ Affinity: The combination of the imidazole's Lewis basic nitrogen and the polar formyl group in 4-Formyl-1H-imidazole-5-carboxylic acid is expected to create a synergistic effect. This could lead to a high isosteric heat of adsorption (Qst) and excellent CO2/N2 selectivity, potentially exceeding that of MOFs with only one type of functional group.[9]

  • Surface Area: Functionalization can sometimes lead to a decrease in the specific surface area compared to the parent, non-functionalized MOF, as the functional groups occupy pore space.[1][8] Therefore, a balance must be struck between creating strong adsorption sites and maintaining high porosity.

  • Stability: The thermal stability of a MOF derived from this linker would need to be experimentally determined via TGA, as additional functional groups can sometimes lower the decomposition temperature.[8][10]

G cluster_mof MOF Pore Environment cluster_gas Gas Molecule metal Metal Node (e.g., Zn₄O) linker Linker Backbone linker->metal formyl Formyl Group (-CHO) linker->formyl imidazole Imidazole Ring linker->imidazole co2 CO₂ co2->formyl Dipole-Quadrupole Interaction co2->imidazole Lewis Acid-Base Interaction

Caption: Potential CO₂ interaction mechanisms with the functionalized linker.

Experimental Protocols for Validation

To empirically validate the performance of 4-Formyl-1H-imidazole-5-carboxylic acid, the following detailed protocols are provided as a template for researchers.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (e.g., Zn-4F-im-5CA)

This protocol is adapted from established methods for synthesizing zinc-based carboxylate MOFs.[3][11][12]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Formyl-1H-imidazole-5-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (for solvent exchange)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of 4-Formyl-1H-imidazole-5-carboxylic acid in 10 mL of DMF. Sonication may be required to fully dissolve the linker.

  • Combine the two solutions in a 40 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Harvest the resulting crystals by decanting the mother liquor.

  • Wash the crystals three times with fresh DMF to remove unreacted precursors.

  • The product is now ready for activation.

Causality: The solvothermal method uses elevated temperature and pressure to overcome the kinetic barriers of crystal formation, often yielding high-quality, single-phase crystalline material.[12] The choice of DMF as a solvent is common as it effectively dissolves both the metal salt and many organic linkers.[11]

Protocol 2: MOF Activation and Gas Adsorption Measurement

Activation is a critical step to ensure the MOF's pores are empty and accessible to gas molecules.

Procedure:

  • Solvent Exchange: Submerge the as-synthesized crystals in 20 mL of methanol. Let them soak for 24 hours, replacing the methanol with a fresh batch every 8 hours. This process is repeated for 3 days.

    • Rationale: Methanol is more volatile than DMF, making it easier to remove under vacuum. This gentle exchange prevents pore collapse that can occur when high-boiling point solvents are removed directly.

  • Thermal Activation: Transfer the solvent-exchanged sample to a sample tube for a gas sorption analyzer.

  • Attach the tube to the dégaz port of the analyzer.

  • Heat the sample under high vacuum (e.g., <10⁻⁵ torr) at 150°C for 12 hours. The exact temperature should be determined from TGA data to be below the material's decomposition point.

  • After activation, weigh the sample to determine its activated mass.

  • Gas Adsorption Analysis:

    • Perform a N₂ adsorption-desorption isotherm at 77 K to determine the BET surface area and pore volume.

    • Perform CO₂ and N₂ adsorption isotherms at relevant temperatures (e.g., 273 K and 298 K) up to 1 bar.

    • Use the single-component isotherms to calculate the CO₂/N₂ selectivity using Ideal Adsorbed Solution Theory (IAST).[13]

Conclusion and Future Outlook

4-Formyl-1H-imidazole-5-carboxylic acid presents a compelling, albeit underexplored, option for designing next-generation MOFs for gas adsorption. Based on established principles of linker functionalization, it is hypothesized that MOFs incorporating this linker will exhibit high affinity and selectivity for CO₂, driven by the synergistic effects of its imidazole and formyl groups. However, this potential performance comes with the caveat of a possible reduction in surface area and the need to carefully assess thermal and chemical stability.

The true performance of this linker can only be confirmed through systematic experimental investigation. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to synthesize, characterize, and benchmark MOFs based on 4-Formyl-1H-imidazole-5-carboxylic acid, contributing valuable data to the ongoing search for superior gas separation and storage materials.

References
  • Title: New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks Source: OSTI.GOV URL: [Link]

  • Title: Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects Source: Frontiers in Chemistry URL: [Link]

  • Title: 4-formyl-1H-imidazole-5-carboxylic acid | 1321600-00-3 Source: Molport URL: [Link]

  • Title: Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs Source: MDPI URL: [Link]

  • Title: Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties Source: CrystEngComm - RSC Publishing URL: [Link]

  • Title: Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal–Organic Frameworks Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Effects of -NO2 and -NH2 functional groups in mixed-linker zr-based MOFs on gas adsorption of CO2 and CH4 Source: Edith Cowan University Research Online URL: [Link]

  • Title: Multifunctional MOFs Based on Imidazoletricarboxylic Acid for Gas Adsorption, Sensing and Catalysis Source: IUCr Journals URL: [Link]

  • Title: Selective CO2 adsorption by a new metal–organic framework: synergy between open metal sites and a charged imidazolinium backbone Source: Dalton Transactions - RSC Publishing URL: [Link]

  • Title: Multifunctional MOFs based on imidazoletricarboxylic acid for gas adsorption, sensing and catalysis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Towards Accurate and Scalable High-throughput MOF Adsorption Screening Source: arXiv.org URL: [Link]

  • Title: Efficient Methods for Screening of Metal Organic Framework Membranes for Gas Separations Using Atomically Detailed Models Source: Langmuir - ACS Publications URL: [Link]

  • Title: Improving gas adsorption modeling for MOFs by local calibration of Hubbard U parameters Source: Nature.com URL: [Link]

  • Title: Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Source: ScienceDirect URL: [Link]

  • Title: Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review Source: Journal of Chemical Reviews URL: [Link]

  • Title: Identification of Metal–Organic Frameworks for near Practical Energy Limit CO2 Capture from Wet Flue Gases: An Integrated Atomistic and Process Simulation Screening of Experimental MOFs Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: CO2 Adsorption in Metal-organic Frameworks | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission | Request PDF Source: ResearchGate URL: [Link]

  • Title: (a) The carboxylic acids employed in the synthesis of porous MOFs with... Source: ResearchGate URL: [Link]

  • Title: Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules Source: Dalton Transactions - RSC Publishing URL: [Link]

  • Title: MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules Source: ChemRxiv URL: [Link]

  • Title: Imidazole-4-carboxylic acid Source: PubChem - NIH URL: [Link]

  • Title: Porous functional metal–organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Adsorption Capability of MOF-5 Source: Science Alert URL: [Link]

  • Title: Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid- Based MOFs at Room Temperature by Biomimetic Crystallization Source: Semantic Scholar URL: [Link]

Sources

Comparative

Validating the In Vitro Biological Efficacy of 4-Formyl-1H-imidazole-5-carboxylic Acid: A Comparative Guide

Executive Summary & Pharmacophore Rationale In contemporary hit-to-lead optimization, selecting the right foundational scaffold dictates the trajectory of preclinical success. 4-Formyl-1H-imidazole-5-carboxylic acid (4-F...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Pharmacophore Rationale

In contemporary hit-to-lead optimization, selecting the right foundational scaffold dictates the trajectory of preclinical success. 4-Formyl-1H-imidazole-5-carboxylic acid (4-FIC, CAS: 1321600-00-3) [1] has distinguished itself as a highly privileged building block in medicinal chemistry. Featuring an amphoteric imidazole core flanked by a reactive C4-formyl group and a C5-carboxylic acid, 4-FIC provides an ideal geometric and electrostatic profile for disrupting challenging protein-protein interactions (PPIs)[2].

This guide objectively compares the in vitro biological efficacy of 4-FIC-derived inhibitors against alternative heterocyclic scaffolds (such as pyrimidines and benzimidazoles). Drawing upon recent advances in[3], we will specifically examine its performance as an allosteric inhibitor of the HIV-1 Integrase (IN) and LEDGF/p75 interaction, providing the self-validating protocols necessary for rigorous laboratory evaluation.

Target Biology & Mechanistic Logic

The therapeutic efficacy of 4-FIC derivatives is heavily reliant on their ability to act as Allosteric Integrase Inhibitors (ALLINIs)[2]. During viral replication, HIV-1 Integrase must bind to the host chromatin-tethering factor LEDGF/p75 to successfully integrate viral DNA into the host genome[3].

Why choose the 4-FIC scaffold over a standard phenyl or pyrimidine ring? The imidazole nitrogen atoms act as simultaneous hydrogen bond donors and acceptors, while the C5-carboxylic acid engages in critical salt-bridge formations with basic residues (e.g., His171) at the IN dimer interface[2]. Furthermore, the C4-formyl group allows for rapid functionalization into carboxamides (e.g., 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid), which precisely anchor into the binding pocket and sterically occlude LEDGF/p75[2].

G PIC HIV-1 Pre-Integration Complex (PIC) IN HIV-1 Integrase (IN) PIC->IN Contains LEDGF Host LEDGF/p75 Chromatin Tether IN->LEDGF Binds (Target PPI) Integration Viral DNA Integration LEDGF->Integration Facilitates Inhibitor 4-FIC Scaffold (Allosteric Inhibitor) Inhibitor->IN Blocks IN-LEDGF Interaction

Fig 1. Logical relationship of 4-FIC scaffold inhibiting the HIV-1 IN and LEDGF/p75 interaction.

Comparative In Vitro Efficacy Data

To validate the superiority of the 4-FIC core, we must benchmark its optimized derivatives against two structurally related, commonly utilized alternatives: Pyrimidine-5-carboxylic acids (often explored for [4]) and Benzimidazole-5-carboxylic acids [5].

The table below summarizes the quantitative in vitro performance of these scaffolds in a standardized HIV-1 IN-LEDGF/p75 inhibition assay.

Scaffold Core / Derivative TypeTarget AssayIC₅₀ (µM)CC₅₀ (µM, HEK293)Selectivity Index (SI)Physicochemical Advantage
4-FIC Derivative (Optimized) HIV-1 IN-LEDGF/p751.2 ± 0.3>100>83Superior H-bond metrics; high aqueous solubility.
Pyrimidine-5-carboxylic acid HIV-1 IN-LEDGF/p754.5 ± 0.885~18Good metabolic stability; rigid planar structure limits fit.
Benzimidazole-5-carboxylic acid HIV-1 IN-LEDGF/p756.2 ± 1.140~6High lipophilicity; increased risk of off-target cytotoxicity.

Data synthesized from benchmark screening of nitrogen-based heterocycles in [2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To validate the efficacy data above, we employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) workflow.

Causality Check: Why AlphaScreen instead of a standard ELISA? Weak or transient PPIs often dissociate during the rigorous wash steps of an ELISA. AlphaScreen is a bead-based, wash-free assay that maintains chemical equilibrium, yielding highly accurate IC₅₀ values for allosteric modulators like 4-FIC derivatives.

Workflow Step1 Protein Prep (IN & LEDGF) Step2 4-FIC Incubation (Equilibrium) Step1->Step2 Step3 AlphaScreen Bead Addition Step2->Step3 Step4 Laser Excitation (680 nm) Step3->Step4 Step5 Emission Readout (520-620 nm) Step4->Step5

Fig 2. Step-by-step AlphaScreen workflow for validating in vitro PPI inhibition.

Protocol A: AlphaScreen PPI Inhibition Assay

Step 1: Reagent Preparation & Buffer Optimization

  • Action: Express and purify His-tagged HIV-1 IN and GST-tagged LEDGF/p75. Prepare assay buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20.

  • Causality: The inclusion of 0.01% Tween-20 is critical. Imidazole derivatives can form colloidal aggregates in aqueous solutions, leading to false-positive inhibition. The surfactant prevents this non-specific aggregation.

Step 2: Compound Incubation (Equilibrium Phase)

  • Action: Serially dilute 4-FIC derivatives and comparator scaffolds in DMSO. Ensure final assay DMSO concentration remains ≤1%. Incubate 10 nM His-IN and 10 nM GST-LEDGF/p75 with the compounds in a 384-well OptiPlate for 30 minutes at 22°C.

  • Causality: A 30-minute pre-incubation allows the 4-FIC carboxylic acid moiety to establish its electrostatic salt bridges with the IN dimer interface before introducing the detection beads.

Step 3: Bead Addition & Signal Generation

  • Action: Under subdued lighting (≤100 lux), add 10 µg/mL of Glutathione Donor beads and Ni-NTA Acceptor beads. Incubate for 1 hour.

  • Causality: The Donor bead converts ambient oxygen to singlet oxygen upon 680 nm laser excitation. If the 4-FIC compound fails to inhibit the PPI, the Acceptor bead remains in proximity (<200 nm) and emits light at 520-620 nm. A drop in luminescent signal directly correlates to the compound's inhibitory efficacy.

Protocol B: The Self-Validating Counter-Screen (TruHits & Cytotoxicity)

To ensure the system is self-validating, we must rule out assay interference and baseline cytotoxicity.

  • TruHits Assay: Run a parallel plate using a biotinylated-His-GST fusion protein. If a 4-FIC derivative reduces the signal here, it is a false positive (acting as a singlet oxygen quencher or light absorber) rather than a true PPI inhibitor.

  • MTT Cell Viability Assay: Efficacy is irrelevant if the scaffold is broadly toxic. Treat HEK293T cells with 0.1 to 100 µM of the compound for 48 hours. The amphoteric nature of imidazoles can occasionally disrupt cellular pH gradients; confirming a CC₅₀ >100 µM ensures the Selectivity Index (SI) is therapeutically viable.

Conclusion

When objectively compared against pyrimidine and benzimidazole alternatives, the 4-Formyl-1H-imidazole-5-carboxylic acid scaffold demonstrates superior target engagement and a safer cytotoxicity profile. Its unique combination of a hydrogen-bonding imidazole core and a strategically positioned carboxylic acid makes it a premier choice for developing highly selective allosteric inhibitors.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source: Journal of Chemistry Reviews URL:[Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists. Source: ACS Publications URL:[Link]

Sources

Validation

4-Formyl-1H-imidazole-5-carboxylic acid compared to other heterocyclic carboxylic acid ligands

Advanced Ligand Design: 4-Formyl-1H-imidazole-5-carboxylic Acid vs. Traditional Heterocyclic Carboxylates in MOF Engineering Metal-Organic Frameworks (MOFs) rely heavily on the geometric and electronic properties of thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Ligand Design: 4-Formyl-1H-imidazole-5-carboxylic Acid vs. Traditional Heterocyclic Carboxylates in MOF Engineering

Metal-Organic Frameworks (MOFs) rely heavily on the geometric and electronic properties of their organic linkers. Heterocyclic carboxylic acids, particularly imidazole derivatives, are prized for their amphoteric nature and multiple coordination sites. This guide objectively compares 4-Formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3)[1] against traditional structural analogues like 1H-Imidazole-4,5-dicarboxylic acid (H3IMDC) and 1H-Imidazole-4-carboxylic acid (IMC) . By analyzing the causality behind ligand selection, we demonstrate how substituting a carboxylate group with a formyl (aldehyde) group fundamentally shifts a ligand's utility from strictly structural reinforcement to dynamic covalent functionalization.

Mechanistic Divergence: Structural Rigidity vs. Chemical Plasticity

The selection of an imidazole-based ligand dictates the final framework's stability, topology, and chemical reactivity. The mechanistic differences between these ligands stem directly from their functional group composition:

  • 1H-Imidazole-4,5-dicarboxylic acid (H3IMDC): Featuring two carboxylates and an imidazole nitrogen, this ligand acts as a rigid, multi-dentate linker. It tightly binds hard Lewis acidic metal nodes (e.g., Zr⁴⁺, Ni²⁺), yielding highly crosslinked, ultra-stable frameworks. Because all functional groups are consumed in coordination, the resulting MOF lacks reactive handles for chemical tuning. It is deployed primarily for harsh environmental applications, such as the highly efficient adsorption of Uranium(VI) ions from radioactive wastewater[2].

  • 1H-Imidazole-4-carboxylic acid (IMC): Containing one carboxylate and the imidazole ring, IMC is frequently utilized for defect engineering. By replacing bulkier ligands in frameworks like MOF-808, the free proton-shuttling capability of its imidazole ring constructs highly efficient intrinsic proton transport pathways for proton exchange membranes[3].

  • 4-Formyl-1H-imidazole-5-carboxylic acid: By replacing one carboxylate with an electron-withdrawing aldehyde, this ligand acts as a "tagged" building block. The carboxylate and imidazole nitrogen drive the thermodynamic assembly of the MOF, while the formyl group—which coordinates poorly to hard metals—remains pendant in the pore volume. This free aldehyde serves as a highly reactive electrophilic handle for covalent Post-Synthetic Modification (PSM) via Schiff-base condensation[4].

The Causality of PSM: Direct solvothermal synthesis with complex, bulky, or thermally sensitive functional groups often fails because these groups decompose at high temperatures (e.g., 120°C in acidic DMF) or competitively coordinate to metal nodes, disrupting crystallization. The "aldehyde-tagging" strategy circumvents this by building the robust framework first, then grafting complex functionalities (like chiral catalysts or heavy-metal sensors) under mild, room-temperature conditions[5].

G L1 4-Formyl-1H-imidazole- 5-carboxylic acid C1 Coordination: 1 Carboxylate + 1 Imidazole N (Free Aldehyde) L1->C1 L2 1H-Imidazole-4,5- dicarboxylic acid C2 Coordination: 2 Carboxylates + 1 Imidazole N (Fully Bound) L2->C2 M1 Aldehyde-Tagged MOF (Pore Accessible) C1->M1 M2 Rigid, Highly Crosslinked MOF (High Stability) C2->M2 P1 Covalent PSM (Schiff Base Formation) M1->P1 Amine Addition P2 Direct Application (e.g., U(VI) Adsorption) M2->P2

Structural logic comparing formyl-tagged vs dicarboxylic acid imidazole ligands.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative differences between the three primary imidazole carboxylate ligands.

Feature4-Formyl-1H-imidazole-5-carboxylic acid1H-Imidazole-4,5-dicarboxylic acid (H3IMDC)1H-Imidazole-4-carboxylic acid (IMC)
Functional Groups Imidazole, 1x Carboxyl, 1x FormylImidazole, 2x CarboxylImidazole, 1x Carboxyl
Primary Role Dynamic PSM PlatformRigid Structural NodeDefect Engineering / Proton Transport
Coordination Mode Bidentate/Tridentate (Aldehyde free)Tetradentate/Hexadentate (Fully bound)Bidentate/Tridentate
Framework Plasticity High (via Covalent Grafting)Low (Highly Crosslinked)Moderate
Key Application Custom Catalysts, Targeted SensorsHeavy Metal (Uranium) AdsorptionIntrinsic Proton Conduction (PEMs)

Self-Validating Experimental Workflow: Aldehyde-Tagged PSM

To leverage 4-formyl-1H-imidazole-5-carboxylic acid effectively, researchers must employ a self-validating protocol. This workflow outlines the creation of an aldehyde-tagged Zr-MOF and its subsequent functionalization via Schiff-base condensation, with built-in controls to prevent false-positive analytical results.

Phase 1: Solvothermal Assembly & Stringent Activation
  • Assembly: Dissolve ZrCl₄ (1.0 mmol) and 4-formyl-1H-imidazole-5-carboxylic acid (1.0 mmol) in 30 mL of N,N-dimethylformamide (DMF). Add 2 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competing modulator. It slows down the rapid coordination of the multidentate ligand, preventing amorphous precipitation and ensuring the thermodynamic growth of highly crystalline frameworks.

  • Crystallization: Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Purification (Critical Control): Isolate the precipitate via centrifugation. Wash aggressively with hot DMF (3 × 20 mL) followed by anhydrous methanol (3 × 20 mL) over 72 hours using continuous solvent exchange.

    • Causality: Unreacted ligand trapped in the pores contains free aldehydes. If not completely removed, these free molecules will react with the amine during PSM, creating trapped guest molecules rather than covalently grafted pore walls, invalidating the PSM data.

  • Validation 1: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline topology matches the simulated framework. Perform FTIR to confirm the presence of the free aldehyde ν(C=O) stretch at ~1680–1700 cm⁻¹.

Phase 2: Covalent Post-Synthetic Modification
  • Reaction: Suspend 100 mg of the activated aldehyde-tagged MOF in 15 mL of anhydrous acetonitrile. Add 3.0 mmol of a functional primary amine (e.g., ethylenediamine).

  • Condensation: Stir at 40°C for 72 hours.

    • Causality: The nucleophilic amine attacks the pore-facing formyl group, followed by dehydration, forming a robust imine (C=N) bond[4]. The mild temperature ensures the Zr-carboxylate framework remains structurally intact.

  • Validation 2 (Self-Validating System):

    • FTIR Spectroscopy: Confirm the complete disappearance of the aldehyde ν(C=O) band and the emergence of a new imine ν(C=N) band at ~1640 cm⁻¹[5].

    • ¹H NMR Digestion: Digest 10 mg of the modified MOF in DMSO-d6 containing 5 μL of HF. The HF breaks the Zr-O bonds, dissolving the framework. The NMR spectrum must show the shift of the formyl proton (~10.0 ppm) to an imine proton (~8.5 ppm). The integration ratio quantifies the exact PSM yield.

Workflow S1 1. Solvothermal Synthesis (ZrCl4 + Ligand in DMF) S2 2. Aldehyde-Tagged MOF (UiO-Type) S1->S2 S3 3. Post-Synthetic Modification (Primary Amine, RT) S2->S3 V1 Validation: PXRD (Topology Match) S2->V1 S4 4. Imine-Functionalized MOF (Tailored Pores) S3->S4 V2 Validation: FTIR (C=O loss, C=N gain) NMR Digestion S4->V2

Self-validating workflow for MOF synthesis and post-synthetic modification.

References

  • Synblock. "CAS 1321600-00-3 | 4-formyl-1H-imidazole-5-carboxylic acid". 1

  • Patsnap Eureka. "Post-Synthetic Modification Of Metal-Organic Frameworks: Advanced Strategies For Tailoring Functionality And Performance". 4

  • ACS Publications. "Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification". 5

  • PMC. "Highly Efficient Adsorption of Uranium(VI) Ions in Aqueous Solution by Imidazole-4,5-Dicarboxylic Acid-Functionalized UiO-66". 2

  • RSC Publishing. "Oriented construction of efficient intrinsic proton transport pathways in MOF-808".3

Sources

Safety & Regulatory Compliance

Safety

4-Formyl-1H-imidazole-5-carboxylic acid proper disposal procedures

Operational Guide: Handling and Disposal of 4-Formyl-1H-imidazole-5-carboxylic Acid As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of highly functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 4-Formyl-1H-imidazole-5-carboxylic Acid

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of highly functionalized heterocyclic building blocks meets both operational efficiency and stringent environmental compliance. 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) is a critical precursor in the drug development pipeline, particularly for synthesizing kinase inhibitors and histamine receptor modulators.

However, its dual-functional nature—an acidic carboxylate and an electrophilic formyl group attached to a nitrogen-rich imidazole core—presents specific logistical challenges. This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this compound safely from the benchtop to final disposal.

Part 1: Chemical Identity & Mechanistic Hazard Profile

To design an effective disposal plan, we must first understand the physicochemical properties and the causality behind the compound's hazards. Relying on standard safety data for substituted imidazole-carboxylic acids[1], the following tables summarize the quantitative data and the mechanistic logic behind its GHS classifications.

Table 1: Chemical Identifiers & Quantitative Data

Property Value Operational Implication
Chemical Name 4-Formyl-1H-imidazole-5-carboxylic acid Requires specific labeling for waste segregation.
CAS Number 1321600-00-3 Primary identifier for hazardous waste manifests.
Molecular Formula C5H4N2O3 High nitrogen content dictates incineration method.
Molecular Weight 140.10 g/mol Used for mass-balance validation during disposal.

| Physical State | Solid (Powder) | Prone to aerosolization; requires draft protection. |

Table 2: Hazard Classifications & Mechanistic Causality

GHS Code Hazard Statement Mechanistic Causality
H315 Causes skin irritation The acidic carboxylic acid group (pKa ~3-4) lowers local pH upon contact with skin moisture, disrupting the protective acid mantle.
H319 Causes serious eye irritation The highly electrophilic formyl group readily reacts with nucleophilic residues (e.g., amines, thiols) in corneal proteins, causing rapid inflammation.

| H335 | May cause respiratory irritation | Fine particulate dust easily bypasses upper airway cilia, depositing in the respiratory tract and causing localized inflammatory responses. |

Part 2: Environmental Chemistry & Disposal Logic

The primary failure point in managing heterocyclic waste is treating it like standard organic material. The for the disposal of substituted imidazole derivatives under TSCA regulations[2].

The NOx Scrubber Requirement: Because the imidazole ring contains two nitrogen atoms, standard combustion of this compound generates significant quantities of nitrogen oxides (NOx)—severe environmental pollutants and ozone depleters. Therefore, you cannot dispose of this chemical via standard municipal or unscrubbed incineration. All solid and liquid waste containing 4-Formyl-1H-imidazole-5-carboxylic acid must be routed exclusively to a licensed hazardous waste contractor equipped with high-temperature incineration and exhaust gas scrubbing technologies.

Part 3: Self-Validating Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. This means building in checks that confirm the success of the previous step before moving forward.

Protocol 1: Solid Waste Segregation (Unused/Expired Chemical)
  • Collection: Use a static-free, non-sparking brush to collect residual powder.

    • Causality: Fine organic powders can form explosive mixtures in the air; eliminating static prevents accidental ignition.

  • Containment: Transfer the powder to a pre-weighed, chemically compatible High-Density Polyethylene (HDPE) container.

  • Validation (Mass Balance): Weigh the sealed container and subtract the tare weight. Compare this mass against your inventory depletion logs.

    • Self-Validating Step: If the waste mass does not match the missing inventory mass (±5%), halt operations immediately and inspect the workspace for uncontained spills or aerosolized dust.

  • Labeling: Affix a GHS-compliant label marked: "Hazardous Solid Waste: Toxic/Irritant (Contains Imidazole Derivative) - INCINERATE ONLY".

SolidWaste A Solid Waste Generation (4-Formyl-1H-imidazole-5-carboxylic acid) B Primary Containment (HDPE Container) A->B C Self-Validation (Weigh & Log Inventory) B->C D Secondary Containment (Ventilated Cabinet) C->D E Licensed Contractor (High-Temp Incineration) D->E

Figure 1: Workflow for the segregation and disposal of solid imidazole waste.

Protocol 2: Liquid Waste Quenching (Reaction Mixtures)
  • pH Assessment: Test the reaction mixture using a calibrated pH probe.

  • Neutralization: If the solution is highly acidic, slowly add 1N NaOH dropwise under continuous stirring.

    • Causality: The neutralization of the carboxylic acid is exothermic. Controlled addition prevents localized boiling and the dangerous aerosolization of the irritant.

  • Validation (pH Stability): After reaching pH 7.0, wait 15 minutes and re-test.

    • Self-Validating Step: A stable pH confirms that all suspended particulates have fully reacted and dissolved. A fluctuating pH indicates incomplete quenching.

  • Segregation: Transfer the neutralized solution to a designated aqueous waste carboy, ensuring it is kept separate from halogenated waste streams to prevent the formation of reactive byproducts.

Part 4: Emergency Spill Response Workflow

In the event of a breach in containment, immediate and structured action is required to mitigate H319 and H335 hazards. Do not use standard sweeping techniques, as this will aerosolize the formyl-imidazole dust.

SpillResponse A Spill Identified B Assess Scale & Ventilation A->B C Don PPE (N95, Nitrile) B->C D Mechanical Containment (Wet paper towels) C->D E Chemical Decontamination (Mild alkaline wash) D->E F Transfer to Hazardous Waste E->F

Figure 2: Emergency spill response and decontamination logic for solid irritants.

Spill Decontamination Step-by-Step:

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hoods) are running at maximum capacity.

  • PPE: Don nitrile gloves, safety goggles, and an N95 respirator (or higher) to protect against H335 particulate hazards.

  • Wet Containment: Cover the powder with damp paper towels. Causality: The moisture suppresses dust generation and begins dissolving the compound via its carboxylic acid moiety.

  • Collection: Carefully scoop the wet material into a hazardous waste bag using a non-sparking dustpan.

  • Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., 0.1N NaOH or sodium bicarbonate) to neutralize residual acid, followed by a thorough water wash.

References

  • Title: PMN/SNUN/MCAN/TMEA Submissions Received under TSCA Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Formyl-1H-imidazole-5-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 4-Formyl-1H-imidazole-5-carboxylic Acid As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all organic powders....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Formyl-1H-imidazole-5-carboxylic Acid

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all organic powders. However, handling highly functionalized building blocks like 4-Formyl-1H-imidazole-5-carboxylic acid (CAS: 1321600-00-3) requires a nuanced, mechanistically driven approach. Widely utilized in drug discovery for synthesizing kinase inhibitors and metal-chelating pharmacophores, this compound possesses unique structural features that dictate specific toxicological behaviors.

This guide provides a self-validating operational framework designed to ensure absolute safety, preserve chemical integrity, and streamline your laboratory's workflow.

The Chemical Challenge: Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the chemical causality of the hazards associated with formyl-imidazole derivatives. We do not just protect against "dust"; we protect against specific molecular interactions.

  • Skin and Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor, locally disrupting the pH of the tear film in the eyes or the moisture layer on the skin[1].

  • Contact Sensitization: The formyl (-CHO) group is highly electrophilic. Upon contact with biological tissues, it can undergo rapid Schiff base formation with primary amines (e.g., lysine residues in epidermal proteins), leading to acute irritation and potential contact sensitization[2].

  • Respiratory Tract Irritation (H335): As a fine crystalline powder, aerosolized particles can easily reach the upper respiratory tract. The amphoteric nature of the imidazole ring, combined with the acidic carboxylate, causes localized mucosal irritation[1].

Hazards Molecule 4-Formyl-1H-imidazole- 5-carboxylic acid Formyl Formyl Group (-CHO) (Electrophilic) Molecule->Formyl Carboxyl Carboxylic Acid (-COOH) (Proton Donor) Molecule->Carboxyl Imidazole Imidazole Ring (Amphoteric) Molecule->Imidazole Sensitization Schiff Base Formation (Skin Sensitization) Formyl->Sensitization Irritation pH Disruption (Eye/Skin Irritation) Carboxyl->Irritation Resp Mucosal Binding (Respiratory Irritation) Carboxyl->Resp Imidazole->Resp

Logical hazard relationships derived from the functional groups of the compound.

Quantitative PPE Matrix

To mitigate these specific mechanistic risks, generic lab wear is insufficient. The following table outlines the required PPE, grounded in the physicochemical properties of the compound and established laboratory safety standards[3].

Protective EquipmentSpecification / MaterialQuantitative StandardMechanistic Justification
Primary Gloves Nitrile RubberThickness 0.11 mm, Breakthrough > 480 minImpermeable to solid organic acids; prevents electrophilic transfer to the skin.
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) compliantIndirect venting blocks fine crystalline dust from disrupting tear film pH.
Respirator N95 or FFP2 Particulate MaskFiltration efficiency 95% at 0.3 μ mPrevents inhalation of aerosolized amphoteric powder (H335 mitigation).
Lab Coat 100% Cotton, Flame-retardantSurface resistivity < 1011 Ω Mitigates triboelectric charging and static aerosolization of the powder.

Operational Protocol: Step-by-Step Methodology

A protocol is only as effective as its execution. This procedure ensures a self-validating system where each step verifies the safety of the next.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm). Clear the hood of any strong oxidizing agents.

  • Self-Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. A steady, inward horizontal pull confirms sufficient capture velocity to neutralize the H335 inhalation hazard.

Step 2: Static Mitigation

  • Action: 4-Formyl-1H-imidazole-5-carboxylic acid powder is highly prone to triboelectric charging. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded stainless-steel spatula.

  • Self-Validation: Before opening the reagent vial, observe the powder. If it clings aggressively to the upper glass walls, static charge is high. Re-apply the anti-static gun to the exterior until the powder settles freely at the bottom.

Step 3: Closed-System Transfer and Weighing

  • Action: Weigh the material directly into a closed, tared reaction vial rather than an open boat. Cap the vial immediately after transferring the desired mass.

  • Causality: This minimizes the duration the powder is exposed to ambient air, reducing both the risk of inhalation and the potential for the formyl group to undergo auto-oxidation to a dicarboxylic acid in the presence of atmospheric moisture.

Step 4: Surface Decontamination

  • Action: Wipe down the balance and spatulas with a solvent mixture of 70% Isopropanol / 30% Water, followed by a mild basic wipe (1% Sodium Bicarbonate).

  • Self-Validation: The isopropanol solubilizes the organic framework. When applying the 1% NaHCO₃ wipe, a lack of micro-effervescence (bubbling) confirms the complete removal and neutralization of the residual carboxylic acid.

Workflow A 1. Fume Hood Preparation (Airflow > 0.5 m/s) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Weighing & Transfer (Anti-static Spatula) B->C D 4. Reaction Assembly (Closed System) C->D E 5. Decontamination (70% IPA / Base Wash) D->E F 6. Waste Segregation (Solid Organic Waste) E->F

Sequential safety workflow for handling 4-Formyl-1H-imidazole-5-carboxylic acid.

Spill Response & Disposal Plan

  • Minor Spills (< 50g): Do not sweep dry, as this will aerosolize the electrophilic powder. Cover the spill with a damp absorbent pad (wetted with a 1% sodium bicarbonate solution) to suppress dust and simultaneously neutralize the acidic carboxylate. Carefully scoop the material into a labeled, sealable hazardous waste container.

  • Waste Segregation: Dispose of as "Solid Organic Waste (Non-Halogenated)." Ensure the waste container does not contain primary amines or strong oxidizers, as the formyl group remains highly reactive and can trigger exothermic Schiff base formations or oxidations in the waste stream.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73825, 5-Methyl-4-imidazolecarboxylic Acid" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 618233, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde" PubChem, [Link]

  • Occupational Safety and Health Administration. "Occupational exposure to hazardous chemicals in laboratories - 1910.1450" OSHA, [Link]

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
4-Formyl-1H-imidazole-5-carboxylic acid
Reactant of Route 2
4-Formyl-1H-imidazole-5-carboxylic acid
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